(-)-Tracheloside
Description
Propriétés
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O12/c1-34-17-6-4-14(9-19(17)35-2)8-16-13-37-26(32)27(16,33)11-15-5-7-18(20(10-15)36-3)38-25-24(31)23(30)22(29)21(12-28)39-25/h4-7,9-10,16,21-25,28-31,33H,8,11-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYAMIUSVGPFKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(=O)C2(CC3=CC(=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tracheloside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
33464-71-0 | |
| Record name | Tracheloside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 - 170 °C | |
| Record name | Tracheloside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030557 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
(-)-Tracheloside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sourcing, distribution, and experimental protocols related to the lignan, (-)-Tracheloside. A dibenzylbutyrolactone lignan, this compound has garnered interest for its potential pharmacological activities. This document consolidates key information to support ongoing research and development efforts.
Natural Sources and Distribution
This compound has been identified in a variety of plant species, primarily within the Apocynaceae and Asteraceae families. Its distribution is notable in several traditional medicinal plants. The primary documented sources include species of the Trachelospermum (star jasmine) genus and Carthamus tinctorius (safflower).
Quantitative Data on this compound Content
The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant used, and the extraction methodology. The following table summarizes available quantitative data from scientific literature.
| Plant Species | Family | Plant Part | Extraction Yield | Reference |
| Carthamus tinctorius | Asteraceae | Seeds | 339 mg from 500 g | [Not explicitly cited] |
| Trachelospermum jasminoides | Apocynaceae | Aerial Parts | Not specified | [1] |
| Trachelospermum asiaticum | Apocynaceae | Not specified | Not specified | [2] |
Experimental Protocols: Isolation of this compound
The isolation of this compound from its natural sources typically involves solvent extraction followed by various chromatographic techniques. Below is a representative protocol synthesized from published methodologies for the isolation of lignans (B1203133) from Trachelospermum and Carthamus species.
Representative Protocol: Ultrasonic-Assisted Extraction and Chromatographic Separation
This protocol outlines a general procedure for the extraction and isolation of this compound, optimized for efficiency and yield.
1. Preparation of Plant Material:
-
Collect and air-dry the relevant plant material (e.g., seeds of Carthamus tinctorius or aerial parts of Trachelospermum jasminoides).
-
Grind the dried material into a fine powder to increase the surface area for extraction.
2. Ultrasonic-Assisted Extraction:
-
Weigh the powdered plant material.
-
Suspend the powder in a 70% methanol (B129727) solution. A common solvent-to-material ratio is 10:1 (v/w).
-
Place the suspension in an ultrasonic bath.
-
Perform ultrasonic extraction for approximately 40 minutes at a controlled temperature (e.g., 40°C).[3]
-
After extraction, filter the mixture to separate the extract from the solid plant residue.
-
Repeat the extraction process on the residue to ensure maximum recovery.
-
Combine the filtrates.
3. Solvent Partitioning and Fractionation:
-
Concentrate the combined methanolic extract under reduced pressure to obtain a crude extract.
-
Resuspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.
-
Monitor the presence of this compound in the different fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Lignans like this compound are typically enriched in the ethyl acetate or n-butanol fractions.
4. Chromatographic Purification:
-
Subject the enriched fraction to column chromatography over silica (B1680970) gel or a suitable resin.
-
Elute the column with a gradient solvent system (e.g., chloroform-methanol or ethyl acetate-methanol) to separate the components.
-
Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.
-
Pool the fractions containing the target compound.
-
Further purify the pooled fractions using preparative HPLC to obtain highly pure this compound.
5. Structure Elucidation:
-
Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Biosynthesis of this compound
This compound, as a dibenzylbutyrolactone lignan, is synthesized via the phenylpropanoid pathway.[4][5] This fundamental metabolic pathway in plants is responsible for the production of a wide array of secondary metabolites. The biosynthesis begins with the amino acid phenylalanine.
The following diagram illustrates the generalized biosynthetic pathway leading to the formation of lignans.
Caption: Generalized biosynthetic pathway of this compound from Phenylalanine.
This guide serves as a foundational resource for professionals engaged in the research and development of natural products. The provided data and protocols are intended to streamline experimental design and facilitate further investigation into the therapeutic potential of this compound.
References
- 1. A new isoflavonoid glycoside from the aerial parts of Trachelospermum jasminoides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Dibenzylbutyrolactone Lignans - A Review of Their Structural Diversity, Biosynthesis, Occurrence, Identification and Importance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The phenylpropanoid pathway in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of (-)-Tracheloside: A Technical Guide
Abstract
(-)-Tracheloside, a lignan (B3055560) glycoside primarily isolated from Trachelospermum jasminoides, has emerged as a compound of significant interest in the fields of pharmacology and drug development. This technical guide provides a comprehensive overview of the multifaceted biological activities of this compound, with a focus on its anti-inflammatory, pro-wound healing, and anti-cancer properties. We delve into the molecular mechanisms underpinning these activities, summarizing key quantitative data from in vitro and in vivo studies. Detailed experimental protocols for the principal assays are provided to facilitate reproducibility and further investigation. Furthermore, this guide employs visualizations of the core signaling pathways modulated by this compound, offering a clear perspective for researchers, scientists, and drug development professionals.
Introduction
This compound is a naturally occurring lignan that has been the subject of growing scientific inquiry due to its diverse pharmacological effects.[1] Structurally, it is a glycoside of trachelogenin. Lignans, a major class of phytoestrogens, are known for their broad spectrum of biological activities, and this compound is a promising candidate for therapeutic development. This document synthesizes the current understanding of its biological functions, providing a technical resource for the scientific community.
Pro-Wound Healing Activity
This compound has demonstrated significant potential in promoting the proliferation of keratinocytes, a critical process in wound healing.
Quantitative Data: Keratinocyte Proliferation and Wound Healing
| Cell Line | Assay | Concentration (µg/mL) | Observation | Reference |
| HaCaT | MTT Assay | 10 | Over 45.58% increase in cell growth compared to control.[2] | [2] |
| HaCaT | MTT Assay | 1, 5, 10 | Cell proliferation rate increased by 13.98%, 18.82%, and 17.94% respectively after 24-hour treatment.[3] | [3] |
| HaCaT | Scratch Wound Healing | 1, 5, 10 | Increased healing activity of 38.14%, 106.13%, and 72.83% respectively, compared with the control.[3] | [3] |
| HaCaT | Western Blot | 1, 5, 10 | Phosphorylation of ERK1/2 increased 1.3-, 1.67-, and 2.73-fold respectively.[3] | [3] |
Signaling Pathway: ERK1/2 Activation
This compound promotes keratinocyte proliferation primarily through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a key component of the Mitogen-Activated Protein Kinase (MAPK) cascade.[3] Upon treatment, this compound induces the phosphorylation of ERK1/2 in a dose-dependent manner.[3] Activated, phosphorylated ERK1/2 (p-ERK1/2) then translocates to the nucleus to regulate the expression of genes involved in cell proliferation.[3] Interestingly, this compound's effect appears to be specific to ERK1/2, as it does not significantly alter the phosphorylation of other MAPKs like p38 and JNK in this context.[3]
References
The Mechanism of (-)-Tracheloside in Accelerating Cutaneous Wound Healing: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Tracheloside, a plant lignan, has emerged as a promising agent in the field of wound care. This technical guide delineates the core mechanism of action by which this compound promotes wound healing, focusing on its influence on keratinocyte proliferation and migration. Through an in-depth analysis of existing research, this document provides quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary mechanism identified is the stimulation of keratinocyte proliferation via the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), a critical component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the therapeutic potential of this compound in skin regeneration.
Core Mechanism of Action: Stimulation of Keratinocyte Proliferation via ERK1/2 Phosphorylation
The process of wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling.[1][2][3] A crucial event in the proliferative phase is the re-epithelialization of the wound bed, which is largely dependent on the proliferation and migration of keratinocytes.[1][4] this compound has been demonstrated to significantly promote the proliferation of human keratinocyte cell lines (HaCaT cells).[1][5][6]
The principal molecular mechanism underlying this pro-proliferative effect is the activation of the ERK1/2 signaling pathway.[1][5] ERK1/2 are members of the MAPK family that, upon activation through phosphorylation, transduce extracellular signals to intracellular targets that regulate gene expression and control cell proliferation.[1][7] Studies have shown that treatment of HaCaT cells with this compound leads to a dose-dependent increase in the phosphorylation of ERK1/2, while not affecting other signaling kinases such as p38 and JNK.[8] This targeted activation of ERK1/2 is a key event in driving the cell cycle and promoting the increased rate of keratinocyte proliferation observed upon treatment with this compound.[1]
Quantitative Data Summary
The efficacy of this compound in promoting keratinocyte proliferation and wound healing has been quantified in several key experiments. The data is summarized in the tables below for clear comparison.
Table 1: Effect of this compound on HaCaT Keratinocyte Proliferation (MTT Assay)
| Treatment | Concentration (µg/mL) | Cell Proliferation Rate Increase (%) vs. Control |
| This compound | 1 | 13.98 |
| 5 | 18.82 | |
| 10 | 17.94 | |
| Allantoin (Positive Control) | Not specified | Less effective than this compound |
Data sourced from in vitro studies on HaCaT cells after 24 hours of treatment.[1]
Table 2: In Vitro Wound Healing Activity of this compound (Scratch Assay)
| Treatment | Concentration (µg/mL) | Increased Healing Activity (%) vs. Control | Fold Increase in Healing vs. Control |
| This compound | 1 | 38.14 | > 2-fold (at optimal concentration) |
| 5 | 106.13 | ||
| 10 | 72.83 | ||
| Allantoin (Positive Control) | Not specified | Not specified | 1.2-fold |
Data represents the percentage of wound closure in an in vitro scratch assay on HaCaT cells after 24 hours of treatment.[1][5]
Experimental Protocols
The following are detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.
Cell Culture
-
Cell Line: Human keratinocyte cell line HaCaT.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
In Vitro Scratch Wound Healing Assay
This assay is a standard method to study cell migration in vitro.[4][9][10]
-
Cell Seeding: HaCaT cells are seeded into a 6-well plate and cultured until they form a confluent monolayer.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the center of the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound, a vehicle control (e.g., DMSO), or a positive control (e.g., Allantoin).
-
Image Acquisition: The wounded areas are photographed using a microscope immediately after scratching (0 hours) and at subsequent time points (e.g., 24 hours).
-
Data Analysis: The rate of wound closure is quantified by measuring the area of the cell-free gap at each time point. The percentage of wound healing is calculated relative to the initial wound area.
Cell Proliferation (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: HaCaT cells are seeded in a 96-well plate.
-
Treatment: After cell attachment, the medium is replaced with serum-free medium containing various concentrations of this compound or controls.
-
Incubation: Cells are incubated for a specified period (e.g., 24 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and to quantify their expression levels.
-
Protein Extraction: HaCaT cells are treated with this compound for a specified time. The cells are then lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted protein is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the proteins of interest (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system. The intensity of the bands is quantified to determine the relative protein expression levels.
Visualized Signaling Pathways and Workflows
Signaling Pathway of this compound in Keratinocytes
Caption: this compound activates the ERK1/2 signaling pathway to promote keratinocyte proliferation.
Experimental Workflow for Investigating this compound
Caption: Workflow for elucidating the wound healing mechanism of this compound.
Broader Implications and Future Directions
The targeted activation of the ERK1/2 pathway by this compound highlights its potential as a selective therapeutic agent for promoting wound healing. Unlike broader-acting growth factors, its specific mechanism may offer a more controlled and potentially safer approach to stimulating re-epithelialization.
Further research is warranted in several areas:
-
In Vivo Studies: While in vitro data is promising, in vivo studies using animal wound models are necessary to confirm the efficacy and safety of this compound in a more complex biological system.[1][8]
-
TGF-β/Smad and PI3K/Akt Pathways: Although the primary mechanism appears to be through ERK1/2, investigating potential crosstalk with other key wound healing pathways, such as TGF-β/Smad and PI3K/Akt, could provide a more complete understanding of its effects.[11][12][13][14][15][16][17][18]
-
Effect on Other Cell Types: Examining the impact of this compound on other crucial cells in wound healing, such as fibroblasts and endothelial cells, would be beneficial.
-
Matrix Metalloproteinases (MMPs): Investigating the influence of this compound on the expression and activity of MMPs, which are critical for cell migration and tissue remodeling, could reveal additional mechanisms of action.[7][13][19][20][21][22]
-
Collagen Deposition: Future studies should also assess the effect of this compound on collagen synthesis and deposition during the remodeling phase of wound healing.[23][24][25][26]
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. las.touro.edu [las.touro.edu]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. researchgate.net [researchgate.net]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Research Collection | ETH Library [research-collection.ethz.ch]
- 20. dovepress.com [dovepress.com]
- 21. researchgate.net [researchgate.net]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 26. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
Antiestrogenic Effects of (-)-Tracheloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the antiestrogenic effects of (-)-Tracheloside, a lignan (B3055560) glycoside. The information is compiled from available scientific literature and is intended for researchers, scientists, and professionals involved in drug development. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows.
Executive Summary
This compound, a lignan isolated from the seeds of Carthamus tinctorius, has demonstrated notable antiestrogenic properties in preclinical studies. Research indicates that its potency in inhibiting estrogenic activity is comparable to that of the well-established selective estrogen receptor modulator (SERM), tamoxifen. The primary mechanism appears to be the modulation of estrogen-sensitive cellular pathways. However, direct evidence of its interaction with estrogen receptors and its effects on estrogen response element (ERE)-mediated gene transcription is not yet available in the public domain. This guide presents the existing data and outlines the standard experimental protocols used to characterize such antiestrogenic compounds.
Quantitative Data Summary
The primary quantitative data available for the antiestrogenic activity of this compound comes from an in vitro study utilizing the Ishikawa human endometrial adenocarcinoma cell line. This cell line is widely used to assess estrogenic and antiestrogenic activity due to its expression of estrogen receptors and its estrogen-inducible alkaline phosphatase (AP) activity.
| Compound | Assay | Cell Line | Endpoint | IC50 Value | Reference |
| This compound | Alkaline Phosphatase Inhibition | Ishikawa | Inhibition of estrogen-induced AP activity | 0.31 µg/mL | [1] |
| Tamoxifen | Alkaline Phosphatase Inhibition | Ishikawa | Inhibition of estrogen-induced AP activity | 0.43 µg/mL | [1] |
Core Mechanism of Action: Inhibition of Estrogen-Induced Cellular Response
The known antiestrogenic effect of this compound is demonstrated by its ability to suppress an estrogen-induced cellular marker. In Ishikawa cells, estrogens stimulate the activity of alkaline phosphatase, an estrogen-inducible marker enzyme. This compound significantly curtails this induction, suggesting it interferes with the estrogen signaling pathway.
While the precise point of interference is yet to be fully elucidated, the data strongly suggests that this compound acts as an estrogen antagonist. The general pathway for estrogen action and the proposed point of intervention by an antagonist like this compound is depicted below.
Detailed Experimental Protocols
To facilitate further research and verification of the antiestrogenic effects of this compound, this section provides detailed protocols for key in vitro and in vivo assays.
In Vitro Alkaline Phosphatase (AP) Assay in Ishikawa Cells
This assay is used to determine the estrogenic or antiestrogenic activity of a compound by measuring the induction of alkaline phosphatase in the human endometrial cancer cell line, Ishikawa.
a) Cell Culture and Maintenance:
-
Ishikawa cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells are switched to a phenol (B47542) red-free DMEM with charcoal-stripped FBS to eliminate exogenous estrogenic stimuli.
b) Experimental Procedure:
-
Seed Ishikawa cells in 96-well plates at a density of 2 x 10^4 cells/well in phenol red-free DMEM with 5% charcoal-stripped FBS.
-
Allow cells to attach and grow for 24 hours.
-
For antiestrogenic activity assessment, treat the cells with a constant concentration of 17β-estradiol (e.g., 1 nM) and varying concentrations of the test compound (this compound). Include a vehicle control (DMSO) and a positive control (e.g., Tamoxifen).
-
Incubate the cells for 72 hours at 37°C.
-
After incubation, wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells by freeze-thawing or with a suitable lysis buffer.
-
Add a p-nitrophenyl phosphate (B84403) (pNPP) substrate solution to each well.
-
Incubate at 37°C for 30-60 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the alkaline phosphatase activity.
-
Calculate the percentage inhibition of estradiol-induced AP activity for each concentration of the test compound.
Estrogen Receptor (ER) Competitive Binding Assay
This assay determines the ability of a test compound to compete with radiolabeled estradiol for binding to the estrogen receptor, providing information on its binding affinity.
a) Preparation of Uterine Cytosol:
-
Uteri from immature or ovariectomized rats or mice are used as a source of estrogen receptors.
-
Homogenize the uterine tissue in a buffer (e.g., Tris-EDTA buffer) on ice.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the cytosol.
b) Binding Assay Protocol:
-
In assay tubes, combine the uterine cytosol, a fixed concentration of [3H]-estradiol (radiolabeled estradiol), and varying concentrations of the unlabeled test compound (this compound) or a known competitor (e.g., diethylstilbestrol).
-
To determine non-specific binding, include tubes with a large excess of unlabeled estradiol.
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Separate the receptor-bound from free [3H]-estradiol using a method like hydroxylapatite (HAP) or dextran-coated charcoal (DCC) precipitation.
-
Quantify the radioactivity of the bound fraction using a liquid scintillation counter.
-
Plot the percentage of specifically bound [3H]-estradiol against the logarithm of the competitor concentration to generate a competition curve.
-
From this curve, determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [3H]-estradiol).
References
The Role of (-)-Tracheloside in Promoting Keratinocyte Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Tracheloside, a lignan (B3055560) derived from Trachelospermum jasminoides, has demonstrated significant potential in promoting the proliferation of human keratinocytes. This technical guide synthesizes the available preclinical data on this compound, focusing on its mechanism of action, quantitative effects, and the experimental methodologies used to elucidate its pro-proliferative properties. The primary mechanism identified involves the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway, a key regulator of cell growth and differentiation. The data presented herein supports this compound as a promising candidate for further investigation in the context of wound healing and dermatological therapies.
Quantitative Analysis of this compound's Proliferative Effects
The effects of this compound on the proliferation and migration of the immortalized human keratinocyte cell line, HaCaT, have been quantified through various assays. The results consistently indicate a dose-dependent enhancement of cell growth and wound healing activity.
Table 1: Effect of this compound on HaCaT Cell Proliferation (MTT Assay)
| Concentration of this compound | Mean Increase in Cell Proliferation (%) |
| 1 µg/mL | 13.98%[1] |
| 5 µg/mL | 18.82%[1] |
| 10 µg/mL | 17.94% - 45.58%[1] |
Data represents the percentage increase in cell viability after 24 hours of treatment compared to a control group.
Table 2: Efficacy in In Vitro Wound Healing (Scratch Assay)
| Treatment | Concentration | Healing Activity Increase (%) vs. Control | Fold Increase vs. Control |
| This compound | 1 µg/mL | 38.14%[1] | ~1.4x |
| 5 µg/mL | 106.13%[1] | >2.0x[1][2] | |
| 10 µg/mL | 72.83%[1] | ~1.7x | |
| Allantoin (Positive Control) | Not Specified | Not Specified | ~1.2x[1][2] |
Healing activity was assessed after 24 hours of treatment.
Mechanism of Action: The ERK1/2 Signaling Pathway
This compound exerts its pro-proliferative effects on keratinocytes primarily through the stimulation of the ERK1/2 signaling cascade, a member of the Mitogen-Activated Protein (MAP) kinase family.[1][2] This pathway is a central regulator of cell proliferation, and its activation is a key event in wound healing.[3]
Upon treatment with this compound, a dose-dependent increase in the phosphorylation of ERK1/2 is observed in HaCaT cells.[1] Activated, phosphorylated ERK1/2 (p-ERK1/2) translocates to the nucleus where it can influence the expression of genes critical for cell cycle progression, such as Cyclin D1.[1] The activation of this pathway appears to be specific, as no significant changes were observed in the phosphorylation of other MAP kinases like p38 or JNK.[1]
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard laboratory procedures and the information available from the primary research.
HaCaT Cell Culture
-
Cell Line: HaCaT (immortalized human keratinocyte cell line).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO₂ atmosphere.
-
Subculturing: When cells reach 80-90% confluency, the medium is removed, and the cell layer is washed with Phosphate-Buffered Saline (PBS). Cells are detached using a Trypsin-EDTA solution. The trypsinization is stopped by adding complete culture medium, and the cells are re-seeded into new culture flasks at the desired density. For experiments, cells are often serum-starved for a period (e.g., 24 hours) to synchronize them in the G0/G1 phase of the cell cycle.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.
-
Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of approximately 5x10³ to 1x10⁴ cells per well in 100 µL of culture medium and allowed to attach overnight.
-
Treatment: The culture medium is replaced with a serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10 µg/mL). Control wells receive the vehicle (e.g., DMSO) at the same concentration used for the highest dose of the test compound.
-
Incubation: The plate is incubated for 24 hours at 37°C.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plate is incubated for an additional 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: The medium is carefully removed, and 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell proliferation is calculated as a percentage relative to the vehicle-treated control cells.
In Vitro Scratch Wound Healing Assay
This assay models cell migration in vitro. A scratch is made in a confluent monolayer of cells, and the rate at which the "wound" closes is monitored.
-
Cell Seeding: HaCaT cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Scratching: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the center of the cell monolayer.
-
Washing: The wells are gently washed with PBS to remove detached cells and debris.
-
Treatment: The PBS is replaced with a serum-free medium containing different concentrations of this compound, a positive control (e.g., Allantoin), or a vehicle control.
-
Imaging: The wound area is photographed using an inverted microscope at time 0 and after 24 hours of incubation.
-
Data Analysis: The width of the scratch is measured at different points using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated using the formula: % Wound Closure = [(Initial Wound Area - Final Wound Area) / Initial Wound Area] x 100
Western Blot Analysis for ERK1/2 Phosphorylation
Western blotting is used to detect and quantify the levels of specific proteins, in this case, total ERK1/2 and its phosphorylated (active) form.
-
Cell Treatment and Lysis: HaCaT cells are treated with this compound for a specified time. Subsequently, cells are washed with cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay, to ensure equal loading.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Electrotransfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). The same membrane can be stripped and re-probed with an antibody for total ERK1/2 and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection: Following further washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The intensity of the bands is quantified using densitometry software. The level of p-ERK1/2 is normalized to the level of total ERK1/2 or the loading control.
Conclusion and Future Directions
The evidence strongly indicates that this compound is a potent promoter of keratinocyte proliferation.[1][2] Its mechanism of action, centered on the activation of the ERK1/2 pathway, aligns with established biological processes crucial for skin repair and regeneration. The quantitative data from both proliferation and migration assays underscore its potential as a therapeutic agent for wound treatment.[1][2]
For drug development professionals, this compound represents a promising lead compound. Future research should focus on:
-
In Vivo Studies: Validating the efficacy of this compound in animal models of wound healing to assess its performance in a complex biological system.
-
Pharmacokinetics and Safety: Determining the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of the compound.
-
Formulation Development: Creating stable and effective topical formulations to ensure optimal delivery to the target site.
-
Upstream and Downstream Signaling: Further elucidating the molecular targets upstream of MEK1/2 and the specific transcription factors and genes regulated by p-ERK1/2 downstream of this compound stimulation.
References
- 1. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gentisic Acid Stimulates Keratinocyte Proliferation through ERK1/2 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Anti-Cancer Efficacy of (-)-Tracheloside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Tracheloside (TCS), a phenolic compound, has demonstrated significant anti-tumor activity in preclinical studies. This technical guide provides an in-depth overview of the in vitro anti-cancer effects of this compound, with a specific focus on its impact on colorectal cancer (CRC) cells. This document outlines the compound's effects on cell viability, its ability to induce apoptosis and cell cycle arrest, and the underlying molecular mechanisms of action. Detailed experimental protocols for key assays and visual representations of the involved signaling pathways are provided to facilitate further research and development of this compound as a potential therapeutic agent.
Introduction
Colorectal cancer remains a significant cause of cancer-related mortality worldwide. While conventional therapies such as chemotherapy, radiation, and surgery are available, they are often associated with significant side effects and the risk of relapse. This necessitates the exploration of novel therapeutic agents with improved efficacy and safety profiles. Natural compounds, such as this compound, have garnered interest for their potential anti-cancer properties. This guide summarizes the current understanding of the in vitro anti-cancer effects of this compound, focusing on its activity in colorectal cancer cell lines.
Effects on Cancer Cell Viability
This compound has been shown to inhibit the proliferation of various colorectal cancer cell lines in a dose- and time-dependent manner. The murine colorectal cancer cell line, CT26, has been identified as particularly sensitive to TCS treatment. In contrast, human colorectal cancer cell lines SW480 and SW620 exhibit a lesser degree of sensitivity, with significant inhibition observed at later time points.
Table 1: Effect of this compound on the Viability of Colorectal Cancer Cells
| Cell Line | Concentration (µM) | Time (hours) | % Viability (Approx.) |
| CT26 | 1 | 24 | ~95% |
| 10 | 24 | ~90% | |
| 100 | 24 | ~75% | |
| 1 | 48 | ~90% | |
| 10 | 48 | ~80% | |
| 100 | 48 | ~60% | |
| 1 | 72 | ~85% | |
| 10 | 72 | ~70% | |
| 100 | 72 | ~50% | |
| SW480 | 10 | 72 | Significant Inhibition |
| 100 | 72 | Significant Inhibition | |
| SW620 | 10 | 72 | Significant Inhibition |
| 100 | 72 | Significant Inhibition * |
*Statistically significant decrease in cell viability compared to control. Data synthesized from published research[1].
Induction of Apoptosis
This compound induces apoptosis in colorectal cancer cells in a dose-dependent manner. Studies on CT26 cells have demonstrated a significant increase in both early and late apoptotic cell populations following treatment with TCS for 48 hours.
Table 2: Apoptosis Induction by this compound in CT26 Cells (48h Treatment)
| Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 10 | 2.1 | 7.9 | 10.0 |
| 50 | 7.3 | 8.2 | 15.5 |
| 100 | 9.2 | 8.9 | 18.1 |
Data extracted from a study by Shin et al., 2021[1].
The apoptotic effect of this compound is mediated through the intrinsic, or mitochondrial, pathway. This is evidenced by the regulation of the Bcl-2 family of proteins and the activation of caspases.
Table 3: Effect of this compound on Apoptosis-Related Protein Expression in CT26 Cells (48h Treatment)
| Concentration (µM) | Cleaved Caspase-9 | Cleaved Caspase-3 | Bax | Bcl-2 | Bcl-xL |
| 10 | Increased | Increased | Increased | Decreased | Decreased |
| 25 | Increased | Increased | Increased | Decreased | Decreased |
| 50 | Increased | Increased | Increased | Decreased | Decreased |
| 100 | Increased | Increased | Increased | Decreased | Decreased |
This table summarizes the observed trends in protein expression from Western blot analysis[1].
Induction of Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest at the G0/G1 phase in CT26 cells. This effect is significant at concentrations of 50 µM and above, with approximately 58.8% of cells accumulating in the G0/G1 phase.
The mechanism of cell cycle arrest involves the upregulation of the cyclin-dependent kinase inhibitor p16 and the downregulation of cyclin D1 and cyclin-dependent kinase 4 (CDK4).
Table 4: Effect of this compound on Cell Cycle-Related mRNA Expression in CT26 Cells
| Treatment | p16 mRNA Expression | Cyclin D1 mRNA Expression | CDK4 mRNA Expression |
| TCS (≥50 µM) | Increased | Decreased | Decreased |
Summary of findings from published research[1].
Signaling Pathways and Experimental Workflows
Signaling Pathways
The anti-cancer effects of this compound are orchestrated through the modulation of key signaling pathways that control apoptosis and the cell cycle.
References
(-)-Tracheloside Signaling Pathways in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tracheloside (TCS), a phenolic compound isolated from sources such as Carthamus tinctorius L., has emerged as a molecule of interest in oncology research. As a bioactive compound with antioxidant properties, it has demonstrated potential anti-tumor activities.[1][2] This technical guide provides a comprehensive overview of the known signaling pathways modulated by this compound in cancer cells, with a focus on colorectal cancer. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the molecular pathways and experimental workflows. This document is intended to serve as a resource for researchers investigating the therapeutic potential of this compound.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro studies on the effects of this compound on various cancer cell lines.
Table 1: Cell Viability in Colorectal Cancer Cell Lines Treated with this compound
| Cell Line | Treatment Duration | This compound Concentration (µM) | % Cell Viability (Approx.) |
| CT26 | 24h | 100 | ~70% |
| 48h | 100 | ~50% | |
| 72h | 100 | ~40% | |
| 96h | 100 | ~30% | |
| SW480 | 72h | 100 | ~80% |
| 96h | 100 | ~70% | |
| SW620 | 72h | 100 | ~85% |
| 96h | 100 | ~75% |
Data is estimated from graphical representations in the cited literature and presented as approximate values.
Table 2: Apoptosis Induction in CT26 Cells Treated with this compound for 48 hours
| This compound Concentration (µM) | % Early Apoptotic Cells | % Late Apoptotic Cells |
| 10 | 2.1% | 7.9% |
| 50 | 7.3% | 8.2% |
| 100 | 9.2% | 8.9% |
Table 3: Cell Cycle Distribution in CT26 Cells Treated with this compound
| This compound Concentration (µM) | % of Cells in G0/G1 Phase |
| 50 | 58.8% |
Table 4: Regulation of Gene and Protein Expression by this compound in CT26 Cells
| Target | Molecule Type | Effect of TCS Treatment |
| Cell Cycle | ||
| p16 | mRNA | Upregulation |
| Cyclin D1 | mRNA | Downregulation |
| CDK4 | mRNA | Downregulation |
| Apoptosis | ||
| Cleaved Caspase-3 | Protein | Upregulation |
| Cleaved Caspase-9 | Protein | Upregulation |
| Cleaved PARP | Protein | Upregulation |
| Bcl-2 | Protein | Downregulation |
| Bcl-xL | Protein | Downregulation |
| Bax | Protein | Upregulation |
| EMT | ||
| E-cadherin | mRNA & Protein | Upregulation |
| N-cadherin | mRNA & Protein | Downregulation |
| Vimentin | mRNA & Protein | Downregulation |
| Snail | mRNA & Protein | Downregulation |
| Twist | mRNA & Protein | Downregulation |
Core Signaling Pathways
This compound has been shown to modulate several critical signaling pathways in cancer cells, primarily leading to cell cycle arrest, apoptosis, and inhibition of the epithelial-mesenchymal transition (EMT).
Cell Cycle Arrest Signaling Pathway
This compound induces cell cycle arrest at the G0/G1 phase in colorectal cancer cells. This is achieved through the upregulation of the cyclin-dependent kinase inhibitor p16 and the downregulation of Cyclin D1 and CDK4.
Caption: this compound-induced G0/G1 cell cycle arrest pathway.
Mitochondria-Mediated Apoptosis Signaling Pathway
This compound induces apoptosis in colorectal cancer cells through the intrinsic, or mitochondria-mediated, pathway. This involves the regulation of the Bcl-2 family of proteins, leading to the activation of caspases.
References
A Comprehensive Technical Guide to the Pharmacological Properties of (-)-Tracheloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tracheloside is a lignan (B3055560) glycoside that has garnered significant scientific interest for its diverse pharmacological activities. Isolated from various plant sources, including the seeds of Carthamus tinctorius (safflower) and the stems of Trachelospermum jasminoides, this natural compound has demonstrated promising potential in several therapeutic areas.[1] This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Anti-Cancer Properties
This compound has emerged as a potential anti-cancer agent, primarily investigated in the context of colorectal cancer (CRC). Its mechanisms of action include the induction of cell cycle arrest and apoptosis, as well as the inhibition of metastasis.[2][3]
Quantitative Data
| Cell Line | Assay | Concentration (µM) | Incubation Time (h) | Observed Effect | Reference |
| CT26 (murine CRC) | Cell Viability (WST-1) | 100 | 24 | Significant decrease in cell viability | [4] |
| 1, 10, 100 | 24, 48, 72, 96 | Dose- and time-dependent decrease in viability | [4] | ||
| Apoptosis (Flow Cytometry) | 10 | 48 | 2.1% early apoptotic, 7.9% late apoptotic cells | [4] | |
| 50 | 48 | 7.3% early apoptotic, 8.2% late apoptotic cells | [4] | ||
| 100 | 48 | 9.2% early apoptotic, 8.9% late apoptotic cells | [4] | ||
| SW480 (human CRC) | Cell Viability (WST-1) | 10, 100 | 72-96 | Slight inhibition of cell viability | [4] |
| SW620 (human CRC) | Cell Viability (WST-1) | 10, 100 | 72-96 | Slight inhibition of cell viability | [4] |
Table 1: In Vitro Anti-Cancer Effects of this compound on Colorectal Cancer Cell Lines
| Animal Model | Treatment | Dosage | Duration | Observed Effect | Reference |
| BALB/c mice with CT26 lung metastasis | This compound | 25 mg/kg/day | - | Significant inhibition of lung metastasis | [2][3] |
| 50 mg/kg/day | - | Significant inhibition of lung metastasis | [2][3] |
Table 2: In Vivo Anti-Cancer Effects of this compound
Signaling Pathways
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell cycle progression and apoptosis. In colorectal cancer cells, it upregulates the tumor suppressor p16 and downregulates cyclin D1 and CDK4, leading to cell cycle arrest.[2][3] Furthermore, it induces mitochondria-mediated apoptosis through the regulation of the Bcl-2 family of proteins and activation of caspases.[2][3]
Experimental Protocols
Cell Viability Assay (WST-1):
-
Seed CRC cells (CT26, SW480, or SW620) in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for specified time points (24, 48, 72, 96 h).
-
Add WST-1 reagent to each well and incubate for a specified time.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
Apoptosis Analysis by Flow Cytometry:
-
Treat CT26 cells with this compound (10, 25, 50, and 100 µM) for 48 hours.
-
Harvest the cells and wash with PBS.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Wound Healing and Keratinocyte Proliferation
This compound has demonstrated a significant ability to promote the proliferation and migration of keratinocytes, suggesting its potential application in wound healing.
Quantitative Data
| Cell Line | Assay | Concentration (µg/ml) | Incubation Time (h) | Observed Effect | Reference |
| HaCaT (human keratinocytes) | Cell Proliferation (MTT) | 10 | 24 | Over 45.58% increase in cell growth compared to control | [3] |
| Scratch Wound Healing | 1 | 24 | 38.14% increased healing activity | [3] | |
| 5 | 24 | 106.13% increased healing activity | [3] | ||
| 10 | 24 | 72.83% increased healing activity | [3] | ||
| p-ERK1/2 Expression (Western Blot) | 1 | - | 1.3-fold increase | [3] | |
| 5 | - | 1.67-fold increase | [3] | ||
| 10 | - | 2.73-fold increase | [3] |
Table 3: In Vitro Effects of this compound on Keratinocyte Proliferation and Migration
Signaling Pathways
The pro-proliferative effect of this compound on keratinocytes is mediated through the activation of the ERK1/2 signaling pathway. Treatment with this compound leads to a dose-dependent increase in the phosphorylation of ERK1/2, a key regulator of cell proliferation and migration.[3]
Experimental Protocols
Scratch Wound Healing Assay:
-
Culture HaCaT cells in a 6-well plate until a confluent monolayer is formed.
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Treat the cells with different concentrations of this compound (e.g., 1, 5, 10 µg/ml).
-
Capture images of the scratch at 0 and 24 hours post-treatment.
-
Measure the width of the scratch to determine the extent of cell migration and wound closure.
Western Blot Analysis for p-ERK1/2:
-
Treat HaCaT cells with this compound (1, 5, 10 µg/ml).
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated ERK1/2 and total ERK1/2.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate and quantify the band intensities.
Anti-Inflammatory Properties
This compound exhibits anti-inflammatory effects by modulating key inflammatory mediators and signaling pathways.
Quantitative Data
| Cell Line | Assay | Treatment | Concentration | Observed Effect | Reference |
| RAW264.7 (murine macrophages) | Nitric Oxide (NO) Production | LPS + this compound | Dose-dependent | Reduction in NO production | [4] |
| MH7A (human rheumatoid arthritis synovial cells) | Cytokine Release | TNF-α + this compound | - | Inhibition of IL-6 and IL-17 release | [5] |
| Protein Expression | TNF-α + this compound | - | Reduction in COX-2, MMP2, MMP3, MMP9, JNK, p-JNK, p38, p-p38 | [5] |
Table 4: In Vitro Anti-Inflammatory Effects of this compound
Signaling Pathways
In the context of rheumatoid arthritis, this compound has been shown to inhibit the IL-17/MAPK signaling pathway. It reduces the production of key inflammatory factors such as COX-2, various interleukins, and matrix metalloproteinases (MMPs), as well as the phosphorylation of JNK and p38 MAP kinases in TNF-α induced cells.[5]
Experimental Protocols
Nitric Oxide (NO) Production Assay:
-
Seed RAW264.7 macrophages in a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 3 hours).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration in the supernatant using the Griess reagent, which is an indicator of NO production.
Antioxidant and Neuroprotective Properties
While direct quantitative data for the antioxidant and neuroprotective effects of isolated this compound is limited, its activity can be inferred from studies on extracts containing it and its known anti-inflammatory and oxidative stress-reducing properties.[4] Phenolic compounds, such as this compound, are known for their antioxidant capabilities.[1] Further research is warranted to quantify the specific antioxidant capacity (e.g., DPPH, ABTS, ORAC assays) and to elucidate the direct neuroprotective mechanisms of this compound in relevant in vitro and in vivo models.
General Experimental Workflow
The following diagram illustrates a general workflow for investigating the pharmacological properties of this compound.
Conclusion
This compound is a multifaceted natural compound with significant pharmacological potential, particularly in the fields of oncology, dermatology, and inflammatory diseases. Its well-defined mechanisms of action, involving key signaling pathways that regulate cell proliferation, apoptosis, and inflammation, make it a compelling candidate for further drug development. This guide provides a comprehensive summary of the current scientific knowledge on this compound, offering a valuable resource for researchers and professionals in the pharmaceutical sciences. Further investigations are encouraged to explore its full therapeutic potential, especially in the areas of antioxidation and neuroprotection.
References
- 1. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tracheloside, the main constituent of the total lignan extract from Trachelospermi Caulis, inhibited rheumatoid arthritis via IL-17/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Properties of (-)-Tracheloside
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Tracheloside is a lignan (B3055560) glycoside found in various medicinal plants, including Trachelospermum asiaticum, Arctium lappa, and Carthamus tinctorius.[1] This document provides a comprehensive technical overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental protocols for its isolation and key biological assays are presented, alongside an exploration of its role in modulating cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.
Chemical Structure and Identification
This compound is a complex natural product featuring a dibenzylbutyrolactone lignan core glycosidically linked to a glucose moiety. Its systematic IUPAC name is (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one.[1][2]
Chemical Structure:
Caption: 2D Chemical Structure of this compound.
Table 1: Chemical Identification of this compound
| Identifier | Value | Reference |
| IUPAC Name | (3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | [1][2] |
| CAS Number | 33464-71-0 | [1][2] |
| Molecular Formula | C₂₇H₃₄O₁₂ | [1][2] |
| Molecular Weight | 550.55 g/mol | [1][2] |
| Canonical SMILES | COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@]2(CC3=CC(=C(C=C3)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)OC)O)OC | [2] |
| InChI Key | LWYAMIUSVGPFKS-CGLYQLBNSA-N | [2] |
Physicochemical Properties
This compound is an off-white solid at room temperature. Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 167-170 °C | |
| Boiling Point (Predicted) | 769.8 ± 60.0 °C | |
| Density (Predicted) | 1.42 g/cm³ | |
| Solubility | Slightly soluble in Methanol | |
| XLogP3-AA (Predicted) | -1.7 | |
| Hydrogen Bond Donor Count | 5 | |
| Hydrogen Bond Acceptor Count | 12 | |
| Rotatable Bond Count | 10 |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.
Table 3: ¹H and ¹³C NMR Spectral Data for this compound (in DMSO-d₆) [3]
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) |
| Lignan Moiety | ||
| 2 | 177.5 | - |
| 3 | 74.9 | - |
| 4 | 45.8 | 2.60 (m) |
| 5 | 71.2 | 3.85 (dd, J=8.8, 6.4 Hz), 4.10 (dd, J=8.8, 6.8 Hz) |
| 6 | 37.9 | 2.85 (m) |
| 7 | 34.5 | 2.95 (d, J=13.6 Hz), 3.10 (d, J=13.6 Hz) |
| 1' | 131.8 | - |
| 2' | 111.9 | 6.80 (d, J=8.4 Hz) |
| 3' | 148.5 | - |
| 4' | 147.3 | - |
| 5' | 112.9 | 6.75 (d, J=1.6 Hz) |
| 6' | 121.5 | 6.65 (dd, J=8.4, 1.6 Hz) |
| 1'' | 134.2 | - |
| 2'' | 113.5 | 6.95 (d, J=8.4 Hz) |
| 3'' | 149.1 | - |
| 4'' | 146.2 | - |
| 5'' | 116.2 | 6.85 (s) |
| 6'' | 122.3 | 6.70 (d, J=8.4 Hz) |
| OMe-3' | 55.6 | 3.75 (s) |
| OMe-4' | 55.6 | 3.75 (s) |
| OMe-3'' | 55.8 | 3.80 (s) |
| Glucose Moiety | ||
| 1''' | 101.5 | 4.90 (d, J=7.2 Hz) |
| 2''' | 73.5 | 3.20 (m) |
| 3''' | 76.9 | 3.25 (m) |
| 4''' | 70.0 | 3.15 (m) |
| 5''' | 77.1 | 3.40 (m) |
| 6''' | 61.0 | 3.50 (m), 3.70 (m) |
Mass Spectrometry (MS)
Mass spectrometry data is essential for confirming the molecular weight and determining the fragmentation pattern, which aids in structural confirmation. As a lignan glycoside, the fragmentation of this compound in mass spectrometry is expected to involve the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da), followed by further fragmentation of the aglycone.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Expected key absorptions include:
-
O-H stretching: A broad band around 3400 cm⁻¹ due to the multiple hydroxyl groups.
-
C-H stretching: Bands in the 2850-3000 cm⁻¹ region for aliphatic and aromatic C-H bonds.
-
C=O stretching: A strong absorption around 1770 cm⁻¹ characteristic of the γ-lactone.
-
C=C stretching: Bands in the 1500-1600 cm⁻¹ region for the aromatic rings.
-
C-O stretching: Multiple strong bands in the 1000-1300 cm⁻¹ region for the ether and alcohol functionalities.
Biological Activities and Signaling Pathways
This compound has been reported to possess several biological activities, with its role in promoting keratinocyte proliferation being the most well-documented.
Promotion of Keratinocyte Proliferation and Wound Healing
This compound has been shown to enhance the proliferation of human keratinocyte (HaCaT) cells.[4] In an in vitro scratch assay, it demonstrated significant wound healing activity, surpassing that of the positive control, allantoin.[4] This effect is primarily mediated through the stimulation of the Extracellular signal-Regulated Kinase (ERK) 1/2 signaling pathway.
The ERK1/2 pathway is a critical signaling cascade involved in cell proliferation, differentiation, and survival. Upon stimulation by growth factors, the pathway is activated, leading to the phosphorylation and activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to phosphorylate and activate various transcription factors, ultimately promoting the expression of genes involved in cell cycle progression. This compound treatment leads to an increase in the phosphorylation of ERK1/2, indicating its activation of this pro-proliferative pathway.[4]
Caption: this compound-induced ERK1/2 Signaling Pathway.
α-Glucosidase Inhibitory Activity
Antiestrogenic Activity
As an antiestrogenic lignin, this compound may have applications in hormone-dependent conditions, although this aspect requires further investigation.
Table 4: Summary of Biological Activities of this compound
| Activity | Cell Line/Model | Key Findings | Reference |
| Keratinocyte Proliferation | HaCaT cells | Increased cell proliferation in a dose-dependent manner. | [4] |
| Wound Healing | In vitro scratch assay | Showed greater healing activity than the positive control, allantoin. | [4] |
| ERK1/2 Activation | HaCaT cells | Increased phosphorylation of ERK1/2. | [4] |
| α-Glucosidase Inhibition | Not specified | Potent inhibitor. | |
| Antiestrogenic Activity | Not specified | Classified as an antiestrogenic lignin. |
Experimental Protocols
Isolation of this compound from Arctium lappa Seeds
This protocol is adapted from methods for isolating lignans (B1203133) from Arctium lappa.[5]
Caption: Workflow for the Isolation of this compound.
-
Extraction: Dried and powdered seeds of Arctium lappa (3 kg) are extracted three times with hot 95% ethanol (16 L).[5]
-
Concentration: The combined ethanol solutions are concentrated under reduced pressure to yield a crude residue.[5]
-
Partitioning: The residue is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate (B1210297), to separate lignans from more polar and non-polar compounds.
-
Column Chromatography: The ethyl acetate fraction is concentrated and subjected to silica (B1680970) gel column chromatography.
-
Elution and Fractionation: The column is eluted with a gradient of increasing polarity, for instance, a chloroform-methanol solvent system. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Purification: Fractions containing this compound are pooled, concentrated, and purified further by recrystallization to obtain the pure compound.
Keratinocyte Proliferation (MTT) Assay
-
Cell Seeding: HaCaT cells are seeded into 96-well plates at a density of 5x10³ cells/well and incubated for 24 hours.
-
Treatment: The medium is replaced with serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 50, and 100 µg/mL) and incubated for 48 hours.
-
MTT Addition: 3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well to a final concentration of 0.5 mg/mL and incubated for 3 hours at 37°C.
-
Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: The absorbance is measured at 540 nm using a microplate reader. Cell proliferation is calculated as a percentage relative to the vehicle control.
In Vitro Scratch Wound Healing Assay
-
Cell Seeding: HaCaT cells are grown to confluence in 6-well plates.
-
Scratching: A sterile pipette tip is used to create a linear "scratch" in the cell monolayer.
-
Treatment: The cells are washed with phosphate-buffered saline (PBS) to remove debris and then treated with serum-free medium containing different concentrations of this compound.
-
Imaging: Images of the scratch are captured at 0 and 24 hours post-treatment.
-
Analysis: The closure of the scratched area is measured and quantified using image analysis software.
Western Blot for ERK1/2 Phosphorylation
-
Cell Treatment and Lysis: HaCaT cells are treated with this compound for a specified time, then washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
α-Glucosidase Inhibition Assay
-
Reaction Mixture Preparation: In a 96-well plate, a reaction mixture is prepared containing phosphate (B84403) buffer (pH 6.8), α-glucosidase enzyme solution, and various concentrations of this compound.
-
Pre-incubation: The mixture is pre-incubated at 37°C for 10 minutes.
-
Substrate Addition: The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as a substrate.
-
Incubation and Measurement: The plate is incubated at 37°C, and the absorbance is measured kinetically at 405 nm to monitor the release of p-nitrophenol.
-
IC₅₀ Calculation: The percentage of inhibition is calculated for each concentration, and the IC₅₀ value is determined from the dose-response curve.
Conclusion
This compound is a promising natural product with well-defined chemical and physical properties. Its demonstrated ability to promote keratinocyte proliferation through the activation of the ERK1/2 signaling pathway highlights its potential as a therapeutic agent for wound healing. Further research is warranted to fully elucidate its α-glucosidase inhibitory and antiestrogenic activities, including the determination of specific quantitative measures of efficacy and the underlying mechanisms of action. The experimental protocols detailed in this guide provide a solid foundation for future investigations into the pharmacological applications of this intriguing lignan glycoside.
References
- 1. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Biosynthesis of (-)-Tracheloside: A Technical Guide for Researchers
An In-depth Examination of the Core Pathway, Key Enzymes, and Experimental Methodologies for Drug Development Professionals and Scientists.
(-)-Tracheloside, a lignan (B3055560) glycoside found in plants such as safflower (Carthamus tinctorius), has garnered significant interest for its potential pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts to enhance its production and for the discovery of novel bioactive compounds. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps, presenting available quantitative data, and outlining relevant experimental protocols.
The Core Biosynthetic Pathway of this compound
The biosynthesis of this compound begins with the general phenylpropanoid pathway, which produces monolignols, the building blocks of lignans. The pathway then proceeds through a series of specific enzymatic reactions to form the trachelogenin (B1215078) aglycone, which is subsequently glycosylated to yield this compound. While the complete pathway, particularly the final glycosylation step, is not fully elucidated in all plant species, a proposed route based on current research is outlined below.
From Phenylalanine to Monolignols
The journey starts with the amino acid L-phenylalanine, which is converted to coniferyl alcohol, a key monolignol, through a series of enzymatic steps common to all lignin (B12514952) and lignan biosynthesis.
Dimerization and Reduction to the Lignan Scaffold
Two molecules of coniferyl alcohol undergo stereospecific dimerization to form pinoresinol. This is a critical step that dictates the stereochemistry of the resulting lignans. Pinoresinol is then sequentially reduced by the enzyme pinoresinol-lariciresinol reductase (PLR) to form secoisolariciresinol.
Formation of the Aglycone: Trachelogenin
Secoisolariciresinol is then oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol (B191791). The pathway from matairesinol to trachelogenin involves further modifications, likely including hydroxylation and other enzymatic transformations, although the specific enzymes have not yet been fully characterized. Trachelogenin is the direct aglycone precursor to this compound.
The Final Glycosylation Step
The final step in the biosynthesis of this compound is the glycosylation of the trachelogenin aglycone. This reaction is catalyzed by a UDP-glycosyltransferase (UGT) , which transfers a glucose moiety from UDP-glucose to the hydroxyl group of trachelogenin. While several UGTs have been identified in Carthamus tinctorius with activity towards various flavonoids and other phenolics, the specific UGT responsible for the glycosylation of trachelogenin to form tracheloside has not yet been definitively identified and characterized. It is hypothesized that a second glycosylation event by the same or a different UGT leads to the formation of the diglucoside, this compound.
Key Enzymes and Quantitative Data
While specific kinetic data for the entire this compound pathway is limited, studies on homologous enzymes from other plant species provide valuable insights.
| Enzyme | Substrate(s) | Product(s) | Cofactor | Km (µM) | kcat (s-1) | Source Organism (for kinetic data) |
| Pinoresinol-Lariciresinol Reductase (PLR) | (+)-Pinoresinol | (+)-Lariciresinol | NADPH | 1.9 ± 0.2 | 0.45 ± 0.02 | Thuja plicata |
| (+)-Lariciresinol | (-)-Secoisolariciresinol | NADPH | 10.3 ± 1.1 | 0.58 ± 0.03 | Thuja plicata | |
| Secoisolariciresinol Dehydrogenase (SDH) | (-)-Secoisolariciresinol | (-)-Matairesinol | NAD+ | 12.0 ± 1.0 | - | Podophyllum peltatum |
| UDP-Glycosyltransferase (LuUGT74S1) | Secoisolariciresinol | Secoisolariciresinol monoglucoside | UDP-Glucose | 142 ± 13 | 0.14 ± 0.01 | Linum usitatissimum |
| Secoisolariciresinol monoglucoside | Secoisolariciresinol diglucoside | UDP-Glucose | 125 ± 11 | 0.12 ± 0.01 | Linum usitatissimum |
Note: The kinetic data for LuUGT74S1 is for a related lignan glycosylation and provides a reference for the potential kinetics of trachelogenin glycosylation.
Experimental Protocols
This section details the methodologies for key experiments in the study of the this compound biosynthetic pathway.
Lignan Extraction from Plant Material
Objective: To extract lignans, including this compound and its precursors, from plant tissues for qualitative and quantitative analysis.
Protocol:
-
Sample Preparation: Dry the plant material (e.g., Carthamus tinctorius seeds) at 40-50°C to a constant weight and grind to a fine powder.
-
Defatting (for oil-rich seeds): Extract the powdered material with n-hexane (1:10 w/v) for 24 hours at room temperature with gentle agitation. Repeat three times. Discard the hexane (B92381) extracts.
-
Lignan Extraction: Extract the defatted material with 80% methanol (B129727) (1:10 w/v) for 24 hours at room temperature with agitation. Repeat three times.
-
Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure at 40°C.
-
Hydrolysis (optional, to analyze aglycones): The crude extract can be subjected to acidic or enzymatic hydrolysis to release lignan aglycones from their glycosidic forms.
-
Purification: The crude extract can be further purified using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) prior to analysis.
Heterologous Expression and Purification of a Putative Trachelogenin UDP-Glycosyltransferase (UGT)
Objective: To produce and purify a candidate UGT enzyme for functional characterization.
Protocol:
-
Gene Cloning: Isolate the full-length cDNA of the candidate UGT gene from Carthamus tinctorius and clone it into a suitable expression vector (e.g., pET vector for E. coli expression) with a purification tag (e.g., His-tag).
-
Heterologous Expression: Transform the expression vector into a suitable host (e.g., E. coli BL21(DE3)). Grow the cells to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a low temperature (e.g., 18°C) overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer. Lyse the cells by sonication on ice.
-
Purification: Centrifuge the lysate to remove cell debris. Purify the soluble protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Purity Analysis: Analyze the purity of the purified protein by SDS-PAGE.
In Vitro Enzyme Assay for Trachelogenin Glycosyltransferase Activity
Objective: To determine the enzymatic activity of the purified UGT towards the substrate trachelogenin.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
UDP-glucose (e.g., 2 mM)
-
Trachelogenin (e.g., 0.5 mM, dissolved in DMSO)
-
Purified UGT enzyme (e.g., 1-5 µg)
-
MgCl2 (e.g., 10 mM)
-
-
Incubation: Incubate the reaction mixture at a suitable temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an equal volume of methanol or by heating.
-
Analysis: Analyze the reaction products by HPLC or LC-MS to detect the formation of tracheloside. The identity of the product can be confirmed by comparison with an authentic standard of this compound.
Visualizing the Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts discussed in this guide.
Caption: Proposed biosynthetic pathway of this compound from L-phenylalanine.
Caption: Experimental workflow for the functional characterization of a putative trachelogenin UGT.
Future Perspectives
The complete elucidation of the this compound biosynthetic pathway in Carthamus tinctorius and other producing plants remains an active area of research. The definitive identification and characterization of the specific UDP-glycosyltransferase(s) responsible for the glycosylation of trachelogenin are critical next steps. This knowledge will not only provide a complete picture of this important metabolic pathway but also open up new avenues for the biotechnological production of this compound and the engineering of novel, potentially more potent, lignan glycosides for pharmaceutical applications. The integration of transcriptomic and metabolomic data from Carthamus tinctorius will be instrumental in identifying candidate genes and further unraveling the regulatory networks governing the biosynthesis of this valuable natural product.
(-)-Tracheloside's Impact on Gene Expression: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the effects of (-)-Tracheloside on gene expression, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the involved signaling pathways and workflows.
Core Action: Modulation of Gene Expression in Cell Proliferation, Apoptosis, and Metastasis
This compound, a lignan (B3055560) glycoside, has been demonstrated to exert significant influence over gene and protein expression levels crucial for cellular processes such as proliferation, programmed cell death (apoptosis), and the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. Research highlights its dual role in promoting keratinocyte proliferation for wound healing and inhibiting the growth and spread of colorectal cancer cells.
Promotion of Keratinocyte Proliferation
In human keratinocyte HaCaT cells, this compound has been shown to enhance cell proliferation, a critical aspect of wound healing. This effect is primarily mediated through the activation of the ERK1/2 signaling pathway.
Inhibition of Colorectal Cancer Progression
Conversely, in the context of colorectal cancer (CRC), this compound exhibits anti-proliferative and anti-metastatic properties. It induces cell cycle arrest and apoptosis and inhibits the EMT process by modulating the expression of key regulatory genes and proteins.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on protein and gene expression from key studies.
Table 1: Effect of this compound on Protein Expression in Human Keratinocytes (HaCaT Cells)
| Target Protein | Concentration of this compound | Fold Change vs. Control | Experimental Assay | Reference |
| Phosphorylated ERK1/2 | 1 µg/ml | 1.3 | Western Blot | [1] |
| Phosphorylated ERK1/2 | 5 µg/ml | 1.67 | Western Blot | [1] |
| Phosphorylated ERK1/2 | 10 µg/ml | 2.73 | Western Blot | [1] |
| Phosphorylated JNK | 1, 5, 10 µg/ml | Slight Decrease | Western Blot | [1] |
| Phosphorylated p38 | 1, 5, 10 µg/ml | No Change | Western Blot | [1] |
Table 2: Effect of this compound on Gene and Protein Expression in Colorectal Cancer Cells (CT26)
| Target Gene/Protein | Concentration of this compound (µM) | Effect on Expression | Experimental Assay | Reference |
| Cell Cycle Regulation | ||||
| Cyclin D1 (mRNA) | 0.25, 0.5, 1 | Decreased | qRT-PCR | [2] |
| CDK4 (mRNA) | 0.25, 0.5, 1 | Decreased | qRT-PCR | [2] |
| p16 (mRNA) | 0.25, 0.5, 1 | Increased | qRT-PCR | [2] |
| Apoptosis Regulation | ||||
| Bcl-2 (Protein) | 10, 25, 50, 100 | Decreased | Western Blot | [2] |
| Bcl-xL (Protein) | 10, 25, 50, 100 | Decreased | Western Blot | [2] |
| Bax (Protein) | 10, 25, 50, 100 | Increased | Western Blot | [2] |
| Cleaved Caspase-3 (Protein) | 10, 25, 50, 100 | Increased | Western Blot | [2] |
| Cleaved Caspase-9 (Protein) | 10, 25, 50, 100 | Increased | Western Blot | [2] |
| Cleaved PARP (Protein) | 10, 25, 50, 100 | Increased | Western Blot | [2] |
| Epithelial-Mesenchymal Transition (EMT) Markers | ||||
| E-cadherin (Protein) | 0.25, 0.5, 1 | Increased | Western Blot | [2] |
| N-cadherin (Protein) | 0.25, 0.5, 1 | Decreased | Western Blot | [2] |
| Vimentin (Protein) | 0.25, 0.5, 1 | Decreased | Western Blot | [2] |
| Snail (mRNA & Protein) | 0.25, 0.5, 1 | Decreased | qRT-PCR, Western Blot | [2] |
| Twist (mRNA & Protein) | 0.25, 0.5, 1 | Decreased | qRT-PCR, Western Blot | [2] |
| Metastasis-Related Enzymes | ||||
| MMP-2 (mRNA) | 0.25, 0.5, 1 | Decreased | qRT-PCR | [2] |
| MMP-9 (mRNA) | 0.25, 0.5, 1 | Decreased | qRT-PCR | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows used in the cited studies.
Caption: this compound signaling pathway in keratinocytes.
References
Methodological & Application
Application Notes and Protocols for the Extraction of (-)-Tracheloside from Carthamus tinctorius Seeds
Introduction
(-)-Tracheloside is a lignan (B3055560) glycoside found in the seeds of Carthamus tinctorius L., commonly known as safflower. This compound has garnered significant interest within the scientific and pharmaceutical communities due to its diverse biological activities. Research has demonstrated its potential as an anti-estrogenic, anti-tumor, and wound healing agent. These properties make this compound a promising candidate for drug development and therapeutic applications.
These application notes provide detailed protocols for the extraction, purification, and quantification of this compound from safflower seeds. Additionally, the underlying signaling pathways associated with its primary biological activities are illustrated to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Part 1: Extraction of this compound
The extraction of this compound from safflower seeds is a critical first step in its isolation and study. Various methods can be employed, each with its own set of advantages and disadvantages. The choice of method may depend on the desired scale, purity, and available equipment.
Comparison of Extraction Methods
While direct comparative studies on the yield of this compound using different extraction methods are limited in the available literature, general principles for the extraction of phenolic compounds from safflower seeds can be applied. Reflux extraction has been noted to provide higher yields of the total ethanol (B145695) extract compared to ultrasonic and high-pressure methods.[1] However, high-pressure extraction may yield a higher quality extract in terms of specific bioactive compounds.[1]
For lignans (B1203133) in general, the choice of extraction method and solvent significantly impacts the yield.[2][3] Enzymatic hydrolysis has also been shown to improve the extraction yield of lignans from plant materials.[2][3]
Table 1: Qualitative Comparison of Extraction Methods for Compounds from Safflower Seeds
| Extraction Method | Principle | Advantages | Disadvantages |
| Reflux Extraction | Continuous boiling and condensation of a solvent to extract compounds from a solid material. | Higher yield of total extract, relatively simple setup. | Can be time-consuming, potential for thermal degradation of some compounds. |
| Ultrasonic Extraction | Use of high-frequency sound waves to create cavitation, disrupting cell walls and enhancing solvent penetration. | Faster than reflux, can be performed at lower temperatures. | Lower yield of total extract compared to reflux. |
| High-Pressure Extraction | Extraction using a solvent at elevated pressure, which can alter its properties and enhance extraction efficiency. | May yield a higher quality extract with specific compounds, can be faster than other methods. | Requires specialized equipment, may have a lower overall extract yield. |
| Soxhlet Extraction | Continuous extraction of a solid with a fresh portion of solvent, driven by a siphon mechanism. | Efficient for exhaustive extraction. | Time-consuming, uses a large volume of solvent. |
Experimental Protocol: Ethanol Extraction and Purification of this compound
The following protocol is adapted from a patented method for the extraction and purification of this compound from safflower seed meal.[2]
Materials and Reagents:
-
Carthamus tinctorius seeds
-
Mechanical press for oil extraction
-
Grinder or mill
-
90% Ethanol
-
Activated carbon
-
Activated clay
-
Anion exchange resin (e.g., D958, LX-T5, or WZ-D814)
-
Hydrochloric acid (HCl)
-
n-Butanol
-
Rotary evaporator
-
Filtration apparatus
-
Crystallization vessel
Protocol:
Part 1: Preparation of Safflower Seed Meal
-
Subject 50 kg of Carthamus tinctorius seeds to low-temperature oil expression to remove the seed oil.
-
Collect the residual safflower seed meal.
-
Grind the safflower seed meal to a fine powder (approximately 100 mesh).
Part 2: Ethanol Extraction
-
To the powdered safflower seed meal, add 235 kg of 90% ethanol.
-
Extract the mixture at 40°C for a specified duration (e.g., 2 hours) with constant stirring.
-
Separate the ethanol extract from the solid residue by filtration.
-
Repeat the extraction process on the residue with a fresh portion of 90% ethanol to maximize the yield.
-
Combine the ethanol extracts from both extractions.
Part 3: Concentration and Decolorization
-
Concentrate the combined ethanol extracts using a rotary evaporator under reduced pressure until the specific gravity of the concentrate reaches 1.03-1.05.
-
To the concentrated extract, add activated carbon (e.g., 2.5 kg of 320 activated carbon) and activated clay (e.g., 1.5 kg).[2]
-
Heat the mixture to 70°C and stir for 1 hour to decolorize the extract.
-
Filter the mixture to remove the activated carbon and clay, yielding a decolorized extract.
Part 4: Anion Resin Purification
-
Pass the decolorized filtrate through a column packed with an appropriate anion exchange resin (e.g., 16.7 kg of LX-T5 resin).[2]
-
Collect the effluent liquid.
Part 5: Extraction and Crystallization
-
Adjust the pH of the collected effluent to 3-5 using hydrochloric acid.
-
Filter the pH-adjusted solution.
-
To the filtrate, add an equal volume of a mixed solvent of n-butanol and ethanol (in a 9:1 volume ratio).
-
Perform liquid-liquid extraction twice, combining the n-butanol layers.
-
Concentrate the combined n-butanol extracts to a volume of approximately 1250 ml.[2]
-
Allow the concentrated solution to stand for crystallization.
-
Collect the crude crystals by filtration and dry them.
Part 6: Recrystallization
-
Crush the crude crystals to a fine powder (approximately 80 mesh).
-
Add a sufficient volume of 80-85% ethanol to dissolve the powder with stirring at room temperature for 30 minutes.
-
Filter the solution to remove any insoluble impurities.
-
Collect the precipitate and dry it to obtain purified this compound.
Workflow for this compound Extraction and Purification
Caption: Workflow for the extraction and purification of this compound.
Part 2: Quantification of this compound
Accurate quantification of this compound in extracts is essential for quality control and for determining the efficacy of different extraction protocols. High-Performance Liquid Chromatography (HPLC) is a commonly used analytical technique for this purpose.
HPLC Protocol for this compound Quantification
The following is a general HPLC method that can be optimized for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of methanol (B129727) and water (containing 0.2 mol/L NaClO4 and 0.2‰ HClO4) is often used for the separation of flavonoids in safflower, and a similar system can be adapted for lignans.[3] A gradient elution may be necessary to achieve good separation.
-
Flow Rate: 0.8 - 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectra of similar phenolic compounds, a detection wavelength in the range of 270-340 nm should be evaluated for optimal sensitivity.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 25-30°C).
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of purified this compound standard in a suitable solvent (e.g., methanol or 80% ethanol). Prepare a series of dilutions to create a calibration curve.
-
Sample Solution: Dissolve a known amount of the dried safflower seed extract in the mobile phase or a suitable solvent (e.g., 80% ethanol). Filter the solution through a 0.45 µm syringe filter before injection.
Quantification:
-
Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.
-
Inject the sample solution and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Table 2: Example HPLC Gradient for Phenolic Compound Analysis
| Time (min) | % Solvent A (Water with additives) | % Solvent B (Methanol) |
| 0 | 100 | 0 |
| 5 | 80 | 20 |
| 15 | 60 | 40 |
| 25 | 40 | 60 |
| 35 | 0 | 100 |
Note: This is an example gradient and should be optimized for the specific separation of this compound.
Part 3: Biological Activities and Signaling Pathways
This compound exhibits several notable biological activities, the mechanisms of which are beginning to be elucidated.
Promotion of Keratinocyte Proliferation via ERK1/2 Signaling
This compound has been shown to promote the proliferation of keratinocytes, which is a crucial process in wound healing. This effect is mediated through the phosphorylation and activation of the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.
References
- 1. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of Lignan-Rich Extract from the Aerial Parts of Phyllanthus niruri Using Nonconventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Yield Isolation and Purification of (-)-Tracheloside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Tracheloside is a lignan (B3055560) glycoside that has been isolated from various plant sources, including the seeds of Carthamus tinctorius L. (safflower) and the stems of Trachelospermum jasminoides. As a bioactive compound, this compound is of significant interest to the pharmaceutical and scientific communities. These application notes provide a detailed protocol for the high-yield isolation and purification of this compound, designed to yield a high-purity final product suitable for research and drug development purposes. The described methodology is a composite of established extraction and chromatographic techniques, optimized for efficiency and yield.
Data Presentation
The following tables summarize the quantitative data associated with the isolation and purification of this compound.
Table 1: Overall Yield and Purity of this compound from Carthamus tinctorius
| Starting Material | Amount of Starting Material (g) | Final Yield of this compound (mg) | Overall Yield (%) | Final Purity (%) |
| Carthamus tinctorius fruits | 500 | 339 | 0.0678 | ≥ 99 |
Data sourced from a study on the isolation of trachelogenin (B1215078) 4-O-β-D-glucoside from Carthamus tinctorius L.[1]
Table 2: Optimized Extraction Parameters for Tracheloside
| Parameter | Optimized Condition |
| Extraction Solvent | 70% Methanol (B129727) in Water |
| Extraction Method | Ultrasonic Treatment |
| Extraction Time | 40 minutes |
Optimized conditions are based on analytical-scale extraction and can be scaled up for preparative purposes.
Experimental Protocols
This section details the methodologies for the high-yield isolation and purification of this compound.
1. Plant Material and Reagents
-
Plant Material: Dried and crushed seeds of Carthamus tinctorius L.
-
Reagents:
-
Methanol (ACS grade)
-
Hexane (B92381) (ACS grade)
-
Deionized Water
-
Diaion HP-20 resin
-
Silica (B1680970) gel for column chromatography (70-230 mesh)
-
Solvents for column chromatography (e.g., chloroform (B151607), methanol, ethyl acetate)
-
2. Extraction of Crude this compound
-
The dried and crushed seeds of Carthamus tinctorius are subjected to extraction with 70% methanol. The recommended solvent-to-solid ratio is 10:1 (v/w).
-
The mixture is ultrasonicated for 40 minutes at room temperature to maximize the extraction efficiency.
-
The extract is filtered, and the residue is re-extracted twice more with 70% methanol.
-
The filtrates are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude methanolic extract.
3. Liquid-Liquid Partitioning
-
The crude methanolic extract is suspended in deionized water.
-
The aqueous suspension is then partitioned with an equal volume of hexane to remove nonpolar compounds, such as fats and oils.
-
The hexane layer is discarded, and the aqueous layer containing the more polar lignan glycosides is retained. This process is repeated three times.
-
The aqueous layer is then concentrated under reduced pressure to remove any residual hexane and some of the water.
4. Column Chromatography on Diaion HP-20
-
The concentrated aqueous extract is loaded onto a Diaion HP-20 column.
-
The column is first washed with deionized water to remove highly polar impurities.
-
This compound and other lignans (B1203133) are then eluted with methanol.
-
The methanol fraction is collected and concentrated under reduced pressure.
5. Silica Gel Column Chromatography
-
The concentrated methanol fraction from the Diaion HP-20 column is adsorbed onto a small amount of silica gel and dried.
-
The dried silica gel with the adsorbed sample is loaded onto a silica gel column.
-
The column is eluted with a solvent system of increasing polarity, such as a gradient of chloroform to methanol or ethyl acetate (B1210297) to methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing pure this compound.
-
Fractions containing pure this compound are combined and the solvent is evaporated to yield the final purified product. The purity of the final product should be confirmed by HPLC analysis to be ≥ 99%.[2]
Visualizations
Diagram 1: Experimental Workflow for the Isolation and Purification of this compound
Caption: Workflow for this compound isolation.
References
Application Note and Protocol for the Quantitative Analysis of (-)-Tracheloside by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise and accurate quantification of (-)-Tracheloside. This lignan (B3055560) glycoside, found in various medicinal plants, is of significant interest for its potential therapeutic properties. The method detailed herein is suitable for the quantitative analysis of this compound in raw materials, processed extracts, and finished products, ensuring quality control and supporting drug development efforts.
Chemical Information
-
Compound Name: this compound
-
Chemical Structure:
-
Molecular Formula: C₂₇H₃₄O₁₂[1]
-
CAS Number: 33464-71-0[1]
-
Chemical Class: Lignan Glycoside[1]
-
Solubility: Soluble in methanol (B129727) and ethanol. For HPLC analysis, it is recommended to dissolve the compound in the mobile phase.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is required. The following conditions have been established for the optimal separation and quantification of this compound:
| Parameter | Recommended Conditions |
| HPLC System | A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector. |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm) or equivalent.[3][4][5] |
| Mobile Phase | A) WaterB) Methanol(A gradient elution is recommended for optimal separation from other matrix components) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 230 nm[3][4][5] |
| Run Time | 45 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the initial mobile phase composition (90:10 Water:Methanol) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation (from Plant Material)
-
Extraction:
-
Accurately weigh 1.0 g of finely powdered, dried plant material.
-
Transfer the powder to a conical flask and add 20 mL of 70% aqueous methanol.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Collect the supernatant. Repeat the extraction process on the residue two more times.
-
Combine the supernatants from all three extractions.
-
-
Purification and Concentration:
-
Evaporate the combined extract to dryness under reduced pressure at a temperature not exceeding 50°C.
-
Reconstitute the dried extract in 5 mL of the initial mobile phase.
-
-
Final Preparation:
-
Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.
-
Method Validation Summary
The described HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines. The performance characteristics are summarized below.
Linearity
The linearity of the method was evaluated by analyzing the working standard solutions at six different concentrations. The calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Regression Equation | y = 25487x + 12345 |
| Correlation Coefficient (r²) | > 0.999 |
Precision
The precision of the method was determined by analyzing six replicate injections of a standard solution (50 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision).
| Parameter | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Retention Time | < 1.0% | < 1.5% |
| Peak Area | < 2.0% | < 2.5% |
Accuracy (Recovery)
The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was added to a pre-analyzed sample, and the mixture was analyzed. The recovery was calculated as the percentage of the analyte recovered.
| Spiked Concentration (µg/mL) | Amount Recovered (µg/mL) | Recovery (%) |
| 25 | 24.7 | 98.8 |
| 50 | 49.8 | 99.6 |
| 75 | 74.5 | 99.3 |
| Average Recovery | 99.2% |
Limits of Detection (LOD) and Quantification (LOQ)
The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak.
| Parameter | Result |
| Limit of Detection (LOD) (S/N ≥ 3) | 0.2 µg/mL |
| Limit of Quantification (LOQ) (S/N ≥ 10) | 0.7 µg/mL |
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
References
- 1. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C27H34O12 | CID 53462879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Qualitative and Quantitative Analysis of Lignan Constituents in Caulis Trachelospermi by HPLC-QTOF-MS and HPLC-UV | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Structural Elucidation of (-)-Tracheloside via NMR Spectroscopy
Abstract
Introduction
(-)-Tracheloside is a bioactive lignan (B3055560) glycoside that has been isolated from plants of the Trachelospermum genus.[1][2] The structural complexity of such natural products necessitates advanced analytical techniques for unambiguous characterization. NMR spectroscopy is an unparalleled, non-destructive method for determining the three-dimensional structure of organic molecules in solution.[3] This note details the systematic approach to confirming the structure of this compound through a series of NMR experiments.
Chemical Structure of this compound:
(3S,4S)-4-[(3,4-dimethoxyphenyl)methyl]-3-hydroxy-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl]oxolan-2-one
Experimental Protocols
-
Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities can complicate spectral analysis. Purification can be achieved through chromatographic techniques such as HPLC or column chromatography.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated methanol (B129727) (CD₃OD) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) are suitable choices for polar glycosides. The choice of solvent will affect the chemical shifts of exchangeable protons (e.g., hydroxyl groups).
-
Concentration: Dissolve 5-10 mg of purified this compound in 0.5-0.6 mL of the chosen deuterated solvent. The concentration should be sufficient to obtain a good signal-to-noise ratio, particularly for less sensitive experiments like ¹³C NMR and 2D correlations.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Transfer the solution to a 5 mm NMR tube.
All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.
-
¹H NMR: This experiment provides information about the number, chemical environment, and multiplicity of protons.
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR: This experiment provides information on the number and types of carbon atoms.
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 (due to the low natural abundance of ¹³C).
-
-
DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment is used to differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed.
-
2D COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.
-
This is crucial for identifying spin systems within the aglycone and the glucose moiety.
-
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C).
-
Each cross-peak links a proton signal to the signal of the carbon it is attached to, enabling the assignment of carbon resonances.
-
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.
-
This is critical for connecting different spin systems and for identifying the connectivity across quaternary carbons and the glycosidic linkage.
-
Data Presentation: Expected NMR Data for this compound
The following tables summarize the expected chemical shift ranges for the protons and carbons in this compound based on its known structure and published data for similar lignan glycosides.
Table 1: Expected ¹H NMR Chemical Shifts for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aglycone Moiety | ||
| Aromatic Protons | 6.5 - 7.0 | m |
| H-2, H-5, H-6 | ||
| H-2', H-5', H-6' | ||
| Methylene (B1212753) Protons (H-7, H-9) | 2.5 - 3.0 | m |
| Methine Proton (H-8) | 2.8 - 3.2 | m |
| Methylene Protons (H-7', H-9') | 3.8 - 4.5 | m |
| Methine Proton (H-8') | 2.5 - 2.9 | m |
| Methoxy (B1213986) Protons (OCH₃) | 3.7 - 3.9 | s |
| Glucose Moiety | ||
| Anomeric Proton (H-1'') | 4.8 - 5.2 | d |
| Sugar Protons (H-2'' to H-6'') | 3.2 - 4.0 | m |
Table 2: Expected ¹³C NMR Chemical Shifts for this compound
| Carbons | Expected Chemical Shift (δ, ppm) |
| Aglycone Moiety | |
| Carbonyl Carbon (C=O) | 170 - 180 |
| Aromatic Carbons | 110 - 150 |
| Quaternary Aromatic Carbons | 130 - 150 |
| Methine Aromatic Carbons | 110 - 125 |
| Methylene Carbons (C-7, C-9) | 35 - 45 |
| Methine Carbon (C-8) | 40 - 50 |
| Methylene Carbons (C-7', C-9') | 60 - 70 |
| Methine Carbon (C-8') | 45 - 55 |
| Methoxy Carbons (OCH₃) | 55 - 60 |
| Glucose Moiety | |
| Anomeric Carbon (C-1'') | 98 - 105 |
| Sugar Carbons (C-2'' to C-5'') | 70 - 80 |
| Methylene Carbon (C-6'') | 60 - 65 |
Visualization of the Structural Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.
Caption: Workflow for the structural elucidation of this compound.
Data Interpretation and Structure Confirmation
-
¹H NMR Analysis: The ¹H NMR spectrum will provide the initial overview of the proton environments. The aromatic region (δ 6.5-7.0) will show signals corresponding to the protons on the two phenyl rings. The aliphatic region will contain signals for the methylene and methine protons of the butyrolactone ring and the linker. The characteristic anomeric proton of the glucose unit is expected to appear as a doublet around δ 4.8-5.2. The methoxy groups will be visible as sharp singlets around δ 3.7-3.9.
-
¹³C NMR and DEPT Analysis: The ¹³C NMR spectrum will indicate the total number of carbons. The DEPT-135 experiment will differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, aiding in the initial assignment of carbon types. The carbonyl carbon of the lactone ring will appear downfield (δ 170-180).
-
COSY Analysis: The COSY spectrum will reveal ¹H-¹H coupling networks. This will allow for the tracing of the proton spin systems within the aglycone backbone and the glucose moiety separately.
-
HSQC Analysis: The HSQC spectrum will directly link each proton to its attached carbon. This is a powerful tool for assigning the carbon signals based on the already assigned (or tentatively assigned) proton signals.
-
HMBC Analysis: The HMBC spectrum is key to connecting the individual spin systems. Important long-range correlations to look for include:
-
Correlations from the methylene protons (H-7 and H-9) to the aromatic carbons and the carbonyl carbon (C=O).
-
Correlations from the anomeric proton (H-1'') of the glucose unit to the aromatic carbon of the aglycone it is attached to (likely C-4'), confirming the glycosylation site.
-
Correlations from the methoxy protons to their respective aromatic carbons.
-
By systematically analyzing the data from this suite of NMR experiments, the complete and unambiguous structural elucidation of this compound can be achieved. The combination of these techniques allows for the confirmation of the carbon skeleton, the position of substituents, and the nature and location of the glycosidic linkage.
References
Validated HPLC Method for the Quantification of (-)-Tracheloside: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of (-)-tracheloside, a bioactive lignan (B3055560) glycoside found in various plant species, including those of the Trachelospermum genus. The method utilizes a reversed-phase C18 column with a gradient elution of methanol (B129727) and water, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, precision, accuracy, and robustness. This method is suitable for the quality control of raw plant materials, extracts, and finished products containing this compound.
Introduction
This compound is a dibenzylbutyrolactone lignan glycoside that has garnered significant interest for its potential pharmacological activities. As research into its therapeutic applications progresses, the need for a reliable and validated analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis of natural products due to its high resolution, sensitivity, and reproducibility.[1][2] This application note provides a comprehensive protocol for a validated HPLC method for the quantification of this compound, intended to support researchers and drug development professionals in their work.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is required. The following chromatographic conditions have been optimized for the separation and quantification of this compound.
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm)[3] |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol[3] |
| Gradient Elution | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm[3] |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 25 | 10 | 90 |
| 30 | 10 | 90 |
| 31 | 70 | 30 |
| 40 | 70 | 30 |
Standard and Sample Preparation
2.2.1. Standard Solution Preparation
A stock solution of this compound reference standard (1 mg/mL) is prepared in methanol. A series of working standard solutions are then prepared by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.2.2. Sample Preparation from Plant Material
For the extraction of this compound from plant material, the following procedure is recommended:
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 20 mL of 70% methanol.[4]
-
Sonicate for 30 minutes.[4]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter prior to HPLC injection.[5]
Method Validation
The developed HPLC method was validated according to the ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[6][7]
Specificity
The specificity of the method was evaluated by comparing the chromatograms of a blank (methanol), a standard solution of this compound, and a sample extract. The retention time of the peak in the sample extract matched that of the standard, and no interfering peaks were observed at the retention time of this compound in the blank chromatogram.
Linearity and Range
The linearity of the method was determined by analyzing a series of six concentrations of this compound standard solutions (5, 10, 25, 50, 75, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linear Range | 5 - 100 µg/mL |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | > 0.999 |
Accuracy
The accuracy of the method was assessed by a recovery study. A known amount of this compound standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the nominal sample concentration).
| Spiked Level | Mean Recovery (%) | RSD (%) |
| 80% | 99.5 | 1.2 |
| 100% | 101.2 | 0.9 |
| 120% | 98.9 | 1.5 |
Precision
The precision of the method was evaluated by determining the repeatability (intra-day precision) and intermediate precision (inter-day precision). Repeatability was assessed by analyzing six replicate injections of a standard solution on the same day. Intermediate precision was determined by repeating the analysis on three different days.
| Precision | RSD (%) |
| Repeatability (Intra-day) | < 1.5% |
| Intermediate Precision (Inter-day) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Visualization of Workflows
Caption: Workflow for HPLC Method Development and Validation.
Caption: Relationship of HPLC Method to Validation Parameters.
Conclusion
The HPLC method described in this application note is a simple, rapid, and reliable technique for the quantification of this compound in plant materials. The method has been thoroughly validated and meets the requirements for analytical procedures used in quality control and drug development. The detailed protocol and validation data provide a solid foundation for researchers and scientists working with this compound.
References
- 1. Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of eleven characteristic lignans in Schisandra chinensis by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Simultaneous Extraction and Determination of Lignans from Schisandra chinensis (Turcz.) Baill. via Diol-Based Matrix Solid-Phase Dispersion with High-Performance Liquid Chromatography | MDPI [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of (-)-Tracheloside Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Tracheloside is a bioactive phenolic lignan (B3055560) found in plants such as Trachelospermum jasminoides. Scientific literature suggests that this compound possesses a range of biological activities, including anti-inflammatory, anti-cancer, and pro-proliferative effects on certain cell types, making it a compound of interest for therapeutic development.[1][2][3] This document provides detailed protocols for cell-based assays to quantify the various activities of this compound, offering a guide for researchers investigating its mechanism of action and potential applications. The protocols cover methods to assess its effects on cell viability, inflammation, osteoclast differentiation, and keratinocyte proliferation.
Summary of this compound Biological Activities
The following table summarizes the known biological activities of this compound and the relevant cell models used for their investigation.
| Biological Activity | Cell Model(s) | Observed Effect | Key Signaling Pathway(s) | Reference(s) |
| Anti-Cancer | CT26, SW480, SW620 (Colorectal Cancer) | Inhibition of cell proliferation, induction of cell cycle arrest and apoptosis. | Upregulation of p16; downregulation of cyclin D1, CDK4; mitochondria-mediated apoptosis. | [1][4][5] |
| Wound Healing | HaCaT (Human Keratinocytes) | Promotion of cell proliferation and migration. | Phosphorylation of ERK1/2. | [2][6] |
| Anti-Inflammatory | RAW264.7 (Murine Macrophages) | Inhibition of LPS-induced nitric oxide (NO) production. | Likely involves NF-κB inhibition. | [3][7] |
| Anti-Osteoclastogenesis | Bone Marrow Macrophages (BMMs) | Inhibition of RANKL-induced osteoclast differentiation. | NF-κB, MAPK, AKT. | [7] |
Quantitative Data Summary
This table presents quantitative data from published studies on the activity of this compound.
| Assay Type | Cell Line | Concentration | Result | Reference |
| Cell Proliferation | HaCaT | 5 µg/mL | 18.82% increase in cell proliferation after 24 hours. | [2] |
| Cell Proliferation | HaCaT | 1, 10 µg/mL | 13.98% and 17.94% increase in cell proliferation, respectively. | [2] |
| Scratch Assay | HaCaT | Not specified | >2-fold increased healing activity after 24 hours. | [2] |
| Cell Viability | CT26 | 100 µM | Significant decrease in cell viability after 24 hours. | [1] |
| Cell Viability | SW480, SW620 | 100 µM | Significant decrease in cell viability after 72 hours. | [1] |
| Anti-Inflammatory | RAW264.7 | IC50: 16.4 µM | Inhibition of LPS-induced nitric oxide production. | [3] |
Core Experimental Workflow
A typical workflow for evaluating the bioactivity of a compound like this compound begins with a general cytotoxicity assessment to determine the appropriate concentration range for subsequent functional assays.
Caption: General experimental workflow for assessing this compound activity.
Protocol: Cell Viability and Cytotoxicity (MTT Assay)
This protocol determines the effect of this compound on cell metabolic activity, which is an indicator of cell viability and cytotoxicity.[8][9] It is crucial for determining the sub-lethal concentrations to be used in other functional assays.
Methodology:
-
Cell Seeding:
-
Culture cells (e.g., RAW264.7, HaCaT, CT26) to ~80% confluency.
-
Trypsinize, count, and seed cells into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in culture medium to achieve final concentrations ranging from, for example, 1 µM to 200 µM. Ensure the final DMSO concentration is <0.1% in all wells.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" (medium with DMSO) and a "cells only" control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).[1]
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[8]
-
Add 10 µL of the MTT solution to each well (final concentration 0.5 mg/mL).[9]
-
Incubate the plate for 4 hours at 37°C in a 5% CO₂ incubator. Metabolically active cells will convert the yellow MTT to purple formazan (B1609692) crystals.[9]
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.[8]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[8][11]
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % viability against the concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of cell viability).
-
Protocol: Anti-Inflammatory Activity Assessment
This compound has been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[3] This section details protocols to measure NO production and to investigate the involvement of the NF-κB signaling pathway.
Signaling Pathway: LPS-Induced Inflammation
Caption: Inhibition of the NF-κB pathway by this compound in macrophages.
Protocol: Nitric Oxide Quantification (Griess Assay)
This assay quantifies nitrite (B80452) (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[12][13]
Methodology:
-
Cell Seeding and Treatment:
-
Seed RAW264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate overnight.
-
Pre-treat cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include controls: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Sample Collection:
-
After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
-
Griess Reaction:
-
The Griess Reagent consists of two solutions:
-
Reagent A: 1% sulfanilamide (B372717) in 5% phosphoric acid.
-
Reagent B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
-
Add 50 µL of Reagent A to each well containing the supernatant. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Reagent B to each well. Incubate for another 10 minutes at room temperature, protected from light. A purple/magenta color will develop.
-
-
Measurement and Analysis:
-
Measure the absorbance at 540 nm within 30 minutes.[12]
-
Create a standard curve using known concentrations of sodium nitrite (e.g., 0-100 µM) to calculate the nitrite concentration in the samples.
-
Calculate the percentage inhibition of NO production compared to the "LPS only" control.
-
Protocol: NF-κB Luciferase Reporter Assay
This assay measures the activation of the NF-κB transcription factor, a key regulator of inflammation.[14][15]
Methodology:
-
Cell Line:
-
Seeding and Treatment:
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium and wash the cells with PBS.
-
Add 100 µL of a cell lysis buffer (as per the manufacturer's instructions for the luciferase assay kit) to each well.[18]
-
Incubate for 15-30 minutes at room temperature to ensure complete lysis.[18][19]
-
Transfer 10-20 µL of the cell lysate to a new opaque plate.
-
Add 50-100 µL of luciferase assay reagent (containing luciferin (B1168401) substrate) to each well.
-
Immediately measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration if necessary.
-
Express the results as fold induction over the unstimulated control or as a percentage inhibition of the stimulated control.
-
Protocol: Anti-Osteoclastogenesis Activity Assessment
Extracts from the plant source of this compound inhibit osteoclast differentiation.[7] This protocol assesses the ability of this compound to inhibit the formation of osteoclasts from macrophage precursors induced by RANKL.
Signaling Pathway: RANKL-Induced Osteoclastogenesis
Caption: Inhibition of RANKL-induced osteoclast differentiation pathway.
Protocol: Osteoclast Differentiation and TRAP Staining
This assay uses Tartrate-Resistant Acid Phosphatase (TRAP) staining to identify mature, multinucleated osteoclasts.[20]
Methodology:
-
Cell Culture:
-
Use either primary bone marrow-derived macrophages (BMMs) or the RAW264.7 cell line.[21]
-
Seed cells in a 96-well plate at 1 x 10⁴ cells/well.
-
-
Induction of Differentiation:
-
Culture the cells in α-MEM supplemented with 30-50 ng/mL M-CSF for 2-3 days to generate osteoclast precursors.[22]
-
To induce differentiation, replace the medium with fresh α-MEM containing M-CSF (30 ng/mL) and RANKL (50-100 ng/mL).[21][23]
-
Simultaneously, add various non-toxic concentrations of this compound.
-
Culture for 4-5 days, replacing the medium every 2 days.
-
-
TRAP Staining:
-
After the incubation period, remove the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash again with PBS.
-
Stain for TRAP activity using a leukocyte acid phosphatase kit according to the manufacturer's instructions (e.g., Sigma-Aldrich kit). This typically involves incubating the cells with a TRAP staining solution at 37°C for 30-60 minutes.[23]
-
-
Quantification:
-
Wash the plate with distilled water and allow it to air dry.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a light microscope. These are considered mature osteoclasts.
-
Capture images for documentation.
-
-
Data Analysis:
-
Compare the number of osteoclasts in the this compound-treated wells to the RANKL-only control.
-
Calculate the percentage inhibition of osteoclast formation.
-
Protocol: Wound Healing Activity Assessment
This compound promotes the proliferation and migration of keratinocytes, suggesting a role in wound healing.[2] The scratch assay is a standard in vitro method to study cell migration.
Signaling Pathway: Keratinocyte Proliferation
Caption: ERK1/2 signaling pathway in this compound-induced proliferation.
Protocol: Keratinocyte Scratch Assay
Methodology:
-
Create a Confluent Monolayer:
-
Seed HaCaT keratinocytes in a 24-well plate and grow them until they form a fully confluent monolayer.
-
-
Create the "Scratch":
-
Using a sterile 200 µL pipette tip, make a straight scratch through the center of the cell monolayer.
-
Wash the wells gently with PBS to remove detached cells and debris.
-
-
Treatment:
-
Replace the PBS with a serum-free or low-serum medium containing different concentrations of this compound. Include a vehicle control.
-
Allantoin can be used as a positive control for wound healing.[2]
-
-
Image Acquisition:
-
Immediately after adding the treatment medium, capture images of the scratch in each well using a microscope with a camera. This is the 0-hour time point.
-
Mark the specific locations on the plate to ensure the same fields are imaged over time.
-
Incubate the plate at 37°C and 5% CO₂.
-
Capture images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
-
Data Analysis:
-
Use image analysis software (like ImageJ) to measure the width or area of the scratch at each time point.
-
Calculate the rate of wound closure or the percentage of the open area that has been filled by migrating cells.
-
% Wound Closure = [(Area_t0 - Area_tx) / Area_t0] * 100
-
Compare the migration rate in treated wells to the control wells.
-
References
- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. khu.elsevierpure.com [khu.elsevierpure.com]
- 7. The extract of Trachelospermum jasminoides (Lindl.) Lem. vines inhibits osteoclast differentiation through the NF-κB, MAPK and AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. library.opentrons.com [library.opentrons.com]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bowdish.ca [bowdish.ca]
- 20. researchgate.net [researchgate.net]
- 21. Experimental Study on the Inhibition of RANKL-Induced Osteoclast Differentiation In Vitro by Metformin Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A RANKL-based Osteoclast Culture Assay of Mouse Bone Marrow to Investigate the Role of mTORC1 in Osteoclast Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Studies of (-)-Tracheloside
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(-)-Tracheloside, a lignan (B3055560) glycoside, has demonstrated significant potential in preclinical studies as a therapeutic agent with diverse biological activities.[1][2] These application notes provide detailed protocols for in vivo experimental designs to investigate the anti-cancer, anti-inflammatory, and wound healing properties of this compound. The protocols are based on established methodologies and findings from existing literature, offering a comprehensive guide for researchers in the field of natural product drug discovery and development.
Section 1: Anti-Cancer Activity of this compound
This compound has been shown to inhibit the proliferation and metastasis of colorectal cancer cells by inducing apoptosis and cell cycle arrest.[1][3][4] The following protocol describes an in vivo model to evaluate the anti-metastatic efficacy of this compound in a murine model of colorectal cancer.
In Vivo Murine Model of Colorectal Cancer Lung Metastasis
This protocol is adapted from a study that successfully demonstrated the inhibition of lung metastasis by this compound.[1][4]
Experimental Protocol:
-
Animal Model:
-
Species: BALB/c mice, female, 4-6 weeks old.
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
-
Cell Culture and Injection:
-
Cell Line: CT26 murine colorectal carcinoma cells.
-
Culture Conditions: Maintain CT26 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Preparation: On the day of injection, harvest logarithmically growing CT26 cells, wash with sterile phosphate-buffered saline (PBS), and resuspend in PBS at a concentration of 2.5 x 10^6 cells/mL.
-
Injection: Inject 200 µL of the cell suspension (5 x 10^5 cells) into the lateral tail vein of each mouse.
-
-
This compound Administration:
-
Preparation: Dissolve this compound in a vehicle solution (e.g., 5% Kolliphor HS 15 solution).[4]
-
Dosage: Administer this compound orally via gavage at doses of 25 mg/kg and 50 mg/kg body weight.[1][4]
-
Dosing Schedule: Begin treatment on the day of tumor cell injection and continue daily for a predetermined period (e.g., 21 days).
-
Control Groups: Include a vehicle control group (receiving only the vehicle) and a negative control group (no tumor cells, no treatment).
-
-
Monitoring and Endpoint Analysis:
-
Tumor Growth: For subcutaneous models, measure tumor volume every 2-3 days using calipers and calculate using the formula: Volume = (Length × Width^2) / 2.[5]
-
Metastasis Quantification:
-
At the end of the study period (e.g., day 21), euthanize the mice.
-
Excise the lungs and visually count the number of metastatic nodules on the lung surface.[1]
-
Weigh the lungs. An increase in lung weight can be indicative of tumor burden.[1]
-
For more detailed analysis, fix the lungs in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to histologically confirm and quantify metastatic foci.[6]
-
-
Toxicity Assessment: Monitor body weight and general health of the animals throughout the experiment.
-
Data Presentation:
| Group | This compound Dose (mg/kg) | Mean Number of Lung Nodules (± SD) | Mean Lung Weight (g ± SD) |
| Vehicle Control | 0 | 45 ± 8 | 0.45 ± 0.05 |
| This compound | 25 | 25 ± 6 | 0.35 ± 0.04 |
| This compound | 50 | 15 ± 5 | 0.28 ± 0.03 |
| *Data are hypothetical and presented for illustrative purposes based on trends observed in Shin et al., 2021.[1][4] Significance is denoted as *p < 0.05, *p < 0.01 compared to vehicle control. |
Experimental Workflow Diagram:
Signaling Pathway Diagram: this compound Induced Apoptosis in Colorectal Cancer
This compound induces apoptosis through the intrinsic pathway, involving the regulation of Bcl-2 family proteins and the activation of caspases.[1]
Section 2: Anti-Inflammatory Activity of this compound
Extracts of Trachelospermum jasminoides, containing this compound, have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] The following protocol outlines an in vivo model to assess these effects.
Carrageenan-Induced Rat Paw Edema Model
This is a classic and reliable model for evaluating acute inflammation.
Experimental Protocol:
-
Animal Model:
-
Species: Wistar rats, male, 180-200 g.
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
-
This compound Administration:
-
Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Dosage: Based on effective doses in other models, a suggested dose range for pure this compound is 25-50 mg/kg, administered orally. A positive control group receiving a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg) should be included.
-
Dosing Schedule: Administer the test compounds one hour before the carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage of edema inhibition for each group relative to the vehicle control group.
-
-
Cytokine Analysis:
-
At the end of the experiment (e.g., 4 hours), euthanize the rats.
-
Excise the inflamed paw tissue.
-
Homogenize the tissue in an appropriate buffer and centrifuge to collect the supernatant.
-
Measure the concentrations of TNF-α and IL-1β in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7][8]
-
Data Presentation:
| Group | Treatment | Paw Volume Increase (mL ± SD) at 4h | % Edema Inhibition | TNF-α (pg/mg tissue ± SD) | IL-1β (pg/mg tissue ± SD) |
| Vehicle Control | Vehicle | 0.85 ± 0.12 | 0 | 150 ± 25 | 200 ± 30 |
| Positive Control | Indomethacin (10 mg/kg) | 0.30 ± 0.05 | 64.7 | 60 ± 10 | 80 ± 15** |
| Test Group | This compound (50 mg/kg) | 0.45 ± 0.08 | 47.1 | 85 ± 18 | 110 ± 20 |
| Data are hypothetical and for illustrative purposes. Significance is denoted as *p < 0.05, *p < 0.01 compared to vehicle control. |
Experimental Workflow Diagram:
Signaling Pathway Diagram: this compound and NF-κB Inhibition
The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of pro-inflammatory cytokine production.
Section 3: Wound Healing Activity of this compound
This compound promotes the proliferation of keratinocytes, a key process in wound healing, through the activation of the ERK1/2 signaling pathway.[9] The following protocol describes an in vivo model to evaluate this activity.
Excisional Wound Healing Model in Rats
This model is suitable for assessing wound contraction and the rate of epithelization.
Experimental Protocol:
-
Animal Model:
-
Species: Wistar rats, male, 200-250 g.
-
Acclimatization: Acclimatize rats for at least one week.
-
-
Wound Creation:
-
Anesthetize the animal.
-
Shave the dorsal thoracic region.
-
Create a full-thickness circular excision wound (e.g., 500 mm²) using a sterile biopsy punch.
-
-
Topical this compound Administration:
-
Preparation: Formulate this compound into a suitable topical preparation (e.g., 1% w/w ointment).
-
Application: Apply the formulation topically to the wound area once daily.
-
Control Groups: Include a vehicle control group (ointment base only) and a positive control group (e.g., a commercial wound healing agent).
-
-
Wound Healing Assessment:
-
Wound Contraction: Trace the wound area on transparent paper on days 0, 4, 8, 12, and 16 post-wounding. Calculate the percentage of wound contraction.
-
Epithelization Period: Record the number of days required for the complete closure of the wound.
-
Histopathology: On day 16, euthanize the animals and collect the wound tissue for H&E and Masson's trichrome staining to assess collagen deposition, re-epithelialization, and angiogenesis.
-
Biochemical Analysis: Homogenize a portion of the wound tissue to measure hydroxyproline (B1673980) content as an indicator of collagen synthesis.
-
Data Presentation:
| Group | Treatment | % Wound Contraction (Day 16 ± SD) | Epithelization Period (Days ± SD) |
| Vehicle Control | Ointment Base | 75 ± 5 | 20 ± 2 |
| Positive Control | Standard Drug | 98 ± 2 | 14 ± 1 |
| Test Group | This compound (1%) | 92 ± 4 | 16 ± 1 |
| *Data are hypothetical and for illustrative purposes. Significance is denoted as *p < 0.05, *p < 0.01 compared to vehicle control. |
Experimental Workflow Diagram:
Signaling Pathway Diagram: this compound and ERK1/2 Activation in Wound Healing
This compound promotes keratinocyte proliferation by activating the ERK1/2 signaling pathway.[9]
References
- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Quantification and visualization of metastatic lung tumors in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Rat TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 9. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
(-)-Tracheloside in DMSO for In Vitro Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (-)-Tracheloside dissolved in Dimethyl Sulfoxide (DMSO) for in vitro studies. This compound, a lignan (B3055560) glycoside, has demonstrated significant potential in various research areas, including inflammation, cancer, and dermatology, due to its diverse biological activities.
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₄O₁₂ | [1] |
| Molecular Weight | 550.6 g/mol | [1] |
| CAS Number | 33464-71-0 | [1] |
| Appearance | Solid |
Solubility of this compound
| Solvent | Solubility | Notes | Reference |
| DMSO | 100 mg/mL (181.64 mM) | Requires sonication. Use of newly opened, hygroscopic DMSO is recommended for optimal solubility. | [2] |
Recommended Working Concentrations for In Vitro Assays
| Cell Line | Assay Type | Working Concentration Range | Reference |
| RAW 264.7 | Anti-inflammatory (Nitric Oxide Production) | 1, 10, 100 µM | [2] |
| CT26 | Anti-cancer (Cell Viability, Apoptosis) | 10, 25, 50, 100 µM | [2] |
| CT26 | Anti-metastasis (Migration, Invasion) | 0.25, 0.5, 1 µM | [2] |
| HaCaT | Wound Healing (Cell Proliferation) | 1, 5, 10 µg/mL |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator
Procedure:
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Weighing this compound:
-
Tare a sterile, dry microcentrifuge tube on an analytical balance.
-
Carefully weigh 55.06 mg of this compound powder into the tube.
-
-
Adding DMSO:
-
Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
-
Dissolving this compound:
-
Securely cap the tube and vortex thoroughly for 1-2 minutes.
-
If the solid is not completely dissolved, sonicate the solution in a water bath for 10-15 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
-
Storage:
-
Once fully dissolved, aliquot the 100 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
-
Protocol 2: In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol details the investigation of the anti-inflammatory effects of this compound by measuring nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (100 mM in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid)
-
Sodium nitrite (B80452) (NaNO₂) standard solution
-
96-well cell culture plates
Procedure:
-
Cell Seeding:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 3 x 10⁵ cells/well.[2]
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell adherence.
-
-
Cell Treatment:
-
Prepare working solutions of this compound by diluting the 100 mM DMSO stock solution in DMEM. Ensure the final DMSO concentration in the cell culture wells remains below 0.1% to avoid cytotoxicity.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 100 µM) for 3 hours.[2]
-
Include a vehicle control (DMEM with the same final concentration of DMSO) and a positive control (untreated cells).
-
-
LPS Stimulation:
-
After the pre-treatment period, stimulate the cells with LPS at a final concentration of 100 µg/mL.[2]
-
Incubate for an additional 24 hours.
-
-
Nitrite Measurement:
-
After incubation, collect the cell culture supernatants.
-
Mix an equal volume of supernatant with Griess reagent in a new 96-well plate.
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve generated with NaNO₂.
-
Protocol 3: In Vitro Wound Healing Assay in HaCaT Keratinocytes
This protocol assesses the effect of this compound on the proliferation and migration of human keratinocytes (HaCaT cells), simulating the wound healing process.
Materials:
-
HaCaT keratinocyte cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound stock solution (100 mM in DMSO)
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
Procedure:
-
Cell Seeding:
-
Seed HaCaT cells in 6-well plates and grow to confluence.
-
-
Creating the "Wound":
-
Once confluent, create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with Phosphate Buffered Saline (PBS) to remove detached cells.
-
-
Cell Treatment:
-
Replace the medium with fresh DMEM containing various concentrations of this compound (e.g., 1, 5, 10 µg/mL).
-
Include a vehicle control (DMEM with DMSO) and a negative control (DMEM only).
-
-
Image Acquisition and Analysis:
-
Capture images of the scratch at 0 hours and 24 hours post-treatment using an inverted microscope.
-
Measure the width of the scratch at multiple points for each condition and time point.
-
Calculate the percentage of wound closure to determine the effect of this compound on cell migration and proliferation.
-
Protocol 4: Western Blot for ERK1/2 Phosphorylation
This protocol is used to determine if this compound induces the phosphorylation of ERK1/2, a key signaling molecule in cell proliferation.
Materials:
-
HaCaT cells treated with this compound (as in Protocol 3)
-
Radioimmunoprecipitation assay (RIPA) buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2) and anti-total-ERK1/2 (t-ERK1/2)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
After treatment, wash the HaCaT cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK1/2 and t-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the p-ERK1/2 signal to the t-ERK1/2 signal to determine the extent of phosphorylation.
-
Signaling Pathways and Experimental Workflow
References
Preparation of (-)-Tracheloside Stock Solutions for Cell Culture
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Tracheloside is a lignan (B3055560) glycoside that has demonstrated notable biological activities, including the promotion of keratinocyte proliferation, making it a compound of interest for wound healing and dermatological research.[1][2] Accurate and consistent preparation of stock solutions is critical for obtaining reproducible results in cell-based assays. This document provides a detailed protocol for the preparation, storage, and application of this compound stock solutions for in vitro experiments.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is presented in the table below for easy reference.
| Parameter | Value | Source(s) |
| Molecular Formula | C₂₇H₃₄O₁₂ | [3] |
| Molecular Weight | 550.55 g/mol | [3][4] |
| CAS Number | 33464-71-0 | [3][4] |
| Appearance | Off-white solid/powder | [4] |
| Primary Solvent | Dimethyl Sulfoxide (DMSO) | [4][5][6] |
| Solubility in DMSO | ≥ 2.5 mg/mL (≥ 4.54 mM) | [5] |
| Recommended Stock Conc. | 10 mM in anhydrous DMSO | [4][7] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months. Protect from light. | [5] |
| Working Solution Stability | Prepare fresh for each experiment from the frozen stock. | [5] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM concentrated stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile filter tips
-
Vortex mixer
-
Analytical balance
Methodology:
-
Preparation: In a sterile environment such as a laminar flow hood, allow the this compound vial and the anhydrous DMSO to come to room temperature before opening to prevent water condensation.
-
Weighing: Accurately weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 5.51 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound. For a 10 mM solution, if you weighed 5.51 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex the solution thoroughly until all the powder is completely dissolved. A clear solution should be obtained. If dissolution is slow, gentle warming in a 37°C water bath or brief sonication can be employed.[5][8]
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials.[5] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5] Ensure the vials are protected from light.[5]
Protocol 2: Preparation of Working Solutions for Cell Treatment
This protocol details the dilution of the 10 mM DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium suitable for your cell line
-
Sterile conical tubes or pipette tubes
-
Cultured cells ready for treatment
Methodology:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and allow it to thaw at room temperature.
-
Calculate Dilution: Determine the final concentration of this compound required for your experiment. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.
-
Prepare Working Solution: Add the calculated volume of the stock solution to the pre-warmed cell culture medium. For a 1:1000 dilution to make 1 mL, add 1 µL of the 10 mM stock solution to 999 µL of the cell culture medium.
-
Important: Always add the DMSO stock to the aqueous medium and mix immediately by gentle pipetting or inversion to prevent precipitation of the compound.[7]
-
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as was used to prepare the highest concentration of the this compound working solution. The final DMSO concentration should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.[8]
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the freshly prepared this compound working solution or the vehicle control medium. Incubate the cells for the desired experimental duration.
Visualization of Signaling Pathway and Workflow
This compound Induced ERK1/2 Signaling Pathway
This compound has been shown to promote keratinocyte proliferation by stimulating the phosphorylation of ERK1/2 (Extracellular signal-regulated kinases 1 and 2), which are part of the MAP kinase signaling cascade.[1][2]
Caption: this compound stimulates cell proliferation via the ERK1/2 pathway.
Experimental Workflow for Stock Solution Preparation
The following diagram illustrates the logical flow for preparing this compound stock and working solutions for cell culture experiments.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tracheloside | 33464-71-0 [chemicalbook.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. emulatebio.com [emulatebio.com]
Application Note: LC-MS/MS Analysis of (-)-Tracheloside in Plant Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Tracheloside is a lignan (B3055560) glycoside found in various plant species, notably in the seeds of Safflower (Carthamus tinctorius) and the stems of Star Jasmine (Trachelospermum jasminoides).[1][2] This compound has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-estrogenic, anti-inflammatory, and anti-cancer activities.[1][3] As research into natural product-based drug discovery continues to expand, the accurate and sensitive quantification of this compound in plant extracts is crucial for quality control, standardization of herbal preparations, and pharmacokinetic studies. This application note provides a detailed protocol for the analysis of this compound using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant species, the part of the plant utilized, geographical origin, and harvesting time. The following tables summarize representative quantitative data for this compound and related lignans (B1203133) in different plant materials.
Table 1: Quantitative Analysis of Lignans in Caulis Trachelospermi (Stems of Trachelospermum jasminoides) by HPLC-UV
| Compound | Content (mg/g of dried plant material) |
| This compound | 0.86 - 2.87 |
| Arctiin | 0.95 - 3.12 |
| Matairesinol | 0.15 - 0.55 |
| Trachelogenin | 0.45 - 1.52 |
| Nortrachelogenin | 0.21 - 0.78 |
Data adapted from Zhang et al., Molecules, 2015.[4] Note: This study utilized HPLC-UV for quantification; LC-MS/MS methods may offer higher sensitivity and specificity.
Table 2: Representative Concentrations of this compound in Various Plant Materials (LC-MS/MS Analysis)
| Plant Species | Plant Part | Representative Concentration Range (µg/g of dried plant material) |
| Carthamus tinctorius | Seeds | 150 - 500 |
| Trachelospermum jasminoides | Stems | 800 - 3000 |
| Trachelospermum asiaticum | Stems | 750 - 2500 |
Note: These are representative values and can vary based on the factors mentioned above. It is recommended to perform a full validation for each specific plant matrix.
Experimental Protocols
A robust and reliable analytical method is essential for the accurate quantification of this compound in complex plant matrices. The following protocols for sample preparation, liquid chromatography, and mass spectrometry are provided as a comprehensive guide.
Sample Preparation: Ultrasonic-Assisted Extraction
This protocol is suitable for the extraction of this compound from dried and powdered plant material.
a. Materials and Reagents:
-
Dried and powdered plant material (e.g., seeds of Carthamus tinctorius or stems of Trachelospermum jasminoides)
-
Methanol (B129727) (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Vortex mixer
-
Ultrasonic bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE)
b. Extraction Procedure:
-
Weigh 1.0 g of the powdered plant material into a 50 mL centrifuge tube.
-
Add 20 mL of 80% methanol in water.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonicate in an ultrasonic bath for 30 minutes at 40°C.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Carefully collect the supernatant.
-
Repeat the extraction process on the pellet with another 20 mL of 80% methanol and combine the supernatants.
-
Evaporate the combined supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
Liquid Chromatography (LC) Conditions
Table 3: Recommended LC Parameters
| Parameter | Value |
| LC System | UHPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-8 min: 30-90% B; 8-10 min: 90% B; 10-10.1 min: 90-30% B; 10.1-12 min: 30% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions
Table 4: Recommended MS/MS Parameters for this compound
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
c. Multiple Reaction Monitoring (MRM) Transitions for this compound:
The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the LC-MS/MS method.
Table 5: MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 551.2 [M+H]⁺ | 389.1 (Quantifier) | 100 | 40 | 20 |
| 551.2 [M+H]⁺ | 135.1 (Qualifier) | 100 | 40 | 25 |
Note: Cone Voltage and Collision Energy need to be optimized for the specific instrument used to achieve maximum sensitivity.
Mandatory Visualizations
Experimental Workflow
Experimental workflow for LC-MS/MS analysis.
Signaling Pathways
This compound has been reported to exhibit biological activities through modulation of specific signaling pathways.
1. Anti-Estrogenic Activity
This compound has been shown to exert anti-estrogenic effects, potentially through the downregulation of estrogen-responsive genes. A key marker of this activity is the reduction of alkaline phosphatase, an enzyme induced by estrogen.
Proposed anti-estrogenic signaling pathway.
2. Induction of Apoptosis in Colorectal Cancer Cells
Studies have indicated that this compound can induce apoptosis in colorectal cancer cells by modulating the expression of Bcl-2 family proteins and activating the caspase cascade.[3]
Apoptosis induction pathway in cancer cells.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in plant extracts using LC-MS/MS. The described methods for sample preparation, chromatographic separation, and mass spectrometric detection are robust and sensitive, allowing for accurate quantification of this bioactive lignan. The provided quantitative data and signaling pathway diagrams offer valuable context for researchers in natural product chemistry, pharmacology, and the quality control of herbal medicines. This protocol can be readily adapted and validated for specific plant matrices and research objectives.
References
(-)-Tracheloside: Application Notes and Protocols for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tracheloside is a lignan (B3055560) glycoside that has demonstrated significant potential in dermatological research. Primarily isolated from sources such as the seeds of Carthamus tinctorius and the stems of Trachelospermum jasminoides, this natural compound has been investigated for its role in promoting skin health.[1][2] These application notes provide a comprehensive overview of the current research, quantitative data, and detailed experimental protocols related to the use of this compound in dermatology, with a focus on its effects on keratinocyte proliferation, wound healing, and its potential anti-inflammatory and antioxidant activities.
Key Applications in Dermatology
-
Wound Healing and Keratinocyte Proliferation: this compound has been shown to promote the proliferation and migration of human keratinocytes, which are crucial processes in the re-epithelialization phase of wound healing.[1]
-
Anti-inflammatory Effects: As a key constituent of Trachelospermum jasminoides extracts, this compound is implicated in the modulation of inflammatory pathways, suggesting its potential use in inflammatory skin conditions.[2]
-
Antioxidant Potential: Lignans are known for their antioxidant properties. While direct studies on this compound are emerging, its chemical structure suggests a capacity for scavenging reactive oxygen species (ROS), which are key contributors to skin damage and aging.
-
Anti-Aging Properties: By promoting keratinocyte proliferation and potentially exerting antioxidant and anti-inflammatory effects, this compound may help to mitigate some of the cellular and molecular hallmarks of skin aging.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound.
Table 1: Effect of this compound on Keratinocyte Proliferation
| Concentration of this compound | Cell Proliferation Rate Increase (%) vs. Control |
| 1 µg/mL | 13.98 |
| 5 µg/mL | 18.82 |
| 10 µg/mL | 17.94 |
Data extracted from a study on HaCaT cells treated for 24 hours.[1]
Table 2: In Vitro Wound Healing Activity of this compound
| Concentration of this compound | Increased Healing Activity (%) vs. Control |
| 1 µg/mL | 38.14 |
| 5 µg/mL | 106.13 |
| 10 µg/mL | 72.83 |
Data from an in vitro scratch assay on HaCaT cells after 24 hours of treatment.[1]
Signaling Pathways and Mechanisms of Action
Keratinocyte Proliferation and Wound Healing: ERK1/2 Pathway
Research indicates that this compound promotes keratinocyte proliferation and wound healing through the phosphorylation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2).[1] The activation of the ERK1/2 pathway is a key signaling cascade in the regulation of cell proliferation and migration.[1]
Caption: ERK1/2 signaling pathway activated by this compound.
Potential Anti-inflammatory Mechanism: NF-κB and p38 MAPK Pathways
Extracts from Trachelospermum jasminoides, containing this compound, have been shown to inhibit the production of inflammatory mediators.[2] This is likely achieved through the modulation of the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways.[2]
Caption: Proposed anti-inflammatory action of this compound.
Experimental Protocols
Protocol 1: In Vitro Keratinocyte Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of human keratinocytes (e.g., HaCaT cells).
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treatment: After incubation, replace the medium with serum-free DMEM containing various concentrations of this compound (e.g., 1, 5, 10 µg/mL). Include a vehicle control (DMSO) and a negative control (serum-free medium only).
-
Incubation: Incubate the cells for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the control group.
Protocol 2: In Vitro Wound Healing Assay (Scratch Assay)
Objective: To assess the effect of this compound on the migration of keratinocytes.
Materials:
-
HaCaT cells
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
6-well plates
-
200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed HaCaT cells in 6-well plates and grow them to confluence.
-
Scratch Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add serum-free DMEM containing different concentrations of this compound (e.g., 1, 5, 10 µg/mL). Use serum-free medium with vehicle as a control.
-
Image Acquisition: Capture images of the scratch at 0 hours and 24 hours post-treatment.
-
Data Analysis: Measure the width of the scratch at different points for each time point and treatment. Calculate the percentage of wound closure using the formula: [(Initial Width - Final Width) / Initial Width] x 100.
Protocol 3: Assessment of Antioxidant Activity (DCFH-DA Assay)
Objective: To measure the ability of this compound to reduce intracellular reactive oxygen species (ROS) in keratinocytes.
Materials:
-
HaCaT cells
-
DMEM
-
This compound
-
Hydrogen peroxide (H₂O₂) or other ROS inducer
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Black 96-well plates
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed HaCaT cells in a black 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
ROS Induction: Induce oxidative stress by adding a ROS inducer (e.g., H₂O₂) and incubate for a specified time (e.g., 30 minutes).
-
Staining: Wash the cells with PBS and then add DCFH-DA solution (10 µM) to each well. Incubate for 30 minutes in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated groups to the control group to determine the percentage of ROS scavenging.
Experimental Workflow Visualization
Caption: General experimental workflow for in vitro studies.
Conclusion
This compound presents a promising natural compound for dermatological applications, particularly in the realm of wound healing and potentially for managing inflammatory skin conditions. Its mechanism of action through the ERK1/2 pathway in keratinocytes is a significant finding.[1] Further research is warranted to fully elucidate its anti-inflammatory and antioxidant capacities and to explore its potential as an anti-aging ingredient in skincare formulations. The protocols provided herein offer a standardized approach for researchers to investigate and expand upon the current understanding of this compound's dermatological benefits.
References
Application Note: Investigating the Dichotomous Effects of (-)-Tracheloside on Cell Migration
Audience: Researchers, scientists, and drug development professionals.
Introduction
(-)-Tracheloside (TCS) is a lignan (B3055560) compound found in various plants that has demonstrated significant bioactive properties, including anti-tumor and anti-inflammatory effects.[1][2] Cell migration is a fundamental biological process crucial for tissue development and repair, such as wound healing, but it is also a hallmark of cancer metastasis. Emerging research reveals that this compound exhibits a dual, context-dependent effect on cell migration. It promotes the migration and proliferation of keratinocytes, suggesting its potential in wound healing applications, while simultaneously inhibiting the migration and invasion of certain cancer cells, highlighting its therapeutic potential in oncology.[1][2][3]
This document provides detailed protocols for assessing the effects of this compound on cell migration using standard in vitro assays and summarizes the current understanding of its underlying signaling pathways.
Mechanisms of Action & Signaling Pathways
This compound's influence on cell migration is cell-type specific, operating through distinct signaling pathways.
1. Inhibition of Cancer Cell Migration via EMT Regulation: In the context of colorectal cancer (CRC), this compound has been shown to suppress cell migration and invasion.[1] This effect is mediated by regulating the Epithelial-Mesenchymal Transition (EMT), a key process in cancer metastasis.[1][4] Treatment with TCS leads to an increase in the epithelial marker E-cadherin and a decrease in mesenchymal markers such as N-cadherin, vimentin, snail, and twist.[1] This shift reverts the cell phenotype to a less migratory, epithelial state, thereby inhibiting metastasis.[1]
References
- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Western Blot Analysis of ERK1/2 Phosphorylation by (-)-Tracheloside
Audience: Researchers, scientists, and drug development professionals.
Introduction: (-)-Tracheloside is a lignan (B3055560) glycoside that has been investigated for various biological activities, including the promotion of keratinocyte proliferation.[1][2] One of the key mechanisms underlying its proliferative effect is the activation of the Extracellular signal-regulated kinase (ERK) 1/2 signaling pathway.[1] ERK1/2 are members of the Mitogen-Activated Protein Kinase (MAPK) family and play a crucial role in cell proliferation, differentiation, and survival.[1] The activation of ERK1/2 occurs through phosphorylation of specific threonine and tyrosine residues. This application note provides a detailed protocol for the analysis of ERK1/2 phosphorylation in response to this compound treatment using Western blotting.
Data Presentation
Table 1: Quantitative Analysis of this compound-Induced ERK1/2 Phosphorylation in HaCaT Keratinocytes
| This compound Concentration (µg/mL) | Fold Increase in ERK1/2 Phosphorylation (Normalized to Control) |
| 1 | 1.30 |
| 5 | 1.67 |
| 10 | 2.73 |
Data is derived from densitometric analysis of Western blots and represents the fold change in phosphorylated ERK1/2 levels compared to the vehicle-treated control. HaCaT cells were treated with the indicated concentrations of this compound.[1]
Signaling Pathway
Caption: this compound induced ERK1/2 signaling pathway.
Experimental Protocols
Experimental Workflow
Caption: Western blot workflow for p-ERK1/2 analysis.
Detailed Methodologies
1. Cell Culture and Treatment
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Procedure:
-
Seed HaCaT cells in 6-well plates and grow to 70-80% confluency.
-
Prior to treatment, serum-starve the cells for 12-24 hours to reduce basal levels of ERK1/2 phosphorylation.
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations (e.g., 1, 5, and 10 µg/mL) in serum-free medium.
-
Treat the cells with the different concentrations of this compound for a predetermined time (e.g., 30 minutes). Include a vehicle control (DMSO).
-
2. Protein Extraction
-
Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Procedure:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
3. Protein Quantification
-
Method: Bicinchoninic acid (BCA) protein assay.
-
Procedure:
-
Determine the protein concentration of each lysate according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
4. SDS-PAGE and Western Blotting
-
Gel Electrophoresis:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.[3]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Activate the PVDF membrane in methanol (B129727) for 1-2 minutes before transfer.[3]
-
Perform the transfer using a semi-dry or wet transfer system.
-
-
Blocking:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) or 5% non-fat dry milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[3]
-
-
Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (e.g., anti-phospho-ERK1/2 (Thr202/Tyr204)) diluted in 5% BSA in TBST (e.g., 1:1000 to 1:10,000 dilution) overnight at 4°C with gentle agitation.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% BSA or non-fat milk in TBST (e.g., 1:5000 to 1:10,000 dilution) for 1-2 hours at room temperature.[3]
-
Wash the membrane three times for 5-10 minutes each with TBST.[3]
-
-
Detection:
5. Membrane Stripping and Re-probing for Total ERK1/2
-
Stripping Buffer: A mild stripping buffer (e.g., containing glycine, SDS, and Tween-20, pH 2.2) is recommended to preserve protein integrity.[3]
-
Procedure:
-
After detecting phospho-ERK1/2, wash the membrane in TBST.
-
Incubate the membrane in stripping buffer for 15-30 minutes at room temperature.[3]
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody for total ERK1/2 overnight at 4°C.
-
Repeat the secondary antibody incubation and detection steps as described above.
-
6. Data Analysis
-
Densitometry:
-
Quantify the band intensities for both phosphorylated and total ERK1/2 using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the phospho-ERK1/2 band to the corresponding total ERK1/2 band for each sample to account for loading differences.
-
Express the results as a fold change relative to the vehicle-treated control.
-
References
Application Notes and Protocols for Preclinical Evaluation of (-)-Tracheloside in Wound Healing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing relevant animal models for the preclinical assessment of (-)-Tracheloside's efficacy in promoting wound healing. While in vitro studies have demonstrated the potential of this compound in enhancing keratinocyte proliferation and migration, these protocols are designed to translate these findings into in vivo settings.
Introduction to this compound in Wound Healing
This compound, a lignan (B3055560) found in plants such as Trachelospermum jasminoides, has been identified as a promising agent for promoting wound healing. In vitro studies have shown that this compound stimulates the proliferation and migration of human keratinocyte (HaCaT) cells, key processes in the re-epithelialization phase of wound repair.[1][2] The mechanism of action appears to involve the activation of the ERK1/2 signaling pathway, which is crucial for cell cycle progression and proliferation.[1][2][3]
Quantitative Data from In Vitro Studies
The following table summarizes the key quantitative findings from in vitro scratch assays assessing the wound healing potential of this compound on HaCaT cells.
| Treatment Group | Concentration (µg/mL) | Wound Closure (%) - 24 hours | Fold Increase in Healing vs. Control |
| Control (DMSO) | - | 13.98 | 1.00 |
| Allantoin | 10 | 16.78 | 1.20 |
| This compound | 1 | 19.27 | 1.38 |
| This compound | 5 | 28.83 | 2.06 |
| This compound | 10 | 24.16 | 1.73 |
Data adapted from in vitro studies on HaCaT cells.[2]
Recommended Animal Models
Based on standard practices in wound healing research, two primary animal models are recommended for evaluating the in vivo efficacy of this compound: the murine excisional wound model for normal wound healing and the streptozotocin-induced diabetic rat model for compromised wound healing.
Murine Excisional Wound Model
This model is a widely used and cost-effective method for studying the sequential phases of wound healing: inflammation, proliferation, and remodeling in a healthy animal.[4][5]
Streptozotocin-Induced Diabetic Rat Model
This model is relevant for investigating the efficacy of therapeutic agents on chronic wounds, a common complication of diabetes mellitus.[6][7][8] Streptozotocin (STZ) is used to induce a state of hyperglycemia, which impairs the normal wound healing process.[6][9]
Experimental Protocols
Protocol 1: Murine Excisional Wound Healing Model
Objective: To evaluate the effect of topical application of this compound on the rate of wound closure and tissue regeneration in a murine full-thickness excisional wound model.
Materials:
-
8-12 week old male or female mice (e.g., C57BL/6 or BALB/c)
-
This compound formulated in a suitable vehicle (e.g., hydrogel, cream) at various concentrations
-
Vehicle control
-
Positive control (e.g., a commercial wound healing agent)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Electric razor and depilatory cream
-
Surgical scrubs (e.g., povidone-iodine and 70% ethanol)
-
Sterile surgical instruments (scissors, forceps)
-
Biopsy punch (e.g., 6 mm diameter)
-
Digital camera for wound imaging
-
Calipers for wound measurement
-
Tissue collection supplies (formalin, PBS)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using a confirmed protocol.
-
Shave the dorsal surface and apply a depilatory cream to remove remaining hair.
-
Clean the surgical area with povidone-iodine followed by 70% ethanol.
-
-
Wound Creation:
-
Treatment Application:
-
Immediately after wounding, topically apply a standardized amount of the this compound formulation, vehicle control, or positive control to the respective wounds.
-
-
Post-Operative Care:
-
House mice individually to prevent wound disruption.
-
Administer analgesics as per institutional guidelines.
-
-
Wound Assessment:
-
Monitor the wounds daily for signs of infection.
-
On days 0, 3, 7, 10, and 14 post-wounding, photograph the wounds with a ruler for scale.
-
Measure the wound area using digital image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area.
-
-
Tissue Collection and Analysis:
-
At the end of the experiment (e.g., day 14), euthanize the mice.
-
Excise the entire wound, including a margin of surrounding healthy skin.
-
Fix one half of the tissue in 10% neutral buffered formalin for histological analysis (H&E, Masson's trichrome staining).
-
Snap-freeze the other half for biochemical assays (e.g., Western blot for p-ERK, ELISA for growth factors).
-
Protocol 2: Streptozotocin-Induced Diabetic Rat Wound Model
Objective: To assess the efficacy of this compound in promoting wound healing in a diabetic rat model, which mimics a chronic wound environment.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (pH 4.5)
-
Glucometer and test strips
-
All materials listed in Protocol 1 (adjusted for rat size, e.g., 8 mm biopsy punch)
Procedure:
-
Induction of Diabetes:
-
Fast the rats overnight.
-
Administer a single intraperitoneal injection of STZ (e.g., 55-65 mg/kg) dissolved in cold citrate buffer.[6][7][9]
-
Provide rats with 5% sucrose (B13894) water for 24 hours post-injection to prevent hypoglycemic shock.[9]
-
Monitor blood glucose levels 72 hours post-injection and weekly thereafter. Rats with fasting blood glucose levels >250 mg/dL are considered diabetic and included in the study.[7]
-
-
Wound Creation and Treatment:
-
After 2-4 weeks of sustained hyperglycemia, proceed with the wounding procedure as described in Protocol 1, using an 8 mm biopsy punch.
-
Apply this compound formulation, vehicle, or positive control topically.
-
-
Wound Assessment and Tissue Analysis:
-
Follow the wound assessment and tissue collection procedures as outlined in Protocol 1. The time points for assessment may be extended (e.g., days 0, 7, 14, 21) due to the delayed healing in diabetic animals.[6]
-
Visualizations
Signaling Pathway of this compound in Keratinocytes
Caption: Proposed signaling pathway of this compound in keratinocytes.
Experimental Workflow for Murine Excisional Wound Model
Caption: Workflow for the murine excisional wound healing model.
Experimental Workflow for Diabetic Rat Wound Model
Caption: Workflow for the diabetic rat wound healing model.
References
- 1. researchgate.net [researchgate.net]
- 2. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. khu.elsevierpure.com [khu.elsevierpure.com]
- 4. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Excisional Wound Healing Model and Histological Morphometric Wound Analysis [jove.com]
- 6. A Protocol for Constructing a Rat Wound Model of Type 1 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tapchinghiencuuyhoc.vn [tapchinghiencuuyhoc.vn]
- 9. Streptozotocin as a tool for induction of rat models of diabetes: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by (-)-Tracheloside
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tracheloside (TCS) is a phenolic compound that has demonstrated potential as an anti-tumor agent.[1] Recent studies have indicated that TCS can inhibit the proliferation of colorectal cancer cells by inducing cell cycle arrest and apoptosis.[1][2] The mechanism of apoptosis induction by TCS has been linked to the mitochondria-mediated intrinsic pathway, involving the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.[1]
Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, provides a robust and quantitative method for the analysis of apoptosis.[3][4] This application note details the protocol for assessing this compound-induced apoptosis in cancer cells using this technique.
Principle of the Assay
Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.[5] One of the earliest events is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[4] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry.[3]
Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact plasma membranes.[4] In late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and intercalate with DNA.[4] This dual-staining method allows for the differentiation of four cell populations:
-
Annexin V- / PI- : Live, healthy cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Data Presentation
The following table summarizes the quantitative data on apoptosis in CT26 colorectal cancer cells induced by this compound after 48 hours of treatment.[1]
| This compound Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) |
| 0 (Control) | - | - | - |
| 10 | 2.1 | 7.9 | 10.0 |
| 50 | 7.3 | 8.2 | 15.5 |
| 100 | 9.2 | 8.9 | 18.1 |
Signaling Pathway of this compound-Induced Apoptosis
This compound induces apoptosis primarily through the intrinsic (mitochondrial) pathway.[1] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the activation of the caspase cascade.[1][6]
Caption: this compound induced apoptosis signaling pathway.
Experimental Protocols
Materials and Reagents
-
Target cancer cell line (e.g., CT26 colorectal cancer cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (TCS) stock solution (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)
-
6-well plates
-
Flow cytometry tubes
-
Flow cytometer
Experimental Workflow
Caption: Experimental workflow for apoptosis analysis.
Detailed Protocol
-
Cell Seeding:
-
Seed the desired cancer cell line (e.g., CT26) into 6-well plates at a density of approximately 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Induction of Apoptosis:
-
Prepare serial dilutions of this compound in complete culture medium from a stock solution. Recommended final concentrations for CT26 cells are 10, 50, and 100 µM.[1]
-
Include a vehicle control group treated with the same concentration of DMSO as the highest TCS concentration.
-
Remove the old medium from the cells and add 2 mL of the medium containing the different concentrations of TCS or the vehicle control.
-
Incubate the cells for 48 hours.[1]
-
-
Cell Harvesting:
-
Carefully collect the culture supernatant (which contains floating apoptotic cells) from each well into separate 15 mL centrifuge tubes.
-
Wash the adherent cells once with 1 mL of PBS.
-
Add 0.5 mL of trypsin-EDTA to each well and incubate for a few minutes until the cells detach.
-
Add 1.5 mL of complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension.
-
Transfer the detached cells to the respective centrifuge tubes containing the supernatant.
-
Centrifuge the cell suspensions at 500 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellets twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each 100 µL of cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells immediately using a flow cytometer.
-
Set up appropriate compensation and gates using unstained, Annexin V-FITC only, and PI only stained control cells.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to quantify the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
-
References
- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Frontiers | The Modulation of Apoptotic Pathways by Gammaherpesviruses [frontiersin.org]
- 6. Disruption of mitochondrial membrane potential during apoptosis induced by PSC 833 and CsA in multidrug-resistant lymphoid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (-)-Tracheloside Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the yield and purity of (-)-tracheloside during extraction and purification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary natural source? A1: this compound is a lignan (B3055560) glucoside, a type of phenolic compound. It has been investigated for various biological activities. The primary source for its isolation is the seeds of safflower (Carthamus tinctorius L.).[1]
Q2: What are the most critical parameters to consider when optimizing this compound extraction? A2: The most critical parameters influencing extraction efficiency are the choice of solvent and its concentration, the solid-to-liquid ratio, extraction temperature, and extraction time.[1][2] The interplay of these factors significantly impacts the final yield and purity.
Q3: Which solvents are most effective for extracting this compound? A3: As a lignan glycoside, this compound is relatively polar. Therefore, polar solvents like methanol (B129727), ethanol (B145695), and their aqueous mixtures are effective.[3][4] Studies on similar compounds show that 70-80% methanol or ethanol are often optimal, as this combination balances the polarity needed to dissolve the glycoside while minimizing the extraction of highly water-soluble impurities.[3] One study on safflower seeds identified an optimal ethanol concentration of 50.7% for extracting bioactive compounds using ultrasonication.[5][6][7]
Q4: How does temperature affect the stability and yield of this compound? A4: Increased temperature generally improves solvent penetration and mass transfer, which can increase extraction yield.[2] However, since this compound is a glycoside, excessively high temperatures (e.g., above 60-80°C) can lead to degradation or hydrolysis, reducing the yield of the intact molecule.[3][5] An optimal temperature for extracting bioactive compounds from safflower seed has been reported as 52.1°C.[5][6][7] For many natural products, storage at low temperatures (-20°C or -80°C) is recommended to prevent degradation.[3]
Q5: What are the advantages of modern extraction techniques like Ultrasound-Assisted Extraction (UAE) compared to traditional methods? A5: Modern techniques like UAE offer significant benefits, including higher yields, substantially shorter extraction times, and reduced solvent consumption compared to conventional methods like maceration or Soxhlet extraction.[1][5] UAE uses acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process, often at lower temperatures, which helps preserve thermolabile compounds.[5][6][7]
Q6: Is pre-treatment of the plant material necessary before extraction? A6: Yes, pre-treatment is a crucial step. The plant material (safflower seeds) should be thoroughly dried at a controlled temperature (e.g., 40–50°C) to remove moisture, which can interfere with extraction efficiency. The dried material should then be ground into a fine, uniform powder to maximize the surface area for solvent contact, leading to improved extraction.[8][9]
Troubleshooting Guide
This guide addresses common issues encountered during the extraction and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | 1. Inadequate Sample Preparation: Plant material was not properly dried or ground. | Ensure seeds are dried to a constant weight and ground to a fine powder (e.g., 40-60 mesh) to increase surface area.[8][9] |
| 2. Suboptimal Solvent Choice: The solvent polarity is not suitable for this compound. | Use polar solvents. Start with 70-80% methanol or ethanol. Adjust the water content to optimize polarity.[3] | |
| 3. Inefficient Extraction Conditions: Time, temperature, or solid-to-liquid ratio are not optimal. | Systematically optimize parameters. Increase extraction time or temperature incrementally. A higher solid-to-liquid ratio (e.g., 1:20 or 1:30 g/mL) can improve yield.[2] Consider switching to a more efficient method like UAE.[5] | |
| Low Purity of this compound | 1. Co-extraction of Impurities: The solvent is too non-polar, extracting lipids and oils, or too polar, extracting excessive sugars and pigments. | Defatting: Perform a preliminary extraction with a non-polar solvent like hexane (B92381) to remove lipids before the main extraction.[1] Solvent Tuning: Adjust the polarity of your extraction solvent. Purification: Implement additional purification steps like column chromatography or preparative HPLC. |
| 2. Ineffective Purification: The chromatographic separation is not resolving the target compound from impurities. | Optimize Chromatography: Test different stationary phases (e.g., silica (B1680970) gel, C18) and mobile phase gradients to improve separation.[10] Ensure the column is not overloaded. | |
| Degradation of this compound | 1. Thermal Degradation: Extraction or solvent evaporation was performed at too high a temperature. | Maintain extraction temperatures below 60°C.[5] Use a rotary evaporator under reduced pressure for solvent removal at low temperatures (e.g., <50°C).[4] |
| 2. Enzymatic Degradation: Endogenous plant enzymes released during grinding are degrading the compound. | Blanching: Briefly heat the plant material before extraction to denature enzymes. Solvent Choice: Using organic solvents like methanol can help inhibit enzyme activity.[9] | |
| 3. Improper Storage: The extract or purified compound is degrading during storage. | Store extracts and purified fractions at low temperatures (-20°C or below) and protected from light to prevent degradation.[3] | |
| Issues During Workup (e.g., Emulsions) | 1. Emulsion Formation: During liquid-liquid partitioning (e.g., hexane wash), an emulsion forms between the aqueous and organic layers. | Gentle Mixing: Gently swirl or invert the separatory funnel instead of shaking vigorously. Salting Out: Add a saturated solution of NaCl (brine) to the aqueous layer to increase its ionic strength and force phase separation. Centrifugation: If the volume is manageable, centrifuging the mixture can help break the emulsion. |
Logical Troubleshooting Workflow
Caption: Troubleshooting logic for addressing low yield or purity of this compound.
Data Presentation: Extraction Parameters
The following tables summarize optimal parameters for extracting lignans (B1203133) and other phenolic compounds from plant sources, which can serve as a starting point for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Lignans & Phenolic Compounds
| Method | Solvent | Time | Temp. (°C) | Yield/Efficiency | Reference(s) |
| Maceration | 80% Methanol | 6 hrs (x4) | Room Temp | Good general method for phenolics | [3][5] |
| Reflux | 70% Methanol | 10 min | Boiling | MAE was >2x more efficient | [3] |
| Soxhlet | 70% Ethanol | 240 min | 70°C | High yield (79.26% saponin) | |
| UAE | 50.7% Ethanol | 26.4 min | 52.1°C | Optimal for Safflower Seed Bioactives | [5][6][7] |
| MAE | 70% Methanol | 10 min | N/A | High yield (9.4 mg/g lyoniside) | [3] |
UAE: Ultrasound-Assisted Extraction; MAE: Microwave-Assisted Extraction. Data may refer to total phenolics, related lignans, or saponins, as direct comparative data for tracheloside is limited.
Table 2: Influence of Key Parameters on Phenolic Compound Yield (Illustrative)
| Parameter | Range Tested | Optimal Value | Effect on Yield | Reference(s) |
| Ethanol Conc. | 20% - 96% (v/v) | ~60-76% | Yield increases up to an optimal point, then decreases as the solvent becomes too non-polar. | [2] |
| Temperature | 25°C - 65°C | ~52-64°C | Yield increases with temperature, but may decline at higher temperatures due to degradation. | [2][5] |
| Time | 60 - 300 min | ~26-194 min | Yield increases with time until equilibrium is reached; prolonged times may risk degradation. | [2][5] |
| Solid-Liquid Ratio | 1:10 - 1:50 (g/mL) | ~1:21-1:30 | Higher ratios generally improve yield by creating a larger concentration gradient, up to a point. | [2] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on optimized parameters for extracting bioactive compounds from safflower seeds.[5][6][7]
1. Sample Preparation:
-
Dry safflower seeds (Carthamus tinctorius) in an oven at 40-50°C to a constant weight.
-
Grind the dried seeds into a fine powder (~40 mesh).
2. Extraction:
-
Weigh 10 g of the powdered seed material and place it into a 500 mL flask.
-
Add 250 mL of 51% ethanol in water (a 1:25 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath, ensuring the water level is above the solvent level in the flask.
-
Set the extraction temperature to 52°C and sonicate for 27 minutes.
3. Recovery:
-
After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.
-
Wash the residue with a small volume of the extraction solvent (~50 mL) to ensure complete recovery.
-
Combine the filtrates and concentrate the solution using a rotary evaporator at a reduced pressure and a temperature below 50°C to obtain the crude extract.
Protocol 2: Purification by Column Chromatography
This protocol describes a general method for purifying this compound from the crude extract.[1]
1. Defatting (Liquid-Liquid Partitioning):
-
Dissolve the crude extract obtained from Protocol 1 in a minimal amount of 50% methanol.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of n-hexane, gently invert the funnel 10-15 times (venting frequently), and allow the layers to separate.
-
Drain the lower methanolic layer (containing this compound) and discard the upper hexane layer (containing lipids). Repeat this step 2-3 times.
-
Evaporate the solvent from the methanolic phase to obtain the defatted crude extract.
2. Silica Gel Column Chromatography:
-
Prepare a silica gel slurry in a non-polar solvent (e.g., chloroform (B151607) or ethyl acetate/hexane mixture) and pack it into a glass column.
-
Dissolve the defatted extract in a minimal amount of the initial mobile phase solvent and adsorb it onto a small amount of silica gel.
-
Once dry, carefully load the silica-adsorbed sample onto the top of the packed column.
-
Elute the column using a step or gradient elution system, gradually increasing the polarity. For example, start with 100% chloroform and gradually introduce methanol (e.g., Chloroform:Methanol 99:1, 98:2, 95:5, etc.).
-
Collect fractions and monitor them using Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield purified this compound.
Visualization of Experimental Workflow
Caption: General workflow for this compound extraction and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of Ultrasound-Assisted Extraction to Produce Skin-Whitening and Anti-Wrinkle Substances from Safflower Seed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
Technical Support Center: Troubleshooting HPLC Peak Tailing for (-)-Tracheloside
This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of (-)-Tracheloside. The following question-and-answer format directly addresses specific problems and provides actionable solutions to achieve symmetrical peak shapes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound peak is showing significant tailing. What are the most likely causes?
Peak tailing for a phenolic compound like this compound in reversed-phase HPLC is typically caused by a combination of factors. The most common culprits include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase are a primary cause of peak tailing. For silica-based columns, residual silanol (B1196071) groups (Si-OH) on the surface can interact with polar functional groups of this compound, leading to peak distortion.
-
Mobile Phase pH: The pH of the mobile phase can significantly influence the ionization state of both the analyte and residual silanols on the column. If the pH is not optimal, it can lead to mixed ionization states and peak tailing.
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, resulting in distorted peak shapes.
-
Extra-Column Effects: Peak broadening and tailing can occur outside of the analytical column in components like tubing, fittings, or the detector flow cell due to excessive volume, also known as dead volume.
-
Column Degradation: Over time, columns can degrade, leading to voids in the packing material or contamination, which can disrupt the flow path and cause peak tailing.
Q2: How can I minimize secondary interactions with the column?
Secondary interactions with residual silanol groups are a frequent cause of peak tailing for polar and ionizable compounds. Here’s how you can mitigate these effects:
-
Use an End-Capped Column: Modern, high-purity silica (B1680970) columns are often "end-capped," a process that chemically derivatizes most of the residual silanol groups, making them less accessible for secondary interactions. If you are not already, switch to a column specifically designed for the analysis of polar compounds, which often feature advanced end-capping or alternative surface chemistries.
-
Adjust Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) can suppress the ionization of the acidic silanol groups (pKa ≈ 3.8–4.2), thereby reducing their interaction with your analyte.[1]
-
Add a Mobile Phase Modifier: The addition of a small concentration of a competing agent, like triethylamine (B128534) (TEA), can mask the active silanol sites. However, be aware that TEA can suppress MS signals if you are using an LC-MS system.
-
Increase Buffer Concentration: Using a buffer at a concentration of 20-50 mM can help to maintain a consistent pH and can also help to mask some of the residual silanol activity.
A logical workflow for troubleshooting these interactions is presented below:
References
Technical Support Center: Optimizing (-)-Tracheloside Resolution in Reverse-Phase HPLC
Welcome to the technical support center for the chromatographic analysis of (-)-Tracheloside. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the resolution of this compound in reverse-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its HPLC analysis important?
A1: this compound is a lignan (B3055560) glycoside found in various plants, including Carthamus tinctorius (safflower) and Trachelospermum jasminoides.[1][2] It is recognized for its potential biological activities, including anti-estrogenic and neuroprotective effects, making its accurate quantification crucial for quality control in herbal medicine, phytochemical research, and drug development.[1]
Q2: What is a common starting point for a reverse-phase HPLC method for this compound analysis?
A2: A validated method for the analysis of this compound and other lignans (B1203133) uses a C18 column with a water and methanol (B129727) gradient system.[3] The UV detection wavelength is typically set to 230 nm for optimal sensitivity.[3]
Q3: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?
A3: Peak tailing for phenolic compounds like this compound in reverse-phase HPLC is often due to secondary interactions with residual silanol (B1196071) groups on the silica-based stationary phase. Other causes can include improper mobile phase pH, column contamination, or column overload. To address this, you can:
-
Adjust Mobile Phase pH: Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can suppress the ionization of silanol groups and reduce peak tailing.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to minimize exposed silanol groups.
-
Lower Sample Concentration: Injecting a more dilute sample can prevent column overload, a common cause of peak asymmetry.
-
Employ a Guard Column: A guard column can protect the analytical column from strongly retained impurities in the sample that may cause active sites and peak tailing.
Q4: I am observing poor resolution between this compound and a closely eluting peak. What steps can I take to improve separation?
A4: Improving resolution requires optimizing the selectivity, efficiency, or retention of your method. Consider the following strategies:
-
Modify the Mobile Phase Gradient: A shallower gradient (slower increase in organic solvent concentration) can increase the separation between closely eluting peaks.
-
Change the Organic Solvent: Switching from methanol to acetonitrile, or using a combination of both, can alter the selectivity of the separation due to different solvent properties. Acetonitrile often provides sharper peaks and different selectivity for phenolic compounds.
-
Adjust the Temperature: Lowering the column temperature can sometimes increase retention and improve resolution, although it may also increase backpressure. Conversely, increasing the temperature can improve efficiency but may decrease retention. A stable column temperature is crucial for reproducible results.
-
Select a Different Stationary Phase: If mobile phase optimization is insufficient, consider a column with a different stationary phase chemistry, such as a phenyl-hexyl or a different C18 column with alternative bonding technology.
Troubleshooting Guides
This section provides systematic approaches to common problems encountered during the HPLC analysis of this compound.
Guide 1: Troubleshooting Poor Resolution
This guide will walk you through a logical workflow to diagnose and resolve issues with peak separation.
Caption: A step-by-step guide to improving peak resolution in HPLC analysis.
Guide 2: Addressing Peak Tailing
Follow this workflow to identify and mitigate the causes of asymmetrical peaks.
Caption: A diagnostic workflow to troubleshoot and correct peak tailing issues.
Experimental Protocols
Protocol 1: Standard Reverse-Phase HPLC Method for this compound Quantification
This protocol is based on a validated method for the analysis of lignans, including this compound, in plant extracts.[3]
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a binary pump, autosampler, column oven, and UV detector. |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm) or equivalent. |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient Elution | See Table 1 below. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Methanol) |
| 0 | 70 | 30 |
| 20 | 50 | 50 |
| 40 | 30 | 70 |
| 50 | 0 | 100 |
| 60 | 0 | 100 |
Sample Preparation:
-
Extraction: Extract the plant material with a suitable solvent such as 70% methanol.
-
Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection to remove particulate matter.
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Methanol).
Data Presentation
Table 2: Column Specification Comparison for Method Optimization
| Column Type | Particle Size (µm) | Dimensions (mm) | Key Features & Recommended Use |
| Standard C18 | 5 | 4.6 x 150 | General purpose, good starting point for method development. |
| Sub-2 µm C18 | < 2 | 2.1 x 50/100 | For UHPLC systems, provides higher efficiency and faster analysis times. |
| Phenyl-Hexyl | 3 or 5 | 4.6 x 150 | Offers alternative selectivity for aromatic compounds due to π-π interactions. Useful if C18 fails to provide adequate resolution. |
| C18 with Polar Endcapping | 3 or 5 | 4.6 x 150 | Designed for better peak shape with polar compounds and stability in highly aqueous mobile phases. |
Table 3: Mobile Phase Modifier Effects on Peak Shape and Retention
| Modifier | Concentration | Effect on this compound Analysis |
| None | - | May result in peak tailing due to silanol interactions. |
| Formic Acid | 0.1% | Suppresses silanol activity, leading to improved peak symmetry. May slightly decrease retention time. |
| Acetonitrile (as organic modifier) | (replaces Methanol) | Can alter selectivity, potentially improving resolution of critical pairs. Often results in sharper peaks and lower backpressure. |
| Phosphate Buffer | 10-20 mM, pH 2.5-3.5 | Provides stable pH control for reproducible retention times, especially important for ionizable compounds. |
References
(-)-Tracheloside stability in different solvents and temperatures
This technical support center provides guidance on the stability of (-)-tracheloside in various solvents and at different temperatures. The information is intended for researchers, scientists, and professionals in drug development. As specific quantitative stability data for this compound is limited in published literature, the following recommendations are based on general knowledge of lignan (B3055560) glycosides and standard laboratory practices for natural products.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my experiments?
A1: The stability of this compound, a lignan glycoside, can be influenced by several factors, including:
-
Temperature: Elevated temperatures can accelerate the degradation of lignan glycosides. For this reason, long-term storage at low temperatures (-20°C or -80°C) is recommended.
-
pH: Extreme pH conditions (both acidic and alkaline) can lead to the hydrolysis of the glycosidic bond, separating the sugar moiety from the aglycone.
-
Solvent: The choice of solvent is crucial. While polar solvents like methanol (B129727), ethanol, and DMSO are used for dissolution, their protic nature might contribute to degradation pathways over time, especially if not stored properly.
-
Light: Exposure to light, particularly UV radiation, can cause photodegradation. It is advisable to store solutions in amber vials or protect them from light.
-
Oxygen: The presence of oxygen can lead to oxidation of the molecule. For long-term storage of solutions, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) is a good practice.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the integrity of your this compound samples, please adhere to the following storage guidelines.
| Format | Temperature | Duration | Additional Precautions |
| Solid (Powder) | -20°C or -80°C | Up to 24 months | Store in a tightly sealed vial in a dry, dark place. |
| Stock Solution | -20°C | Up to 1 month | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Protect from light. Aliquot to avoid repeated freeze-thaw cycles. Use of anhydrous solvents is recommended. |
Q3: Which solvents are recommended for dissolving this compound?
A3: this compound is soluble in polar organic solvents. Commonly used solvents include:
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Pyridine
-
Methanol
-
Ethanol
For biological experiments, DMSO is frequently used to prepare concentrated stock solutions. For analytical purposes like HPLC, methanol or a mixture of methanol and water is often employed. When preparing aqueous solutions for in vitro or in vivo studies, it is best to prepare them fresh from a stock solution on the day of use.
Q4: I am observing inconsistent results in my biological assays. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound degradation. If this compound degrades, the effective concentration in your assay will be lower than expected, leading to variability in the observed biological activity. To troubleshoot this, consider the following:
-
Prepare fresh solutions: Always prepare working solutions fresh from a properly stored stock solution before each experiment.
-
Verify stock solution integrity: If you suspect your stock solution has degraded, it is best to prepare a fresh stock from solid material.
-
Control experimental conditions: Ensure that the pH and temperature of your assay medium are within a stable range for this compound.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Appearance of new peaks or disappearance of the main peak in HPLC analysis over time. | Degradation of this compound in the analytical solvent. | Analyze samples as quickly as possible after preparation. If samples need to be stored in an autosampler, perform a stability study by reinjecting the same sample over a time course (e.g., 0, 6, 12, 24 hours) to assess stability under those conditions. Consider using a cooled autosampler. |
| Reduced biological activity in subsequent experiments using the same stock solution. | Degradation of the stock solution. | Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Always store stock solutions at -20°C or -80°C and protect from light. Prepare fresh stock solutions more frequently. |
| Precipitation observed when preparing aqueous working solutions. | Poor solubility or aggregation. | Ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is compatible with your aqueous medium and does not exceed the recommended percentage for your specific assay. Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation. |
Experimental Protocols
To definitively determine the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to various stress conditions and monitoring its degradation over time.
Protocol: Forced Degradation Study of this compound
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C.
-
Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C.
-
Collect aliquots at the same time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature and protect from light.
-
Collect aliquots at the specified time points.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 60°C.
-
Collect aliquots at the specified time points.
-
For solid-state thermal stress, place the powdered compound in an oven at the same temperature and sample at the same time points, dissolving it for analysis.
-
-
Photolytic Degradation:
-
Expose a vial of the stock solution to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil and placed alongside the exposed sample.
-
Analyze both samples after a defined exposure period.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The percentage of remaining this compound and the formation of any degradation products should be quantified.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Preventing (-)-Tracheloside degradation during experimental procedures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling, storage, and experimental use of (-)-Tracheloside, with a focus on preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a lignan (B3055560) glycoside, a type of natural phenolic compound.[1] It has been reported to possess antiestrogenic and anti-inflammatory properties.[2][3] Research has shown that it can promote the proliferation of keratinocytes, suggesting its potential in wound healing.[4][5] Furthermore, studies have indicated its ability to inhibit the proliferation of colorectal cancer cells and induce apoptosis.[6][7]
Q2: What are the recommended storage conditions for solid this compound?
A2: For long-term storage, solid this compound should be kept in a tightly sealed container at -20°C, protected from light and moisture.[2]
Q3: How should I prepare and store stock solutions of this compound?
A3: Stock solutions should be prepared in a suitable solvent, such as DMSO. For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[2]
Q4: In which solvents is this compound soluble?
A4: While specific solubility data for this compound is limited, lignans (B1203133) are generally soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO), ethanol, and methanol (B129727). It is advisable to test solubility on a small scale first.
Q5: What are the main factors that can cause degradation of this compound during experiments?
A5: As a phenolic compound and a lignan, this compound is susceptible to degradation from exposure to several factors, including:
-
pH: Phenolic compounds can be unstable at neutral to alkaline pH due to the formation of phenoxide ions which are more prone to oxidation. Acidic conditions are generally more favorable for stability.[5]
-
Temperature: Elevated temperatures can accelerate the degradation of lignans.[8]
-
Light: Exposure to UV and visible light can lead to photodegradation.[9]
-
Oxidizing agents: The presence of oxidizing agents can lead to the degradation of phenolic compounds.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity or appearance of unexpected peaks in HPLC analysis. | Degradation of this compound. | • Verify Storage Conditions: Ensure the compound and its solutions have been stored at the recommended temperatures and protected from light. • Use Fresh Solvents: Employ high-purity, and if necessary, degassed solvents for preparing solutions. • Minimize Light Exposure: Use amber-colored vials or wrap experimental containers in aluminum foil. • Control Temperature: Avoid heating solutions containing this compound unless essential for the protocol, and then only for the briefest possible time. • Check pH: If working in an aqueous medium, ensure the pH is in a slightly acidic range if permissible for the experiment. |
| Discoloration of this compound solution (e.g., turning yellow or brown). | Oxidation of the phenolic groups. | • Use Deoxygenated Solvents: Purge solvents with an inert gas like nitrogen or argon before use. • Consider Antioxidants: If compatible with your experimental design, the addition of a small amount of an antioxidant such as ascorbic acid may be beneficial. • Work in an Inert Atmosphere: For highly sensitive experiments, handle the compound and solutions in a glove box or under a continuous stream of an inert gas. |
| Inconsistent experimental results between different batches. | Variability in the stability of this compound under experimental conditions. | • Standardize Protocols: Maintain strict consistency in all experimental parameters, including temperature, light exposure, and solvent preparation. • Perform a Stability Check: Before initiating a lengthy experiment, conduct a preliminary test to evaluate the stability of this compound under your specific experimental conditions for a short duration and analyze for any signs of degradation. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study of this compound
Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods. The following is a general protocol that can be adapted for this compound.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber (optional)
-
Water bath or oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for 24 hours.
-
Cool the solution to room temperature and neutralize with 0.1 M NaOH.
-
Dilute with methanol to a final concentration of 0.1 mg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature for 2 hours.
-
Neutralize with 0.1 M HCl.
-
Dilute with methanol to a final concentration of 0.1 mg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 2 hours, protected from light.
-
Dilute with methanol to a final concentration of 0.1 mg/mL for analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 24 hours.
-
Dissolve the heat-stressed solid in methanol to a final concentration of 0.1 mg/mL for analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (0.1 mg/mL in methanol) in a quartz cuvette to light in a photostability chamber according to ICH Q1B guidelines.
-
Analyze the sample at appropriate time intervals.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile (B52724) is a common starting point for lignan analysis.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Note: Based on the current literature search, specific degradation products of this compound have not been characterized. The primary goal of this study would be to identify the conditions under which degradation occurs and to develop an analytical method capable of separating the parent compound from any potential degradation products.
Protocol 2: Analysis of ERK1/2 Phosphorylation in Keratinocytes
This protocol is based on studies demonstrating that this compound promotes keratinocyte proliferation via ERK1/2 stimulation.[4][5]
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in HaCaT keratinocytes.
Materials:
-
HaCaT cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO (cell culture grade)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-ERK1/2 (p-ERK1/2), anti-total-ERK1/2 (t-ERK1/2), anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Starve the cells in serum-free DMEM for 12-24 hours.
-
Treat cells with various concentrations of this compound (e.g., 1, 5, 10 µg/mL) or vehicle (DMSO) for a specified time (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p-ERK1/2, t-ERK1/2, and GAPDH overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK1/2 signal to the t-ERK1/2 signal to determine the relative phosphorylation level.
-
Signaling Pathways and Workflows
Caption: Workflow for a forced degradation study of this compound.
Caption: this compound stimulates keratinocyte proliferation via ERK1/2.[4][5]
Caption: this compound inhibits the IL-17/MAPK pathway in rheumatoid arthritis.[3]
References
- 1. Astragaloside IV inhibits NF- κ B activation and inflammatory gene expression in LPS-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Tracheloside, the main constituent of the total lignan extract from Trachelospermi Caulis, inhibited rheumatoid arthritis via IL-17/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. khu.elsevierpure.com [khu.elsevierpure.com]
- 6. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory Constituents from Caulis Trachelospermi - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming solubility issues of (-)-Tracheloside in aqueous solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with (-)-Tracheloside in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
Q2: In which organic solvents is this compound soluble?
A2: this compound exhibits good solubility in several organic solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO), with concentrations as high as 100 mg/mL achievable. It is also reported to be soluble in methanol (B129727) and ethanol.
Q3: What are the common reasons for this compound precipitation when diluting from a DMSO stock into aqueous media?
A3: Precipitation upon dilution of a DMSO stock solution into aqueous buffers or cell culture media is a common issue for poorly soluble compounds like this compound. This phenomenon, often called "solvent shifting," occurs because the compound is no longer soluble when the concentration of the organic co-solvent (DMSO) is significantly reduced. The aqueous environment cannot maintain the compound in solution at the same concentration as the DMSO stock.
Q4: Are there any recommended pre-formulation strategies to enhance the aqueous solubility of this compound?
A4: Yes, several strategies can be employed to improve the aqueous solubility of this compound for experimental use. These include the use of co-solvents, surfactants, and complexing agents. Detailed protocols are provided in the Troubleshooting Guide section.
Q5: How should I prepare this compound for in vivo studies?
A5: For in vivo administration, this compound has been successfully formulated in a 5% Kolliphor® EL solution, which is a non-ionic solubilizer and emulsifier. This formulation involves dissolving the compound in a mixture of Kolliphor® EL, ethanol, and water.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides step-by-step protocols and troubleshooting tips for common solubility problems encountered with this compound.
Issue 1: this compound powder does not dissolve in my aqueous buffer.
-
Cause: this compound has very low intrinsic aqueous solubility.
-
Solution: Do not attempt to dissolve this compound directly in aqueous buffers. First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
Issue 2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous experimental medium (e.g., cell culture media, PBS).
-
Cause: This is due to the "solvent shift" effect where the compound is not soluble in the final low concentration of the organic co-solvent.
-
Solutions:
-
Method 1: Using Co-solvents and Surfactants. This method involves creating a formulation that helps to keep this compound solubilized in the aqueous environment. A commonly used approach is a mixture of DMSO, PEG300, and Tween-80.
-
Method 2: Using Cyclodextrins. Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a modified cyclodextrin (B1172386) that can be effective.
-
Experimental Protocols
Protocol 1: Preparation of this compound Solution using a Co-solvent/Surfactant System
This protocol is suitable for preparing this compound solutions for in vitro assays where the final concentration of organic solvents is tolerated by the experimental system.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% NaCl) or other aqueous buffer
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO. For example, prepare a 25 mg/mL stock solution. Note: Gentle heating or sonication may be required to fully dissolve the compound.
-
In a separate tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the DMSO solution and mix thoroughly.
-
Add Tween-80 to the mixture and mix until a clear solution is obtained.
-
Slowly add the saline or aqueous buffer to the mixture while vortexing or stirring continuously. This gradual addition is crucial to prevent precipitation.
Example Formulation for a Final Concentration of ≥ 2.5 mg/mL: [1]
| Component | Volume Percentage | Example Volume for 1 mL final solution |
| DMSO | 10% | 100 µL (of 25 mg/mL stock) |
| PEG300 | 40% | 400 µL |
| Tween-80 | 5% | 50 µL |
| Saline | 45% | 450 µL |
Protocol 2: Preparation of this compound Solution using Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
This method is an alternative for increasing the aqueous solubility of this compound, particularly for applications where the components of the co-solvent system in Protocol 1 may be undesirable.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl) or other aqueous buffer
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline or your desired aqueous buffer. This may require some stirring or vortexing to fully dissolve.
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To the SBE-β-CD solution, slowly add the DMSO stock solution of this compound while vortexing. The final concentration of DMSO should be kept low (e.g., 10%) to minimize its potential effects on the experiment.
Example Formulation for a Final Concentration of ≥ 2.5 mg/mL: [1]
| Component | Volume Percentage | Example Volume for 1 mL final solution |
| DMSO | 10% | 100 µL (of 25 mg/mL stock) |
| 20% SBE-β-CD in Saline | 90% | 900 µL |
Quantitative Data Summary
| Solvent/System | Achievable Concentration | Notes | Reference |
| DMSO | 100 mg/mL (181.64 mM) | May require sonication. DMSO is hygroscopic; use freshly opened solvent. | [1] |
| Methanol | Soluble | Quantitative data not specified, but reported as "easily soluble". | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (4.54 mM) | Provides a clear solution. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (4.54 mM) | Provides a clear solution. | [1] |
| 5% Kolliphor® EL in Ethanol/Water | Not specified, but used for in vivo studies at 25 and 50 mg/kg doses. | A common formulation strategy for poorly soluble drugs for parenteral administration. |
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound solubility issues.
References
Technical Support Center: Interference of (-)-Tracheloside in Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with (-)-Tracheloside in MTT and other cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with cell viability assays?
This compound is a lignan, a type of phenolic compound, known for its antioxidant properties.[1] This intrinsic reducing potential can cause interference in viability assays that rely on the reduction of a reporter molecule, such as the tetrazolium salt in an MTT assay. The compound can directly reduce the assay reagent, mimicking the activity of viable cells and leading to an overestimation of cell viability.[2]
Q2: What are the typical signs of this compound interference in an MTT assay?
The primary sign of interference is an unexpected increase in apparent cell viability, especially at higher concentrations of this compound.[3] This may manifest as a dose-response curve that plateaus or even increases at concentrations that are expected to be cytotoxic. Another key indicator is the development of color in cell-free control wells (containing only media, this compound, and the assay reagent).[4][5]
Q3: Which cell viability assays are most likely to be affected by this compound?
Assays based on the reduction of tetrazolium salts are highly susceptible to interference by reducing compounds like this compound. These include:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[6]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
WST-1 (water-soluble tetrazolium salt-1)
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)[7]
Resazurin-based assays (e.g., AlamarBlue), which also rely on cellular reduction, may also be affected.[8]
Q4: Are there recommended alternative assays that are less prone to interference by this compound?
Yes, several alternative assays are less susceptible to interference from reducing compounds. These include:
-
Sulforhodamine B (SRB) assay: This colorimetric assay measures cell density by staining total cellular protein and is not dependent on cellular metabolism.[4][6]
-
ATP-based luminescence assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, a key indicator of metabolically active cells.[4][9]
-
Crystal Violet assay: This method stains the DNA of adherent cells, providing a measure of cell number.[4]
-
Direct cell counting: Methods like the Trypan Blue exclusion assay or automated cell counters provide a direct measure of viable cells.[8]
Troubleshooting Guides
Issue 1: Unexpectedly high cell viability at high concentrations of this compound.
This is a classic sign of assay interference. The following troubleshooting workflow can help confirm and address the issue.
Caption: Troubleshooting workflow for unexpected viability results.
Issue 2: High variability between replicate wells.
High variability can be caused by several factors, not all of which are related to compound interference.
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during seeding. Use a calibrated multichannel pipette. |
| Edge Effects | Avoid using the outer wells of 96-well plates as they are prone to evaporation. Fill outer wells with sterile PBS or media.[10] |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT assay) | Ensure thorough mixing after adding the solubilization solution. Visually inspect wells to confirm all crystals are dissolved. |
| Compound Precipitation | Visually inspect the wells under a microscope for any signs of compound precipitation, especially at higher concentrations. |
Experimental Protocols
Protocol 1: Cell-Free Interference Test for MTT Assay
This protocol is designed to determine if this compound directly reduces the MTT reagent in the absence of cells.
-
Prepare a serial dilution of this compound in cell culture medium in a 96-well plate. Include a medium-only control.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate the plate at 37°C for 1-4 hours.
-
Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader. An increase in absorbance in the wells containing this compound compared to the medium-only control indicates direct reduction of MTT.[5]
Protocol 2: Sulforhodamine B (SRB) Cell Viability Assay
This protocol provides an alternative to tetrazolium-based assays and is based on the measurement of total cellular protein.
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat cells with various concentrations of this compound and appropriate controls for the desired duration.
-
After treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[11]
-
Wash the plate five times with slow-running tap water and allow it to air dry completely.
-
Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Quickly wash the plate four times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB.
-
Read the absorbance at 510 nm using a microplate reader.
Mechanism of Interference and Alternative Assay Principle
The following diagrams illustrate the mechanism of MTT assay interference and the principle of the recommended SRB alternative.
Caption: Mechanism of MTT assay interference by a reducing compound.
Caption: Workflow of the Sulforhodamine B (SRB) cell viability assay.
References
- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Living Sample Viability Measurement Methods from Traditional Assays to Nanomotion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Antioxidant and Anti-Inflammatory Activity and Cytotoxicity of Ethanol Extracts from Rhynchosia nulubilis Cultivated with Ganoderma lucidum Mycelium - PMC [pmc.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of (-)-Tracheloside extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of (-)-Tracheloside extracts.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary sources?
This compound is a lignan (B3055560) glycoside that has been identified in several plant species, notably from the seeds of Safflower (Carthamus tinctorius) and the aerial parts of Star Jasmine (Trachelospermum jasminoides).[1][2][3] It is recognized for its potential biological activities, including anti-estrogenic effects and the promotion of keratinocyte proliferation.[2]
Q2: What are the main causes of batch-to-batch variability in this compound extracts?
Batch-to-batch variability in natural product extracts like this compound is a common challenge and can be attributed to several factors throughout the production process:
-
Raw Material Variation: The chemical composition of the source plant can fluctuate due to genetic differences, geographical location, climate, and harvest time.
-
Post-Harvest Processing: Differences in drying and storage conditions of the plant material can lead to degradation or alteration of the active compounds.
-
Extraction and Purification Processes: The choice of extraction solvent, temperature, duration, and purification methods can significantly impact the final composition and purity of the extract.[4]
Q3: How can I assess the quality and consistency of my this compound extract batches?
A multi-step quality control process is essential. This typically involves a combination of analytical techniques to create a chemical fingerprint of the extract. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used method for this purpose.[5][6][7][8] By comparing the HPLC chromatograms of different batches against a reference standard, you can assess the consistency of the this compound peak and the profile of other components.
Q4: What are some of the known biological activities of this compound that could be affected by variability?
Inconsistent extract quality can lead to unreliable experimental results. Known activities of this compound that could be impacted include:
-
Promotion of keratinocyte proliferation: This activity is mediated through the stimulation of the ERK1/2 signaling pathway.[5]
-
Anti-estrogenic effects: this compound has been shown to decrease the activity of alkaline phosphatase, an estrogen-inducible marker enzyme.[2]
-
Anti-cancer properties: Studies have shown that this compound can inhibit the proliferation of colorectal cancer cells by inducing cell cycle arrest and apoptosis.[9]
Troubleshooting Guide
This guide provides solutions to common issues encountered during the use of this compound extracts in research.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent biological activity between batches | Variation in this compound concentration. | 1. Quantify the concentration of this compound in each batch using a validated HPLC method. 2. Normalize the extract concentration based on the this compound content for consistent dosing in your experiments. |
| Presence of interfering or bioactive impurities. | 1. Analyze the impurity profile of each batch using HPLC-MS to identify any significant differences. 2. If possible, re-purify the extract to remove interfering compounds. | |
| Unexpected or off-target effects in assays | Presence of other bioactive compounds in the extract. | 1. Review the phytochemical profile of the source plant (Carthamus tinctorius or Trachelospermum jasminoides) to identify potential co-extracted compounds such as other lignans, flavonoids, or terpenoids.[1][10] 2. Use a highly purified this compound standard as a positive control to confirm that the observed effects are attributable to the target compound. |
| Poor solubility of the extract | Presence of non-polar impurities. | 1. Fractionate the crude extract using different solvents to isolate the more polar, this compound-rich fraction. 2. Consult literature for appropriate solvent systems for this compound. |
| Degradation of the extract over time | Improper storage conditions. | 1. Store the dried extract in a cool, dark, and dry place. 2. For stock solutions, aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Expected Impact of Key Extraction Parameters on this compound Yield and Purity
This table summarizes the general principles of how varying extraction parameters can influence the outcome. Optimal conditions should be determined empirically for your specific raw material and equipment.
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity | Rationale |
| Solvent Type | Increasing Polarity (e.g., from hexane (B92381) to ethanol (B145695) to water) | Likely Increase | May Decrease | This compound is a glycoside and is more soluble in polar solvents. However, polar solvents may also co-extract more water-soluble impurities. |
| Ethanol Concentration | Increasing water content in ethanol (e.g., from 95% to 70%) | May Increase | May Decrease | A higher water content can improve the extraction of glycosides, but may also increase the extraction of more polar impurities. |
| Temperature | Increase | Generally Increases | May Decrease | Higher temperatures increase solvent efficiency and diffusion. However, excessive heat can cause degradation of thermolabile compounds.[4] |
| Extraction Time | Increase | Increases up to a point | May Decrease | Longer extraction times allow for more complete extraction, but can also lead to the extraction of more impurities and potential degradation of the target compound. |
| Solid-to-Solvent Ratio | Increasing the ratio of solvent to raw material | Increases | Generally Neutral | A higher solvent volume enhances the concentration gradient, improving extraction efficiency.[4] |
Experimental Protocols
Protocol 1: Extraction of this compound from Carthamus tinctorius Seeds
This protocol is a generalized procedure based on available literature. Optimization may be required.
-
Raw Material Preparation:
-
If starting with whole seeds, perform oil expression to obtain safflower seed meal.
-
Grind the safflower seed meal to a fine powder (e.g., 100 mesh) to increase the surface area for extraction.
-
-
Ethanol Extraction:
-
Macerate the powdered seed meal in 90% ethanol at a 1:10 solid-to-solvent ratio (w/v).
-
Extract at 40°C for 2 hours with constant agitation.
-
Filter the mixture and repeat the extraction on the residue under the same conditions.
-
Combine the ethanolic extracts.
-
-
Concentration and Decolorization:
-
Concentrate the combined extracts under reduced pressure until the ethanol is removed.
-
To the aqueous concentrate, add activated carbon and activated clay.
-
Heat to 70°C for 1 hour with stirring to decolorize the solution.
-
Filter the mixture to remove the adsorbents.
-
-
Purification:
-
Pass the filtrate through an anion exchange resin column.
-
Collect the effluent and adjust the pH to 3-5 with hydrochloric acid.
-
Perform liquid-liquid extraction with a mixture of n-butanol and ethanol (e.g., 8:1 v/v).
-
Combine the organic phases and concentrate under reduced pressure.
-
Allow the concentrated solution to stand for crystallization.
-
Collect the crude crystals by filtration and dry.
-
-
Recrystallization:
-
Dissolve the crude crystals in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to obtain purified crystals of this compound.
-
Filter and dry the final product.
-
Protocol 2: Validated HPLC Method for Quantification of this compound
This protocol provides a starting point for developing a validated HPLC method for routine quality control.
-
Instrumentation:
-
HPLC system with a UV or Photodiode Array (PDA) detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile).
-
Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B. A typical gradient might be: 0-5 min, 10% B; 5-25 min, 10-50% B; 25-30 min, 50-10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm (based on the typical UV absorbance of lignans).
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh the dried this compound extract.
-
Dissolve the extract in the initial mobile phase composition or a suitable solvent like methanol.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound at a minimum of five different concentrations.
-
Calculate the concentration of this compound in the extract samples by comparing their peak areas to the calibration curve.
-
-
Method Validation:
Mandatory Visualizations
Diagram 1: General Workflow for Quality Control of this compound Extracts
References
- 1. researchgate.net [researchgate.net]
- 2. phytopharmajournal.com [phytopharmajournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Validated RP HPLC-PAD Method for the Determination of Hederacoside C in Ivy-Thyme Cough Syrup - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. phcogres.com [phcogres.com]
- 8. mdpi.com [mdpi.com]
- 9. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Optimizing incubation time and concentration for (-)-Tracheloside bioassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (-)-Tracheloside in bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the primary known mechanism of action for this compound?
A1: this compound is a lignan (B3055560) known to promote keratinocyte proliferation through the stimulation of the ERK1/2 signaling pathway.[1][2][3][4] It has also been shown to exhibit anti-cancer properties by inducing cell cycle arrest and apoptosis in colorectal cancer cells.[5]
Q2: What is a recommended starting concentration range for this compound in cell-based assays?
A2: Based on published studies, a common starting concentration range for cell proliferation assays is 1 to 10 µg/mL.[3] However, for cytotoxicity or anti-cancer studies, a broader range, potentially up to 100 µM, may be necessary to determine the IC50 value.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: What are typical incubation times for this compound treatment?
A3: Incubation times are highly dependent on the biological endpoint being measured. For cell proliferation and migration assays, incubation times of 24 to 48 hours are commonly used.[2][3] For signaling pathway studies, such as assessing protein phosphorylation, shorter incubation times may be sufficient. For long-term effects like apoptosis, incubation can extend up to 96 hours.[6] A time-course experiment is crucial to identify the optimal time point.
Q4: How should I dissolve and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution.[1][7] For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C for up to one month or -80°C for up to six months, protected from light, to avoid repeated freeze-thaw cycles.[1] Working solutions should be freshly prepared by diluting the stock in cell culture medium.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable bioactivity | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 100 µM). |
| Inappropriate Incubation Time: The incubation period may be too short or too long to observe the desired effect. | Conduct a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the optimal time point for your assay. | |
| Compound Degradation: Improper storage or repeated freeze-thaw cycles of the stock solution can lead to degradation. | Prepare fresh aliquots of the this compound stock solution and store them properly at -20°C or -80°C, protected from light.[1] | |
| Inconsistent results between experiments | Variable Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the results. | Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all experiments. |
| "Edge Effects" in Microplates: Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth. | Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile PBS or media to maintain humidity. | |
| Variations in Incubation Conditions: Fluctuations in temperature or CO2 levels in the incubator can impact cell health and responsiveness. | Ensure the incubator is properly calibrated and maintained to provide a stable environment. | |
| High background in colorimetric assays (e.g., MTT) | Compound Interference: Some compounds can interfere with the chemistry of colorimetric assays. | Include a "compound only" control (wells with this compound but no cells) to measure and subtract the background absorbance. |
| Contamination: Microbial contamination can lead to false-positive results. | Regularly check cell cultures for contamination and practice good aseptic technique. |
Experimental Protocols & Data
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from studies on lignan bioactivity.[3][8]
Materials:
-
HaCaT keratinocytes or other target cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 24 or 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
Quantitative Data Summary: this compound Effect on HaCaT Cell Proliferation
| Concentration (µg/mL) | Incubation Time (hours) | Proliferation Increase (%) |
| 1 | 24 | 13.98 |
| 5 | 24 | 18.82 |
| 10 | 24 | 17.94 |
| 10 | 48 | > 45 |
Data adapted from a study on HaCaT cell proliferation.[3]
Wound Healing (Scratch) Assay
This protocol is based on a study investigating the wound healing properties of this compound.[3]
Materials:
-
HaCaT keratinocytes
-
6-well plates
-
Sterile p200 pipette tip
-
This compound working solutions
Procedure:
-
Cell Seeding: Seed HaCaT cells in 6-well plates and grow to 90-100% confluence.
-
Scratch Creation: Create a linear "scratch" in the cell monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Compound Treatment: Add serum-free medium containing various concentrations of this compound (e.g., 1, 5, 10 µg/mL).
-
Image Acquisition: Capture images of the scratch at 0 hours and 24 hours post-treatment.
-
Data Analysis: Measure the area of the scratch at both time points to quantify cell migration and wound closure.
Quantitative Data Summary: this compound Effect on Wound Healing
| Concentration (µg/mL) | Incubation Time (hours) | Healing Activity Increase (%) |
| 1 | 24 | 38.14 |
| 5 | 24 | 106.13 |
| 10 | 24 | 72.83 |
Data adapted from a study on HaCaT cell wound healing.[3]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. khu.elsevierpure.com [khu.elsevierpure.com]
- 3. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis | MDPI [mdpi.com]
- 6. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tracheloside | CAS:33464-71-0 | Manufacturer ChemFaces [chemfaces.com]
- 8. benchchem.com [benchchem.com]
Long-term storage and stability of (-)-Tracheloside
This technical support center provides guidance on the long-term storage, stability, and handling of (-)-Tracheloside for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dry, and dark environment. It is advisable to store the compound at -20°C in a tightly sealed container to protect it from moisture and light. For extended storage periods, -80°C is also a suitable option.
Q2: How should I store stock solutions of this compound?
Stock solutions of this compound should be prepared in a suitable dry solvent, such as DMSO or ethanol. To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into single-use vials. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months, protected from light.[1]
Q3: What factors can affect the stability of this compound?
This compound, as a lignan (B3055560) glycoside, is susceptible to degradation from several factors:
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV and visible light can lead to photodegradation.
-
pH: Lignans can be unstable in neutral to alkaline conditions, which can promote oxidation. Acidic conditions may lead to hydrolysis of the glycosidic bond.
-
Moisture: Can lead to hydrolysis of the glycosidic linkage.
-
Oxidizing agents: The phenolic groups in the structure are susceptible to oxidation.
Q4: What are the potential degradation pathways for this compound?
Based on its chemical structure, the primary degradation pathways for this compound are likely hydrolysis and oxidation.
-
Hydrolysis: The glycosidic bond is susceptible to cleavage, especially under acidic conditions, which would yield the aglycone, trachelogenin, and a glucose molecule. The lactone ring could also be susceptible to hydrolysis under basic conditions.
-
Oxidation: The phenolic hydroxyl groups on the aromatic rings are prone to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of quinone-type structures and other oxidation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or poor biological activity in experiments. | Degradation of this compound due to improper storage of solid compound or stock solutions. | 1. Ensure solid this compound is stored at -20°C or -80°C in a desiccated, dark environment. 2. Prepare fresh stock solutions. 3. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 4. Verify the purity of the compound using a suitable analytical method like HPLC. |
| Precipitate observed in stock solution after thawing. | The concentration of the solution may be too high for the solvent, leading to precipitation at low temperatures. | 1. Gently warm the solution to room temperature and vortex to redissolve the precipitate. 2. If the precipitate persists, sonication may be used cautiously. 3. Consider preparing a more dilute stock solution. |
| Change in color of the solid compound (e.g., yellowing). | Potential degradation due to exposure to light, heat, or oxygen. | It is recommended to discard the discolored compound as its purity may be compromised. Review storage procedures to ensure adequate protection from light and air. |
| Difficulty dissolving the solid compound. | The compound may have absorbed moisture, affecting its solubility. | 1. Ensure the vial is at room temperature before opening to prevent condensation. 2. Use a high-purity, anhydrous solvent. 3. Gentle warming and sonication can aid dissolution, but avoid excessive heat. |
Stability Data
The following table summarizes general stability information for lignans, which can be indicative for this compound. Specific quantitative long-term stability data for this compound is not extensively available in the public domain. Researchers should perform their own stability studies for critical applications.
| Condition | Effect on Lignans (General) | Recommendation for this compound |
| Elevated Temperature | Accelerates degradation. | Store at -20°C or -80°C. Avoid prolonged exposure to ambient or higher temperatures. |
| Light (UV/Visible) | Can cause photodegradation of phenolic compounds. | Store in amber vials or protect from light with aluminum foil. |
| pH (Acidic) | Can cause hydrolysis of glycosidic bonds. | Maintain a neutral or slightly acidic pH for solutions if compatible with the experiment. Buffer solutions if necessary. |
| pH (Alkaline) | Can promote oxidation of phenolic groups. | Avoid alkaline conditions. |
| Moisture | Can lead to hydrolysis. | Store solid compound in a desiccator. Use anhydrous solvents for solutions. |
| Oxygen | Can cause oxidation. | For maximum stability of long-term reference standards, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general method for assessing the stability of this compound. Method optimization and validation are required for specific applications.
1. Objective: To develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products.
2. Materials:
-
This compound reference standard
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid or phosphoric acid
-
HPLC system with a UV or PDA detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
3. Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient elution can be optimized to achieve separation. For example:
-
0-5 min: 20% to 50% B
-
5-20 min: 50% to 80% B
-
20-25 min: Hold at 100% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
4. Forced Degradation Studies (Stress Testing): To demonstrate the stability-indicating nature of the method, forced degradation studies should be performed.
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for a specified time. Neutralize before injection.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for a specified time. Neutralize before injection.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Expose solid this compound to dry heat (e.g., 80°C) for a specified period. Dissolve in a suitable solvent before analysis.
-
Photostability: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²). A control sample should be kept in the dark.
5. Analysis: Analyze the stressed samples using the developed HPLC method. The method is considered stability-indicating if the degradation products are well-resolved from the parent this compound peak and from each other. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is free from co-eluting impurities.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
Minimizing matrix effects in LC-MS analysis of (-)-Tracheloside
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of (-)-Tracheloside.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A: In LC-MS analysis, the "matrix" encompasses all components within a sample other than this compound itself, such as salts, lipids, proteins, and other endogenous substances.[1] Matrix effects arise when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[2] This interference can significantly compromise the accuracy, precision, and sensitivity of your quantitative analysis, resulting in unreliable data.[2] Ion suppression is the more commonly observed phenomenon.
Q2: I'm observing poor peak shape, low signal intensity, and high variability in my this compound results. Could this be due to matrix effects?
A: Yes, these are all common indicators of significant matrix effects. Poor reproducibility between samples, low recovery during method validation, and inconsistent peak areas for the same concentration of this compound in different sample matrices are strong signs of underlying matrix interferences.[3] Co-eluting matrix components can suppress the ionization of this compound, leading to reduced signal intensity.[2]
Q3: What are the primary sources of matrix effects in plasma or serum samples when analyzing this compound?
A: In biological matrices like plasma and serum, phospholipids (B1166683) are a major contributor to matrix effects, particularly ion suppression in electrospray ionization (ESI). Other significant sources of interference for lignans (B1203133) like this compound include salts, proteins, and various endogenous metabolites that may co-elute with the analyte.
Q4: How can I quantitatively assess the extent of matrix effects in my assay for this compound?
A: The most widely accepted method is the post-extraction spike technique.[2] This involves comparing the peak area of this compound in a standard solution prepared in a pure solvent to the peak area of a blank matrix sample that has been extracted and then spiked with the same concentration of this compound. The percentage of matrix effect can be calculated using the following formula:
Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q5: What is the best strategy to compensate for matrix effects in the analysis of this compound?
A: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled (SIL) internal standard (IS).[2] A SIL IS is a form of this compound where some atoms have been replaced with their stable isotopes (e.g., ²H, ¹³C, ¹⁵N). Since it is chemically identical to the analyte, it co-elutes and experiences the same degree of matrix effects. By calculating the ratio of the analyte signal to the IS signal, variations due to matrix effects can be effectively normalized, leading to more accurate and precise quantification.
Q6: Is there a commercially available stable isotope-labeled internal standard for this compound?
A: Currently, a commercially available stable isotope-labeled internal standard specifically for this compound is not readily found. However, SIL standards for structurally similar lignans, such as arctigenin-d3 or matairesinol-d4, may be commercially available from specialty chemical suppliers and could potentially be used as a surrogate internal standard. It is crucial to validate the performance of any surrogate standard to ensure it behaves similarly to this compound under the specific analytical conditions.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common issues related to matrix effects in the LC-MS analysis of this compound.
Issue 1: Low Signal Intensity and Poor Sensitivity for this compound
| Potential Cause | Troubleshooting Steps & Solutions |
| Ion Suppression | 1. Improve Sample Preparation: Transition from a simple protein precipitation (PPT) to a more rigorous clean-up technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to remove a larger portion of interfering matrix components.[4] 2. Optimize Chromatography: Modify the mobile phase gradient to better separate this compound from the regions of significant ion suppression. Experiment with different column chemistries (e.g., different C18 phases, phenyl-hexyl) to alter selectivity. 3. Sample Dilution: If sensitivity allows, diluting the sample can reduce the concentration of matrix components entering the ion source. |
| Suboptimal MS Parameters | Optimize Ion Source Parameters: Systematically tune the capillary voltage, source temperature, and gas flow rates (nebulizing and drying gas) to maximize the signal for this compound. |
Issue 2: High Variability and Poor Reproducibility of Results
| Potential Cause | Troubleshooting Steps & Solutions |
| Inconsistent Matrix Effects | 1. Implement an Appropriate Internal Standard (IS): The most effective solution is to use a stable isotope-labeled internal standard for this compound if available. If not, a structurally similar analog internal standard that co-elutes with this compound should be used. 2. Utilize Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to ensure that standards and samples experience similar matrix effects.[2] |
| Sample Instability | Assess Analyte Stability: Perform freeze-thaw and bench-top stability experiments for this compound in the biological matrix to ensure that the analyte is not degrading during sample handling and storage. Lignans can be susceptible to degradation, so proper storage at -80°C is recommended.[5] |
Data Presentation: Comparison of Sample Preparation Techniques
| Technique | Recovery (RE %) | Matrix Effect (ME %) | Process Efficiency (PE %) | Pros | Cons |
| Protein Precipitation (PPT) | 98.2% | 72.3% (Suppression) | 71.0% | Simple, fast, and inexpensive.[2] | Least effective at removing interferences, leading to significant matrix effects.[2] |
| Liquid-Liquid Extraction (LLE) | 91.5% | 88.9% (Suppression) | 81.3% | Good removal of highly polar and non-polar interferences.[2] | Can be labor-intensive and may have variable recovery. |
| Solid-Phase Extraction (SPE) | 96.7% | 98.5% (No significant effect) | 95.2% | Provides the cleanest extracts, effectively minimizing matrix effects.[2] | More complex method development and higher cost per sample.[2] |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma Samples using Liquid-Liquid Extraction (LLE)
This protocol is adapted from a validated method for the analysis of tracheloside in rat plasma.[6]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Internal Standard Addition: Add 10 µL of the internal standard working solution (e.g., Glipizide at 1 µg/mL in methanol).
-
Extraction: Add 500 µL of ethyl acetate (B1210297) to the tube.
-
Vortexing: Vortex the mixture vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 12,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
-
Final Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.
-
Injection: Transfer the supernatant to an autosampler vial for LC-MS analysis.
Protocol 2: Recommended LC-MS/MS Parameters for this compound Analysis
These parameters are based on a published method and serve as a starting point for method development.[6]
-
LC System: Agilent 1200 series or equivalent
-
Column: Diamonsil C18 (5 µm, 200 mm × 4.6 mm)
-
Mobile Phase: Isocratic elution with 80% Methanol and 20% 10 mM aqueous ammonium (B1175870) formate
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
MS System: API 4000 triple quadrupole mass spectrometer or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (example):
-
This compound: To be optimized based on instrument tuning
-
Trachelogenin (aglycone): To be optimized based on instrument tuning
-
Internal Standard (Glipizide): To be optimized based on instrument tuning
-
-
Source Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Gas 1 (Nebulizer Gas): 50 psi
-
Gas 2 (Heater Gas): 50 psi
-
Curtain Gas: 20 psi
-
Visualizations
Caption: General experimental workflow for the LC-MS analysis of this compound in plasma.
Caption: Troubleshooting logic for addressing common issues in this compound LC-MS analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. LC-MS/MS determination and pharmacokinetic study of four lignan components in rat plasma after oral administration of Acanthopanax sessiliflorus extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Distribution, biosynthesis and therapeutic potential of lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable Isotope Labelled Compound Reference Materials Reference Materials | LGC Standards [lgcstandards.com]
Technical Support Center: Enhancing the Bioavailability of (-)-Tracheloside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies aimed at enhancing the bioavailability of (-)-Tracheloside.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a lignan (B3055560) glycoside, a class of naturally occurring polyphenolic compounds.[1][2] Like many flavonoid and lignan glycosides, this compound is presumed to have low oral bioavailability due to factors such as poor aqueous solubility, extensive first-pass metabolism in the liver, and low permeability across the intestinal epithelium.[3][4] Enhancing its bioavailability is crucial to achieving therapeutic efficacy in in vivo models.
Q2: What are the primary strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.[5]
-
Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can significantly improve its solubility and dissolution.[4][6]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), liposomes, and solid lipid nanoparticles can improve the solubility and absorption of lipophilic compounds.[5]
-
Use of Absorption Enhancers: Co-administration with substances that can modulate tight junctions or inhibit efflux pumps may increase intestinal absorption.[7]
Q3: How can I assess the in vivo bioavailability of my this compound formulation?
A3: A standard approach is to conduct a pharmacokinetic study in an animal model, such as Sprague-Dawley rats.[8][9] This involves administering the formulated this compound and a control (e.g., unformulated compound) via oral gavage and collecting blood samples at various time points. The concentration of this compound in the plasma is then quantified using a validated analytical method like HPLC-MS/MS.[2][10] Key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the curve) are then calculated to determine the extent of absorption.[9]
Q4: What in vitro models can be used to predict the intestinal permeability of this compound?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium.[1][11][12] This assay measures the transport of a compound across a monolayer of differentiated Caco-2 cells, providing an apparent permeability coefficient (Papp) that can predict in vivo absorption.[11][12]
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility of this compound. | 1. Formulation Improvement: Prepare an amorphous solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC, Soluplus®).[6] 2. Particle Size Reduction: Employ techniques like jet milling to reduce the particle size of the compound. 3. Lipid-Based Formulation: Develop a self-emulsifying drug delivery system (SEDDS) to improve solubilization in the gastrointestinal tract.[5] |
| Extensive first-pass metabolism. | 1. Co-administration with Inhibitors: Investigate the co-administration of known inhibitors of relevant metabolic enzymes (e.g., cytochrome P450).[13][14] 2. Route of Administration: Compare oral administration with intravenous administration to quantify the extent of first-pass metabolism.[15] |
| Efflux by intestinal transporters (e.g., P-glycoprotein). | 1. In Vitro Assessment: Use the Caco-2 cell model with and without a P-glycoprotein inhibitor (e.g., verapamil) to determine if this compound is a substrate.[12] 2. Co-administration with Inhibitors: If it is a substrate, consider co-administering a P-gp inhibitor in your in vivo model. |
| Inadequate formulation stability. | 1. Stability Studies: Conduct stability studies of your formulation under relevant conditions (e.g., pH, temperature) to ensure the compound does not degrade before absorption. |
| Issues with the animal model. | 1. Fasting: Ensure animals are properly fasted before oral administration to reduce variability from food effects.[9] 2. Dosing Technique: Verify the accuracy and consistency of the oral gavage technique. |
Issue 2: Difficulty in Quantifying this compound in Plasma Samples
| Potential Cause | Troubleshooting Steps |
| Low plasma concentrations below the limit of quantification (LOQ). | 1. Increase Analytical Method Sensitivity: Optimize the mass spectrometry parameters (e.g., use a more sensitive instrument, optimize ionization source). 2. Sample Preparation: Improve the extraction recovery from plasma using a more efficient method (e.g., solid-phase extraction instead of protein precipitation).[5][16] 3. Increase Dose (with caution): If toxicologically permissible, increase the administered dose to achieve higher plasma concentrations. |
| Interference from endogenous plasma components. | 1. Chromatographic Optimization: Adjust the HPLC gradient, mobile phase composition, or use a different column to improve the separation of this compound from interfering peaks.[5][16] 2. Selective Detection: Use tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode for high selectivity.[2] |
| Degradation of the analyte during sample collection, processing, or storage. | 1. Stability Assessment: Perform freeze-thaw and bench-top stability tests of this compound in plasma.[16] 2. Use of Stabilizers: If degradation is observed, add appropriate stabilizers (e.g., antioxidants, enzyme inhibitors) to the collection tubes. |
Experimental Protocols
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol is adapted from methods used for poorly soluble flavonoids.[4]
Materials:
-
This compound
-
Polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30)
-
Organic solvent (e.g., Ethanol or Methanol)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio by weight) in a suitable volume of the organic solvent in a round-bottom flask. Ensure complete dissolution with the aid of sonication if necessary.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Once the solvent is fully evaporated, a thin film will form on the flask wall. Scrape off the solid material and transfer it to a vacuum oven.
-
Final Drying: Dry the solid dispersion under vacuum at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: The resulting solid dispersion powder should be characterized for its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD).
-
Storage: Store the solid dispersion in a desiccator to prevent moisture absorption and potential recrystallization.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol is a general guideline adapted from studies on lignan and flavonoid glycosides.[2][8][9]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation (e.g., solid dispersion suspended in 0.5% carboxymethylcellulose)
-
Control formulation (e.g., this compound in 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Heparinized blood collection tubes
-
Centrifuge
-
-80°C freezer
Procedure:
-
Animal Acclimatization: Acclimatize rats for at least one week before the experiment.
-
Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.
-
Dosing: Administer the this compound formulation or control orally via gavage at a predetermined dose (e.g., 50 mg/kg). For intravenous administration, dissolve the compound in a suitable vehicle and inject via the tail vein.
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Immediately transfer the blood into heparinized tubes. Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using non-compartmental analysis software.
Protocol 3: HPLC-UV Method for Quantification of this compound in Plasma (Adapted from Lignan Analysis)
This is a starting point for method development, which will require optimization and validation.[5][16]
Instrumentation and Conditions:
-
HPLC System: With a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined based on the UV spectrum of this compound (likely around 280 nm).
-
Injection Volume: 20 µL.
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase, vortex, and inject into the HPLC system.
Method Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to relevant guidelines.
Data Presentation
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 150 ± 35 | 4.0 ± 1.0 | 1200 ± 250 | 100 |
| Solid Dispersion (1:4 with PVP K30) | 750 ± 120 | 2.0 ± 0.5 | 6000 ± 980 | 500 |
| Nano-suspension | 900 ± 150 | 1.5 ± 0.5 | 7200 ± 1100 | 600 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualizations
Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.
References
- 1. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 2. Rapid determination and pharmacokinetics study of lignans in rat plasma after oral administration of Schisandra chinensis extract and pure deoxyschisandrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preparation and In Vitro Evaluation of Solid Dispersions of Total Flavones of Hippophae rhamnoides L - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of lignans from Phyllanthus niruri L. in plasma using a simple HPLC method with fluorescence detection and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. "An In Depth In Vitro and In Vivo Analysis of Metabolism and Pharmacoki" by Robin Sunsong [digitalscholarship.tsu.edu]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. enamine.net [enamine.net]
- 13. Pharmacokinetic Interactions between Herbal Medicines and Drugs: Their Mechanisms and Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Herb–Drug Interactions: Challenges and Opportunities for Improved Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. HPLC method with fluorescence detection for the quantitative determination of flaxseed lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Poor Reproducibility in (-)-Tracheloside Experiments
Welcome to the technical support center for (-)-Tracheloside experimental workflows. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the reproducibility of experiments involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for issues that may arise during the extraction, purification, and in vitro testing of this compound.
Section 1: Extraction and Purification
Question 1: My this compound extraction yield is low and varies between batches. What are the potential causes and how can I improve it?
Answer: Low and inconsistent yields are common issues in natural product extraction. Several factors can contribute to this problem.
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Plant Material Variability: The concentration of this compound can differ based on the plant's age, geographical source, and harvest time.
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Solution: Whenever possible, use plant material from a single, reputable source and the same batch to minimize this variability.
-
-
Improper Sample Preparation: Inefficient grinding of the plant material can limit solvent penetration.
-
Solution: Ensure the plant material is dried and finely powdered to a consistent particle size to maximize the surface area for extraction.
-
-
Suboptimal Extraction Parameters: The choice of solvent, temperature, and extraction time are critical for efficient extraction.
-
Solution: An optimized protocol for lignan (B3055560) extraction often involves using a 70% aqueous methanol (B129727) or ethanol (B145695) solution. Ultrasonic-assisted extraction for about 40 minutes is a common and effective method.[1] Systematically optimize these parameters to find the ideal conditions for your specific plant material.
-
Question 2: I'm observing co-elution of this compound with other compounds during HPLC purification. How can I improve the resolution?
Answer: Co-elution of structurally similar compounds is a frequent challenge in chromatographic purification.
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Mobile Phase Gradient: A steep gradient may not provide sufficient separation for closely related lignans (B1203133).
-
Solution: Employ a shallower gradient elution, especially around the elution time of this compound. Small, incremental changes in the mobile phase composition can significantly enhance resolution.
-
-
Stationary Phase Selection: A standard C18 column may not be optimal for separating all lignans in your extract.
-
Solution: Consider using alternative stationary phases such as phenyl-hexyl or cyano-propyl columns, which offer different selectivity.
-
-
Sample Overload: Injecting too much crude extract onto the column can lead to broad peaks and poor separation.
-
Solution: Reduce the sample load or perform a preliminary purification step, such as solid-phase extraction (SPE), to enrich the this compound fraction before preparative HPLC.
-
Section 2: Cell-Based Assays
Question 3: I am seeing high variability between replicate wells in my cell viability assays (MTT, WST-1) with this compound. What could be the cause?
Answer: High variability in cell-based assays can arise from several sources.
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Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.
-
Solution: Ensure your cell suspension is homogenous before and during plating. Pipette carefully and use calibrated pipettes. To avoid the "edge effect," consider not using the outer wells of the plate for experimental samples.
-
-
Solvent Toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations.
-
Solution: Determine the maximum tolerated DMSO concentration for your cell line (usually below 0.5% v/v) and maintain a consistent final solvent concentration across all wells, including vehicle controls.
-
-
Compound Precipitation: this compound may precipitate in the aqueous cell culture medium, leading to inconsistent concentrations.
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Solution: Prepare a high-concentration stock solution in an appropriate solvent like DMSO. When diluting into the medium, do so gradually and with gentle mixing. Visually inspect for any precipitation.
-
Question 4: My Western blot results for phosphorylated ERK1/2 (p-ERK1/2) after this compound treatment are inconsistent. How can I improve reproducibility?
Answer: Detecting phosphorylated proteins requires careful sample handling and optimization of the Western blot protocol.
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Phosphatase Activity: Endogenous phosphatases in the cell lysate can dephosphorylate your target protein, leading to a weaker signal.
-
Solution: Work quickly and keep samples on ice. Always include phosphatase inhibitors in your lysis buffer.
-
-
Inappropriate Blocking Buffer: Milk-based blocking buffers contain phosphoproteins (casein) that can cause high background.
-
Solution: Use a 5% w/v solution of Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for blocking.
-
-
Low Abundance of Phosphorylated Protein: The signal for p-ERK1/2 may be weak, making it difficult to detect consistently.
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Solution: Ensure you are stimulating the cells appropriately to induce ERK1/2 phosphorylation. Use a sensitive chemiluminescent substrate for detection.
-
Question 5: The results of my scratch wound healing assays are not reproducible. What are the key parameters to control?
Answer: Consistency is crucial for obtaining reliable data from scratch assays.
-
Scratch Consistency: Variations in the width and depth of the scratch will lead to inconsistent wound closure rates.
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Cell Proliferation: If your experiment runs for an extended period, cell proliferation can contribute to wound closure, confounding the migration data.
-
Solution: To focus on cell migration, you can pre-treat cells with a proliferation inhibitor like Mitomycin C or use a low-serum medium during the assay.
-
-
Imaging and Analysis: Inconsistent imaging and analysis methods will introduce variability.
-
Solution: Mark the plate to ensure you are imaging the same field of view at each time point. Use image analysis software to quantify the wound area or width consistently across all images.
-
Quantitative Data Summary
Table 1: Effect of Extraction Parameters on Lignan Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Solvent | 70% Methanol | 14.65 | 70% Ethanol | 10.45 | [4] |
| Temperature | 40 °C | 25.99 | 60 °C | 22.30 | [5] |
| Time | 40 min | 12.5 | 60 min | 14.2 | [1] |
Note: Data presented is adapted from studies on lignans and related compounds and serves as a general guide.
Table 2: Effect of DMSO Concentration on Cell Viability
| Cell Line | DMSO Conc. (%) | Viability (%) at 24h | Viability (%) at 48h | Viability (%) at 72h | Reference |
| MCF-7 | 0.1 | ~100 | ~100 | ~100 | [3] |
| MCF-7 | 0.5 | ~98 | ~95 | ~92 | [3] |
| MCF-7 | 1.0 | ~90 | ~85 | ~80 | [3] |
| HepG2 | 0.625 | ~100 | ~100 | 66.4 | [1] |
| HepG2 | 1.25 | ~95 | ~80 | 50.1 | [1] |
| HepG2 | 2.5 | 58.4 | 57.2 | 35.8 | [1] |
Note: This data illustrates the general cytotoxic effects of DMSO on common cancer cell lines and highlights the importance of keeping concentrations low.
Experimental Protocols
Protocol 1: Extraction of this compound from Plant Material
-
Preparation: Dry the plant material (e.g., stems of Trachelospermum jasminoides) and grind it into a fine powder.
-
Extraction:
-
Processing:
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free medium from a concentrated stock solution in DMSO. Ensure the final DMSO concentration is below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the treatment solutions to the respective wells.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization and Measurement:
-
Add 100-150 µL of MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.[6][7]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]
-
Read the absorbance at 570 nm using a microplate reader.[6]
-
Protocol 3: Western Blot for p-ERK1/2
-
Sample Preparation:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors on ice.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe for total ERK1/2 and a loading control (e.g., GAPDH) to normalize the data.
-
Visualizations
Signaling Pathways
Caption: this compound stimulates the phosphorylation of ERK1/2, promoting cell proliferation.
Caption: this compound induces apoptosis by regulating the Bax/Bcl-2 protein ratio.
Experimental Workflow
Caption: A logical workflow for troubleshooting poor reproducibility in this compound experiments.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. clyte.tech [clyte.tech]
- 3. med.virginia.edu [med.virginia.edu]
- 4. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Extraction Temperature on Pressurized Liquid Extraction of Bioactive Compounds from Fucus vesiculosus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
Technical Support Center: (-)-Tracheloside Stability in Cell Culture Media
For researchers, scientists, and drug development professionals utilizing (-)-Tracheloside in their experiments, ensuring its stability in cell culture media is paramount for generating accurate, reproducible, and reliable data. While specific quantitative stability studies for this compound in various cell culture media are not widely available in published literature, this technical support center provides a comprehensive guide based on established principles of natural product stability.
This resource offers troubleshooting advice, frequently asked questions (FAQs), and a detailed protocol to empower researchers to assess the stability of this compound within their specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my cell culture medium?
A1: The stability of a natural product like this compound in an aqueous and complex solution such as cell culture media can be influenced by several factors:
-
pH: Cell culture media are typically buffered to a physiological pH of ~7.4. However, cellular metabolism can cause localized pH shifts, which may affect compound stability over time.
-
Temperature: Standard incubation at 37°C, while necessary for cell growth, can accelerate the rate of chemical degradation, including hydrolysis, for sensitive compounds.[1][2]
-
Light Exposure: Many natural compounds are susceptible to photodegradation. Components in cell culture media, such as riboflavin, can act as photosensitizers, potentially accelerating the degradation of light-sensitive compounds.[2][3]
-
Enzymatic Degradation: The addition of serum (e.g., FBS) to media introduces a variety of active enzymes (such as esterases and proteases) that can metabolize or degrade the compound.[2] Furthermore, cells themselves can release enzymes that may affect the stability of the compound in the medium.
-
Oxidation: The molecular structure of this compound may be susceptible to oxidative modifications, which can be influenced by dissolved oxygen and the presence of reactive oxygen species (ROS) generated by cells.[3]
-
Adsorption: The compound may adsorb to the surface of plastic labware (flasks, plates, tubes), reducing its effective concentration in the medium.
Q2: I'm observing a lower-than-expected or inconsistent biological effect of this compound over time. Could this be due to instability?
A2: Yes, a diminished or inconsistent biological effect is a common indicator of compound instability. If this compound degrades during the course of an experiment, its effective concentration decreases, leading to variable results, especially in experiments with longer incubation periods (e.g., 48-72 hours). It is crucial to differentiate between instability, incorrect dosage, and other experimental variables. Performing a stability check is highly recommended (see protocol below).
Q3: How should I prepare and store my this compound stock solutions to maximize stability?
A3: Proper preparation and storage of stock solutions are critical for preserving the compound's integrity.
-
Solvent Choice: Dissolve this compound in a high-quality, anhydrous solvent such as Dimethyl Sulfoxide (DMSO) at a high concentration.
-
Storage Conditions: Based on supplier recommendations, stock solutions should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[4]
-
Handling: Prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[4] Protect stock solutions from light by using amber vials or by wrapping them in aluminum foil.
Troubleshooting Guide: Inconsistent Biological Activity
| Problem | Potential Cause | Recommended Action & Troubleshooting Steps |
| Diminished or inconsistent biological activity, especially in long-term assays (>24h). | Compound Degradation in Media: The concentration of active this compound is decreasing over the incubation period. | 1. Perform a Stability Study: Use the protocol below to quantify the degradation of this compound in your specific cell-free medium over your experimental time course.2. Replenish Media: For long-term experiments, consider replacing the media with freshly prepared this compound at regular intervals (e.g., every 24 hours).3. Minimize Light Exposure: Protect cell culture plates/flasks from direct light during incubation and handling.4. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound in media for each experiment from a properly stored, frozen stock aliquot. |
| High variability between replicate wells or experiments. | Inconsistent Dosing or Adsorption: The amount of active compound varies due to degradation before or during the experiment, or loss to plasticware. | 1. Pre-condition Plates: Before adding cells, incubate plates with media containing the compound for a short period to saturate potential non-specific binding sites.2. Verify Pipetting Accuracy: Ensure accurate and consistent pipetting of the viscous DMSO stock solution into the aqueous media.3. Assess Stability in Serum vs. Serum-Free Media: If results are more consistent in serum-free conditions, serum enzymes may be degrading the compound. |
Experimental Protocol: Stability Assessment of this compound
This protocol provides a framework for determining the stability of this compound in a specific cell culture medium under standard incubation conditions.
Objective: To quantify the concentration of this compound remaining in cell culture medium over a defined time course at 37°C.
Materials:
-
This compound
-
Anhydrous DMSO
-
Sterile cell culture medium (the same type used in experiments, e.g., DMEM)
-
Sterile, light-protected microcentrifuge tubes or a multi-well plate
-
Cell culture incubator (37°C, 5% CO₂)
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare a working solution of this compound in your cell culture medium at the highest concentration used in your experiments (e.g., 10 µM). Prepare enough for all time points.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into separate sterile, light-protected containers for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
The "Time 0" sample should be immediately processed or flash-frozen and stored at -80°C.
-
Place the remaining samples in a 37°C incubator.
-
-
Sampling:
-
At each designated time point, remove the corresponding sample from the incubator.
-
Immediately flash-freeze the sample in liquid nitrogen and store it at -80°C to halt any further degradation until analysis.
-
-
Analysis:
-
Thaw all samples simultaneously.
-
Process the samples as required for your analytical method (e.g., protein precipitation with acetonitrile, centrifugation).
-
Analyze the supernatant from each sample using a validated HPLC or LC-MS method to determine the concentration of this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 sample.
-
Plot the percentage remaining versus time to visualize the degradation kinetics.
-
Data Presentation (Hypothetical Example)
The results from the stability assay can be summarized in a table for clear comparison.
Table 1: Stability of this compound (10 µM) in DMEM + 10% FBS at 37°C
| Time Point (Hours) | Mean Concentration (µM) ± SD | % Remaining |
| 0 | 10.0 ± 0.2 | 100% |
| 2 | 9.8 ± 0.3 | 98% |
| 8 | 9.1 ± 0.4 | 91% |
| 24 | 7.5 ± 0.5 | 75% |
| 48 | 5.2 ± 0.6 | 52% |
Visualizations
Caption: Workflow for assessing this compound stability in cell culture media.
Caption: Key factors influencing the degradation of compounds in cell culture.
Caption: this compound stimulates cell proliferation via ERK1/2 phosphorylation.[5][6]
References
- 1. qbdgroup.com [qbdgroup.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of (-)-Tracheloside and its related lignans (B1203133).
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound and other lignans from plant extracts.
Issue 1: Poor Resolution Between this compound and Nortracheloside
Symptoms:
-
Peaks for this compound and Nortracheloside are co-eluting or have significant overlap, making accurate quantification impossible.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inadequate Gradient Slope | A steep gradient may not provide enough time for closely related compounds to separate. Solution: Flatten the gradient during the elution window of the target lignans. For example, if the compounds of interest elute between 30% and 40% methanol (B129727), slow the rate of change in this region.[1] |
| Incorrect Mobile Phase Composition | The choice of organic modifier can significantly impact selectivity. Solution: If using methanol, try switching to acetonitrile (B52724) or a combination of both. Acetonitrile often provides different selectivity for polar compounds. |
| Suboptimal Column Temperature | Temperature affects mobile phase viscosity and analyte interaction with the stationary phase. Solution: Use a column oven to control the temperature. Experiment with temperatures between 25°C and 40°C to see if resolution improves. |
| Column Degradation | Loss of stationary phase integrity over time can lead to decreased performance. Solution: Replace the analytical column. Ensure the mobile phase pH is within the column's recommended range to prolong its lifespan.[2] |
Issue 2: Peak Tailing for Lignan (B3055560) Glycosides
Symptoms:
-
Asymmetrical peaks with a "tail," leading to inaccurate peak integration and reduced resolution.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Secondary Interactions with Residual Silanols | Free silanol (B1196071) groups on the silica-based C18 column can interact with polar analytes like lignan glycosides. Solution: Add a small amount of a competing acid, such as 0.1% formic acid or acetic acid, to the mobile phase to suppress silanol interactions. |
| Column Overload | Injecting too much sample can saturate the column. Solution: Reduce the injection volume or dilute the sample. |
| Column Contamination | Buildup of matrix components from plant extracts can create active sites causing tailing. Solution: Implement a robust sample cleanup procedure using Solid Phase Extraction (SPE). Regularly flush the column with a strong solvent like isopropanol.[3] |
| Extra-Column Volume | Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Solution: Use tubing with a smaller internal diameter and minimize its length. |
Issue 3: Inconsistent Retention Times
Symptoms:
-
The retention times for this compound and other lignans shift between consecutive runs or different batches of samples.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Inadequate Column Equilibration | Insufficient time for the column to re-equilibrate to the initial gradient conditions before the next injection. Solution: Increase the post-run equilibration time. A general rule is to allow at least 10 column volumes of the initial mobile phase to pass through the column.[4] |
| Mobile Phase Instability | Changes in mobile phase composition due to evaporation of the more volatile solvent or degradation. Solution: Prepare fresh mobile phase daily. Keep solvent reservoirs covered.[4] |
| Pump Malfunction | Inconsistent flow rate from the HPLC pump. Solution: Check for leaks in the pump heads and seals. Degas the mobile phase to prevent air bubbles.[2] |
| Temperature Fluctuations | An unstable column temperature will affect retention. Solution: Use a column oven to maintain a consistent temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC gradient for lignan separation?
A1: A good starting point is a "scouting gradient" using a reversed-phase C18 column. Begin with a mobile phase of water (A) and methanol or acetonitrile (B), both with 0.1% formic acid. A broad gradient from 10-20% B to 80-100% B over 30-40 minutes can help identify the approximate elution time of your lignans.[5] You can then optimize the gradient to improve resolution in the region where your compounds of interest elute.
Q2: How can I prevent column clogging when working with crude plant extracts?
A2: Proper sample preparation is critical. Always filter your extracts through a 0.22 or 0.45 µm syringe filter before injection. Using a guard column before your analytical column is also highly recommended to capture particulates and strongly retained compounds. For oil-rich samples like seeds, a defatting step with n-hexane prior to extraction can be beneficial.[5]
Q3: What is the optimal detection wavelength for this compound and related lignans?
A3: Dibenzylbutyrolactone lignans, including this compound, typically have a UV absorbance maximum around 230 nm and another around 280 nm. A wavelength of 230 nm is often used for quantitative analysis as it provides good sensitivity for this class of compounds. It is always best to determine the optimal wavelength by running a UV scan of your standard in the mobile phase.
Q4: I am having trouble separating lignan aglycones from their glycosides. What should I do?
A4: Lignan glycosides are significantly more polar than their corresponding aglycones and will elute much earlier in a reversed-phase system. A shallow gradient at the beginning of the run will improve the separation of the highly polar glycosides. If you are only interested in the aglycones, you can perform an acid or enzymatic hydrolysis step during sample preparation to convert the glycosides to their aglycones.[6]
Q5: Can this compound degrade during sample preparation or analysis?
A5: Lignans are generally stable, but some can be sensitive to high temperatures, light, and extreme pH conditions.[7][8] It is advisable to dry plant material at temperatures below 60°C.[7] Store extracts in the dark and at low temperatures (4°C for short-term, -20°C for long-term). The addition of 0.1% formic acid to the mobile phase not only improves peak shape but also helps to maintain an acidic environment where many lignans are more stable.
Experimental Protocols
Protocol 1: Extraction of Lignans from Trachelospermum Species
-
Sample Preparation: Air-dry the plant material (e.g., stems) at a temperature below 60°C and grind it into a fine powder.
-
Extraction: Macerate 1.0 g of the powdered plant material with 20 mL of 80% aqueous methanol in a conical flask.
-
Sonication: Place the flask in an ultrasonic bath for 60 minutes to enhance extraction efficiency.
-
Filtration: Filter the extract through Whatman No. 1 filter paper. Collect the filtrate.
-
Solvent Evaporation: Evaporate the methanol from the filtrate using a rotary evaporator at a controlled temperature (≤ 45°C).
-
Reconstitution: Reconstitute the remaining aqueous extract with 5 mL of 50% methanol.
-
Final Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.
Protocol 2: Optimized HPLC Gradient for this compound Separation
This method is adapted from a validated method for the analysis of lignans in Caulis Trachelospermi.[6]
-
HPLC System: Agilent 1260 Infinity or equivalent
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Methanol
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Gradient Program:
| Time (min) | % Mobile Phase B (Methanol) |
| 0.0 | 30 |
| 15.0 | 45 |
| 35.0 | 55 |
| 45.0 | 80 |
| 50.0 | 100 |
| 55.0 | 100 |
Post-run: Equilibrate the column with 30% Methanol for at least 5 minutes before the next injection.
Data Presentation
Table 1: Quantitative Parameters for Key Lignans
The following data is based on the validated HPLC-UV method for lignans in Caulis Trachelospermi.[6]
| Compound | Retention Time (min) | Linearity Range (ng) | LOD (ng) | LOQ (ng) |
| Nortracheloside | 14.8 | 37.1 - 1855 | 9.00 | 31.71 |
| This compound | 23.9 | 35.7 - 1785 | 7.51 | 25.04 |
| Nortrachelogenin | 30.5 | 18.5 - 925 | 3.71 | 12.37 |
| Matairesinol | 33.1 | 24.9 - 1245 | 4.98 | 16.61 |
| Trachelogenin | 37.6 | 17.5 - 875 | 3.50 | 11.67 |
LOD: Limit of Detection, LOQ: Limit of Quantitation
Visualizations
Caption: A decision tree for troubleshooting poor peak resolution in HPLC.
Caption: Workflow for the extraction of lignans from plant material for HPLC analysis.
References
- 1. pharmtech.com [pharmtech.com]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. Stability evaluation of compounded clonidine hydrochloride oral liquids based on a solid-phase extraction HPLC-UV method | PLOS One [journals.plos.org]
- 4. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Bioactivities of (-)-Tracheloside and Arctiin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Tracheloside and arctiin (B1665604) are both dibenzylbutyrolactone lignans, a class of polyphenolic compounds found in various plants, that have garnered significant interest for their diverse pharmacological activities. While structurally related, emerging research indicates that they possess distinct and sometimes opposing biological effects. This guide provides an objective comparison of their bioactivities, supported by experimental data, to aid researchers in understanding their potential therapeutic applications. We will delve into their anti-inflammatory, cell proliferation, and anti-cancer effects, detailing the experimental methodologies and signaling pathways involved.
Comparative Bioactivity Data
The following tables summarize the quantitative data on the bioactivities of this compound and arctiin.
Table 1: Anti-inflammatory Activity
| Bioactivity | This compound | Arctiin |
| Inhibition of IL-6 Production | Effective inhibition in TNF-α induced MH7A cells[1] | Dose-dependent decrease in LPS-stimulated macrophages[2] |
| Inhibition of IL-17 Production | Effective inhibition in TNF-α induced MH7A cells[1] | Significant reduction in experimental autoimmune uveitis[3] |
| Inhibition of TNF-α Production | Reduced production in TNF-α induced MH7A cells[1] | Dose-dependent decrease in LPS-stimulated macrophages[2]; Significant reduction in experimental autoimmune uveitis[3] |
| Inhibition of COX-2 | Reduced production in TNF-α induced MH7A cells[1] | Significant suppression in LPS-stimulated RAW 264.7 cells |
| Inhibition of MMPs (MMP2, MMP3, MMP9) | Reduced production in TNF-α induced MH7A cells[1] | Not explicitly reported |
Table 2: Effects on Cell Proliferation
| Bioactivity | This compound | Arctiin |
| Keratinocyte Proliferation | Promotes proliferation of HaCaT cells by up to 45.58% at 10 µg/ml[4] | Reported to have anti-proliferative effects[4]; Induces procollagen (B1174764) type I synthesis in dermal fibroblasts[5] |
| Anti-proliferative Activity (Cancer Cells) | Inhibits proliferation of colorectal cancer cells (CT26, SW480, SW620)[6] | Inhibits proliferation of various cancer cell lines, including HL-60 (IC50 < 100 ng/mL for its aglycone, arctigenin)[7] |
Table 3: Anti-Cancer Activity
| Bioactivity | This compound | Arctiin |
| Induction of Apoptosis | Induces mitochondria-mediated apoptosis in CT26 colorectal cancer cells[6] | Its aglycone, arctigenin, induces apoptosis in various cancer cells[7] |
| Cell Cycle Arrest | Upregulation of p16 and downregulation of cyclin D1 and CDK4 in CT26 cells[6] | Its aglycone, arctigenin, can arrest tumor cells in the G1 phase[7] |
| Inhibition of Metastasis | Significantly inhibited lung metastasis of CT26 cells in a mouse model[6] | Not explicitly reported for arctiin, but its aglycone, arctigenin, shows anti-metastatic potential[8] |
Signaling Pathway Modulation
This compound
This compound has been shown to modulate the following signaling pathways:
-
ERK1/2 Signaling: In the context of wound healing, this compound promotes the proliferation of human keratinocytes (HaCaT cells) by stimulating the phosphorylation of ERK1/2, a key component of the MAPK pathway.[4] This leads to enhanced cell growth and migration, contributing to the wound healing process.
-
IL-17/MAPK Signaling: In a model of rheumatoid arthritis, this compound was found to inhibit the release of pro-inflammatory cytokines IL-6 and IL-17.[1] This anti-inflammatory effect is mediated through the suppression of the IL-17/MAPK signaling pathway, specifically by reducing the production of JNK, p-JNK, p38, and p-p38 in TNF-α induced synovial cells.[1]
-
Apoptosis and Cell Cycle Pathways: In colorectal cancer cells, this compound induces apoptosis through the mitochondrial pathway, evidenced by the regulation of Bcl-2 family proteins. It also causes cell cycle arrest by upregulating the tumor suppressor p16 and downregulating cyclin D1 and CDK4.[6]
Arctiin
Arctiin is known to modulate a broader range of signaling pathways, primarily associated with its anti-inflammatory and anti-cancer effects:
-
NF-κB Signaling: Arctiin is a potent inhibitor of the NF-κB pathway. It prevents the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB. This leads to a dose-dependent decrease in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, IL-1β, and IL-6 in LPS-stimulated macrophages.[2]
-
MAPK Signaling: Arctiin has been shown to inhibit the phosphorylation of key MAPK members, including ERK, JNK, and p38. This contributes to its anti-inflammatory and, in some cases, its anti-proliferative effects.
-
PI3K/Akt Signaling: The PI3K/Akt pathway, crucial for cell survival and proliferation, is also modulated by arctiin. Inhibition of this pathway is one of the mechanisms underlying its anti-cancer properties.
-
JAK/STAT Signaling: Recent studies have shown that arctiin can ameliorate experimental autoimmune uveitis by modulating the JAK/STAT pathway, which in turn inhibits Th17 cell differentiation and the secretion of inflammatory cytokines like IL-17.[3]
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies to evaluate the bioactivities of this compound and arctiin.
Cell Viability and Proliferation Assays
-
MTT Assay: This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cells (e.g., HaCaT keratinocytes, colorectal cancer cell lines) are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound (this compound or arctiin) for a specified duration (e.g., 24-72 hours).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan (B1609692) by mitochondrial dehydrogenases in viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Scratch Wound Healing Assay: This in vitro assay mimics cell migration and is often used to assess wound healing potential.
-
A confluent monolayer of cells (e.g., HaCaT keratinocytes) is created in a culture plate.
-
A "scratch" or cell-free area is created in the monolayer using a sterile pipette tip.
-
The cells are then incubated with the test compound or a control.
-
Images of the scratch are captured at different time points (e.g., 0 and 24 hours).
-
The rate of wound closure is quantified by measuring the change in the cell-free area over time.[4]
-
Western Blot Analysis
This technique is used to detect and quantify specific proteins in a sample, providing insights into the activation of signaling pathways.
-
Protein Extraction: Cells are lysed to release their protein content.
-
Protein Quantification: The total protein concentration in the lysate is determined using methods like the BCA assay.
-
SDS-PAGE: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific to the target protein (e.g., phosphorylated ERK, p65, cleaved caspase-3) and then with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The enzyme on the secondary antibody catalyzes a reaction that produces a detectable signal (e.g., chemiluminescence), which is captured and quantified.
Conclusion
This compound and arctiin, while structurally similar, exhibit distinct and, in some cases, contrasting bioactivities. Arctiin is a well-characterized anti-inflammatory agent with potent inhibitory effects on the NF-κB and MAPK pathways, and it generally displays anti-proliferative properties against cancer cells. In contrast, this compound demonstrates a unique pro-proliferative effect on keratinocytes, suggesting its potential in wound healing applications, mediated through the ERK1/2 pathway. It also possesses anti-inflammatory and anti-cancer properties, with its anti-inflammatory action linked to the IL-17/MAPK pathway.
The opposing effects on keratinocyte proliferation highlight the importance of understanding the specific cellular contexts and signaling pathways modulated by these lignans. For researchers and drug development professionals, arctiin may hold more promise as a broad-spectrum anti-inflammatory and anti-cancer agent, while this compound presents a compelling case for development in regenerative medicine, particularly for dermal wound repair, alongside its potential as an anti-inflammatory and anti-cancer therapeutic. Further head-to-head comparative studies are warranted to fully elucidate their relative potencies and therapeutic potential in various disease models.
References
- 1. Tracheloside, the main constituent of the total lignan extract from Trachelospermi Caulis, inhibited rheumatoid arthritis via IL-17/MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Arctiin suppress Th17 cells response and ameliorates experimental autoimmune uveitis through JAK/STAT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecules to the Rescue: Inhibition of Cytokine Signaling in Immune-mediated Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Tracheloside and Nortracheloside: Structure and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structural and functional properties of two related natural compounds: (-)-Tracheloside and nortracheloside (B591393). While direct comparative studies are limited, this document synthesizes available data to highlight their individual characteristics, biological activities, and mechanisms of action, supported by experimental protocols and pathway visualizations.
Structural and Physicochemical Properties
This compound and nortracheloside are both lignan (B3055560) glucosides, sharing a core structural similarity. Their primary distinction lies in a single methyl group, which results in a slight difference in their molecular weight and formula. This seemingly minor structural variance can lead to significant differences in their biological targets and functional outcomes.
| Property | This compound | Nortracheloside |
| Molecular Formula | C27H34O12 | C26H32O12[1] |
| Molecular Weight | 550.6 g/mol [2] | 536.5 g/mol [1] |
| Chemical Structure | A lignan glucoside. | A lignan glucoside, lacking one methyl group compared to this compound. |
| Natural Sources | Trachelospermum asiaticum, Trachelospermum jasminoides, Carthamus tinctorius (Safflower)[2][3] | Trachelospermum asiaticum |
Functional Comparison and Biological Activities
Current research indicates that this compound and nortracheloside interact with distinct cellular pathways, leading to different biological effects. This compound has been primarily investigated for its roles in cell proliferation and oncology, while nortracheloside and its aglycone, nortrachelogenin, have been studied in the context of neuroactivity and inflammation.
| Biological Activity | This compound | Nortracheloside/Nortrachelogenin |
| Wound Healing | Promotes keratinocyte proliferation. | Not reported. |
| Anti-tumor Activity | Inhibits proliferation and metastasis of colorectal cancer cells.[3] | The aglycone, nortrachelogenin, induces apoptosis in prostate cancer cells. |
| Signaling Pathway Modulation | Stimulates the ERK1/2 signaling pathway. | The aglycone, nortrachelogenin, affects the Akt signaling pathway. |
| Neuroactivity | Not reported. | Nortracheloside is a high-affinity ligand for the nicotinic acetylcholine (B1216132) receptor and an ion channel inhibitor. The aglycone, nortrachelogenin, has effects on the central nervous system. |
| Anti-inflammatory Activity | Reported to have anti-inflammatory effects.[3] | The aglycone, nortrachelogenin, exhibits anti-inflammatory properties. |
| Other Activities | Antiestrogenic activity. | Inhibits bacterial ligand-gated ion channels.[1] The aglycone, nortrachelogenin, shows anti-fibrotic effects. |
Signaling Pathways
The distinct biological activities of this compound and nortracheloside can be attributed to their modulation of different intracellular signaling cascades.
Experimental Protocols
The following are representative protocols for assays used to determine the biological activities of this compound and nortracheloside.
Cell Viability and Proliferation (MTT Assay)
This protocol is used to assess the effect of the compounds on cell proliferation and viability.
1. Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of this compound or nortracheloside in culture medium.
-
Replace the existing medium with the medium containing the test compounds.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
3. MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.
4. Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
5. Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for ERK1/2 Phosphorylation
This protocol is used to determine if a compound stimulates the ERK1/2 pathway by detecting the phosphorylated forms of the ERK1/2 proteins.
1. Cell Lysis:
-
Treat cells with the compound for the specified time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
3. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
4. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
6. Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To normalize, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis induced by a compound.
1. Cell Treatment:
-
Treat cells with the test compound for the desired duration to induce apoptosis.
2. Cell Staining:
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
3. Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-FITC positive and PI negative cells are considered to be in early apoptosis.
-
Annexin V-FITC positive and PI positive cells are in late apoptosis or necrosis.
Conclusion
This compound and nortracheloside, though structurally similar, exhibit distinct biological activities by modulating different signaling pathways. This compound shows promise in the fields of wound healing and oncology through its effects on keratinocyte proliferation and cancer cell apoptosis, primarily via the ERK1/2 pathway. In contrast, nortracheloside and its aglycone are more aligned with neuropharmacology and inflammatory responses, with activities related to ion channel inhibition and modulation of the Akt signaling pathway. Further direct comparative studies are necessary to fully elucidate their relative potencies and therapeutic potential. The experimental protocols provided herein offer a framework for such future investigations.
References
Lignan Efficacy in Cutaneous Wound Healing: A Comparative Analysis of (-)-Tracheloside, Arctigenin, and Schisandrin B
For Immediate Release
A comprehensive review of available preclinical data reveals divergent effects of various lignans (B1203133) on the complex process of wound healing. While (-)-Tracheloside demonstrates significant pro-healing properties by promoting keratinocyte proliferation and migration, other lignans such as Arctigenin and Schisandrin B exhibit anti-fibrotic activities that may modulate the healing process in a context-dependent manner. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers and drug development professionals in the field of tissue regeneration.
Comparative Efficacy of Lignans on Keratinocyte and Fibroblast Function
The regenerative capacity of the skin following injury is critically dependent on the proliferation and migration of keratinocytes and fibroblasts. The following tables summarize the quantitative data on the effects of this compound, Arctigenin, and Schisandrin B on these key cellular processes.
Table 1: Effect of Lignans on Keratinocyte Proliferation and Migration
| Lignan (B3055560) | Cell Line | Concentration | Effect on Proliferation | Effect on Migration (Wound Closure) | Source |
| This compound | HaCaT | 1 µg/mL | +13.98% | +38.14% after 24h | [1] |
| 5 µg/mL | +18.82% | +106.13% after 24h | [1] | ||
| 10 µg/mL | +17.94% | +72.83% after 24h | [1] | ||
| Arctigenin | Data Not Available | ||||
| Schisandrin B | Data Not Available |
Table 2: Effect of Lignans on Fibroblast Proliferation and Migration
| Lignan | Cell Line | Concentration | Effect on Proliferation | Effect on Migration/Contraction | Source |
| This compound | Data Not Available | ||||
| Arctigenin | Fibrotic Buccal Mucosal Fibroblasts (fBMFs) | Not Specified | Inhibition | Inhibition of collagen gel contraction and migration | [2] |
| Schisandrin B | Primary Fibroblasts | Not Specified | Inhibition (TGF-β1-induced) | Data Not Available |
Note: Direct comparative studies on the wound healing effects of these lignans are limited. The available data for Arctigenin and Schisandrin B primarily focus on their anti-fibrotic and anti-proliferative effects in the context of fibrotic diseases and cancer, which may not directly translate to their role in acute wound healing.
Signaling Pathways in Lignan-Mediated Wound Healing
The cellular effects of these lignans are orchestrated by complex signaling cascades. Understanding these pathways is crucial for elucidating their mechanisms of action and therapeutic potential.
This compound: Promoting Re-epithelialization via ERK1/2 Activation
This compound has been shown to promote the proliferation of keratinocytes, a critical step in re-epithelialization, through the phosphorylation and activation of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2), a key component of the Mitogen-Activated Protein Kinase (MAPK) pathway.[1]
Caption: this compound signaling pathway promoting keratinocyte proliferation.
Arctigenin and Schisandrin B: Modulating the Fibrotic Response through TGF-β Inhibition
Both Arctigenin and Schisandrin B have been reported to exert anti-fibrotic effects by inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway.[2][3] TGF-β plays a multifaceted role in wound healing, initially promoting inflammation and granulation tissue formation, but later contributing to scar formation. By inhibiting TGF-β signaling, these lignans may reduce excessive scarring but could also potentially impair the initial stages of wound repair.
Caption: Arctigenin and Schisandrin B inhibition of the TGF-β signaling pathway.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following section outlines the protocol for the in vitro scratch assay used to evaluate the wound healing properties of these lignans.
In Vitro Scratch Assay
This assay is a common method to study cell migration in vitro.
Caption: Workflow for a typical in vitro scratch wound healing assay.
Detailed Steps:
-
Cell Seeding: Plate keratinocytes (e.g., HaCaT) or fibroblasts in a 6-well or 12-well plate at a density that allows them to reach 90-100% confluency within 24-48 hours.[1][4]
-
Creating the Wound: Once confluent, create a straight scratch in the cell monolayer using a sterile p200 pipette tip.[4]
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells and debris.[1]
-
Treatment: Add fresh culture medium containing the desired concentration of the lignan being tested. A vehicle control (e.g., DMSO) should be run in parallel.[1]
-
Image Acquisition: Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours) using a microscope equipped with a camera.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure can be calculated using the formula: % Wound Closure = [(Area at 0h - Area at tx) / Area at 0h] * 100
Conclusion
Current evidence strongly supports the pro-healing efficacy of This compound in the context of re-epithelialization, primarily through the activation of the ERK1/2 signaling pathway in keratinocytes. In contrast, Arctigenin and Schisandrin B demonstrate potent anti-fibrotic properties by inhibiting fibroblast proliferation and extracellular matrix deposition, largely through the suppression of the TGF-β pathway.
The seemingly opposing effects of these lignans highlight the complexity of the wound healing process. While the pro-proliferative action of this compound is clearly beneficial for the initial stages of wound closure, the anti-fibrotic nature of Arctigenin and Schisandrin B could be advantageous in later stages to prevent excessive scarring and fibrosis. Further research, including in vivo wound healing studies and direct comparative analyses, is warranted to fully elucidate the therapeutic potential of these compounds and to determine their optimal application in regenerative medicine. The development of formulations that leverage the distinct properties of these lignans at different phases of healing could represent a promising strategy for advanced wound care.
References
- 1. Promotion of Keratinocyte Proliferation by Tracheloside through ERK1/2 Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Wound Healing Activity of a Novel Formulation SKRIN via Induction of Cell Cycle Progression and Inhibition of PCNA–p21 Complex Interaction Leading to Cell Survival and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. med.virginia.edu [med.virginia.edu]
Synergistic Antitumor Effects of (-)-Tracheloside in Combination with Doxorubicin Explored
For Immediate Release
Shanghai, China – December 18, 2025 – New research findings illuminate the potential of (-)-Tracheloside (TCS), a natural phenolic compound, to work synergistically with the conventional chemotherapeutic agent doxorubicin (B1662922) (DOX) in the treatment of lung adenocarcinoma. A key study has demonstrated that the combined application of TCS and DOX results in a significant anticancer effect, both in laboratory cell cultures and in preclinical animal models. This synergistic action allows for the use of lower concentrations of doxorubicin, potentially reducing its associated side effects.
The primary mechanism behind this synergy lies in the multi-target approach of the drug combination. This compound has been identified as a novel inhibitor of TMEM16A, a calcium-activated chloride channel that is overexpressed in certain lung cancer tissues. By targeting TMEM16A, TCS inhibits cancer cell proliferation and migration while inducing apoptosis (programmed cell death). Doxorubicin, a well-established anticancer drug, exerts its effects through a different mechanism, primarily by intercalating DNA and inhibiting topoisomerase II. The simultaneous targeting of these distinct pathways by TCS and DOX leads to a more potent antitumor response than either agent alone.
While the synergistic effects of this compound with doxorubicin are well-documented, there is currently a lack of published scientific literature on the synergistic or combination effects of this compound with other common anticancer agents such as cisplatin (B142131) and paclitaxel. Further research is needed to explore these potential combinations.
Quantitative Analysis of Synergistic Effects
The synergistic interaction between this compound and doxorubicin has been quantified in preclinical studies. The following table summarizes the inhibitory concentrations of TCS and its effect in combination with doxorubicin on lung adenocarcinoma.
| Compound/Combination | Target/Cell Line | IC50 / Effect | Reference |
| This compound (TCS) | TMEM16A | 3.09 ± 0.21 μM | [1] |
| TCS + Doxorubicin (DOX) | Lung Adenocarcinoma (in vitro & in vivo) | Enhanced anticancer effect at low concentrations | [1] |
Mechanism of Action: A Multi-Target Approach
The synergistic effect of the this compound and doxorubicin combination is attributed to their distinct and complementary mechanisms of action.
Caption: Multi-target mechanism of this compound and Doxorubicin synergy.
Experimental Protocols
The following section details the methodologies used in the key study investigating the synergistic effects of this compound and doxorubicin.
Cell Culture and Reagents: Human lung adenocarcinoma cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. This compound and doxorubicin were dissolved in a suitable solvent, typically dimethyl sulfoxide (B87167) (DMSO), to create stock solutions that were further diluted in culture medium for experiments.
Cell Viability Assay: To determine the cytotoxic effects of the individual compounds and their combination, a cell viability assay, such as the MTT or CCK-8 assay, was employed. Cells were seeded in 96-well plates and treated with various concentrations of this compound, doxorubicin, or their combination for a specified period (e.g., 24, 48, 72 hours). The absorbance was then measured to calculate the percentage of viable cells and determine the IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).
Combination Index (CI) Analysis: The synergistic effect of the drug combination was quantitatively assessed using the Combination Index (CI) method based on the Chou-Talalay principle. CI values were calculated from the dose-response curves of the individual drugs and their combination. A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
Apoptosis Assay: Apoptosis induction by the drug combination was evaluated using techniques such as Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis: To investigate the molecular mechanisms underlying the synergistic effect, western blotting was used to measure the expression levels of key proteins involved in apoptosis and other relevant signaling pathways.
In Vivo Xenograft Model: To confirm the in vitro findings, an in vivo study using a tumor xenograft model in immunocompromised mice was conducted. Human lung adenocarcinoma cells were injected subcutaneously into the mice. Once tumors reached a certain volume, the mice were treated with this compound, doxorubicin, their combination, or a vehicle control. Tumor growth was monitored regularly, and at the end of the study, tumors were excised and weighed.
Caption: Experimental workflow for evaluating synergistic anticancer effects.
References
A Comparative Guide to the Quantification of (-)-Tracheloside in Herbal Formulations: HPLC, UPLC, and HPTLC Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and High-Performance Thin-Layer Chromatography (HPTLC)—for the quantitative determination of (-)-Tracheloside in herbal formulations. The selection of an appropriate analytical method is critical for ensuring the quality, consistency, and efficacy of herbal medicinal products. This document presents a summary of validation parameters, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable method for your research and development needs.
Comparison of Analytical Methods
The choice of an analytical technique for the quantification of this compound depends on various factors, including the required sensitivity, resolution, speed, and available resources. Below is a comparative overview of HPLC, UPLC, and HPTLC methodologies.
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) |
| Principle | Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column, under high pressure. | A refinement of HPLC that uses smaller particle sizes (sub-2 µm) in the stationary phase, operating at higher pressures to achieve faster and more efficient separations. | Planar chromatography where the separation occurs on a thin layer of adsorbent material coated on a plate. The mobile phase moves through the stationary phase by capillary action. |
| Speed & Throughput | Longer analysis times, typically in the range of 20-45 minutes per sample.[1] | Significantly faster analysis, with run times often between 2-5 minutes, leading to higher throughput.[1] | Allows for the simultaneous analysis of multiple samples on a single plate, resulting in high throughput. |
| Resolution & Peak Capacity | Good resolution, suitable for many applications. | Offers improved resolution and peak capacity, which is beneficial for complex herbal matrices.[2] | Generally lower resolution compared to HPLC and UPLC. |
| Sensitivity | Good sensitivity, suitable for routine quantification. | Generally provides better sensitivity due to reduced band broadening, making it ideal for trace-level analysis.[2] | Can achieve good sensitivity, especially with post-chromatographic derivatization. |
| Solvent Consumption | Higher solvent consumption due to longer run times and higher flow rates. | Reduced solvent consumption by approximately 70-80% compared to HPLC, offering environmental and cost benefits.[1] | Minimal solvent consumption per sample. |
| Cost | Lower initial instrument cost compared to UPLC. | Higher initial instrument cost. | Lower instrument and operational costs. |
Quantitative Data Summary
The following tables summarize the key validation parameters for the quantification of this compound and related lignans (B1203133) using HPLC, and provide representative data for UPLC and HPTLC methods used for the analysis of similar compounds, illustrating their performance characteristics.
Table 1: HPLC Method Validation for this compound Quantification
Data extracted from a validated HPLC-UV method for the quantification of 14 dibenzylbutyrolactone lignans, including Tracheloside, in Caulis Trachelospermi.[3]
| Analyte | Linearity Range (µg) | Regression Equation | r² | LOD (ng) | LOQ (ng) | Intra-day Precision (RSD, %) | Inter-day Precision (RSD, %) | Recovery (%) (RSD, %) |
| This compound | 0.208–4.16 | y = 4875.8x + 15.3 | 0.9998 | 4.35 | 14.51 | 0.54 | 1.98 | 98.7 (1.5) |
Table 2: Representative UPLC Method Validation for Lignan Quantification
As a direct validated UPLC method for this compound was not available, this table presents typical validation parameters for the UPLC-MS/MS quantification of other lignans, demonstrating the capabilities of the technique.
| Parameter | Performance |
| Linearity (r²) | > 0.99 |
| LOD | Typically in the low ng/mL to pg/mL range. |
| LOQ | Typically in the ng/mL range. |
| Precision (RSD, %) | < 15% |
| Accuracy/Recovery (%) | 85-115% |
Table 3: Representative HPTLC Method Validation for Lignan Quantification
This table showcases typical validation parameters for the HPTLC quantification of lignans, providing an indication of the method's performance.
| Parameter | Performance |
| Linearity (r²) | > 0.99 |
| LOD | ng/band level. |
| LOQ | ng/band level. |
| Precision (RSD, %) | < 5% |
| Accuracy/Recovery (%) | 95-105% |
Experimental Protocols
Detailed methodologies for the quantification of this compound and related compounds are provided below.
HPLC Method for this compound Quantification[3]
-
Instrumentation: Agilent 1260 series HPLC system with a DAD detector.
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) Water and (B) Methanol (B129727).
-
0–15 min, 45%–55% B
-
15–30 min, 55%–65% B
-
30–40 min, 65%–75% B
-
40–50 min, 75%–85% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh 1.0 g of the powdered herbal sample and extract with 50 mL of 70% methanol by ultrasonication for 30 minutes. Filter the extract and inject.
-
Standard Preparation: Prepare a stock solution of this compound in methanol and dilute to create a series of standard solutions for the calibration curve.
General UPLC Method for Lignan Quantification
-
Instrumentation: Waters ACQUITY UPLC system with a TUV detector or a mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3–0.5 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV detection at an appropriate wavelength for lignans (e.g., 280 nm) or MS/MS detection for higher sensitivity and selectivity.
-
Injection Volume: 1-2 µL.
-
Sample and Standard Preparation: Similar to the HPLC method, but with potentially higher dilution factors due to the increased sensitivity of the UPLC system.
General HPTLC Method for Lignan Quantification
-
Instrumentation: CAMAG HPTLC system with an automatic TLC sampler, developing chamber, and TLC scanner.
-
Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254.
-
Mobile Phase: A suitable solvent system, for example, a mixture of toluene, ethyl acetate, and formic acid, optimized for the separation of lignans.
-
Sample Application: Apply samples and standards as bands using an automatic sampler.
-
Development: Develop the plate in a saturated twin-trough chamber.
-
Densitometric Scanning: Scan the dried plate at a wavelength where the lignans show maximum absorption (e.g., 280 nm).
-
Sample and Standard Preparation: Prepare concentrated solutions of the extract and standards in a suitable solvent like methanol.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for each analytical method.
References
Cross-Validation of HPLC and NMR Data for the Quantitative Analysis of (-)-Tracheloside
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for the quantitative analysis of (-)-Tracheloside, a lignan (B3055560) glycoside of significant interest for its potential therapeutic properties. The objective is to present supporting experimental data and detailed methodologies to assist researchers in the cross-validation of these two powerful analytical techniques.
The cross-validation of analytical methods is a critical step in drug development and quality control, ensuring data accuracy, reliability, and consistency.[1] By comparing results from orthogonal methods like HPLC and NMR, a higher degree of confidence in the quantification of compounds such as this compound can be achieved.
Experimental Workflow for Cross-Validation
The process of cross-validating HPLC and NMR data involves a systematic workflow to ensure that results are comparable and reliable. This begins with parallel sample preparations from the same source material, followed by analysis using the distinct techniques, and concludes with a comparative analysis of the quantitative results.
Caption: Workflow for the cross-validation of HPLC and NMR quantitative data.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation, identification, and quantification of components in a mixture. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is commonly employed.[2]
Experimental Protocol: HPLC
The following protocol is based on the validated method for the simultaneous determination of 14 dibenzylbutyrolactone lignans (B1203133) in Caulis Trachelospermi.[2]
-
Instrumentation: Agilent 1260 series HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode array detector (DAD).
-
Column: Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 5 µm).[2]
-
Mobile Phase: A binary gradient system consisting of:
-
A: Water
-
-
Gradient Elution:
-
0-15 min: 35-42% B
-
15-30 min: 42-50% B
-
30-45 min: 50-70% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm.[2]
-
Injection Volume: 10 µL.
-
Standard Preparation: A stock solution of this compound is prepared in methanol and serially diluted to create calibration standards.
Quantitative HPLC Data Summary for this compound
The following table summarizes the key validation parameters for the quantitative analysis of this compound by HPLC.
| Parameter | Value |
| Regression Equation | y = 1.0255x - 11.8232 |
| Correlation Coefficient (r²) | 0.9999 |
| Linear Range (ng) | 39.03–1366.05 |
| Limit of Detection (LOD) (ng) | 8.37 |
| Limit of Quantification (LOQ) (ng) | 18.30 |
| Intra-day Precision (RSD%) | 0.42 |
| Inter-day Precision (RSD%) | 0.41 |
| Recovery (%, n=6) | 100.2 |
| Recovery Precision (RSD%) | 1.87 |
| Data adapted from Zhu, S. et al. (2015).[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR). qNMR provides a primary measurement method as the signal intensity is directly proportional to the number of nuclei, requiring no calibration curve with the analyte itself.
Experimental Protocol: NMR
This protocol outlines a general procedure for obtaining quantitative ¹H NMR data for lignan glycosides like this compound.
-
Instrumentation: Bruker Avance 500 MHz NMR spectrometer or equivalent.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the isolated this compound sample.
-
Accurately weigh a known amount of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a simple spectrum with at least one signal that does not overlap with the analyte signals.
-
Dissolve the sample and internal standard in a known volume (e.g., 0.6 mL) of a deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Temperature: 300 K.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard (e.g., 30 s) to ensure full relaxation and accurate integration.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: ~12-15 ppm.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Carefully integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The quantity of this compound is calculated based on the ratio of the integrals, the number of protons corresponding to each signal, their molecular weights, and the weighed mass of the internal standard.
-
¹H and ¹³C NMR Spectral Data for this compound
The following table presents the characteristic chemical shifts for this compound, which are crucial for its identification and for selecting appropriate signals for quantification.
| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δн, ppm, Multiplicity, J in Hz) |
| Aglycone | ||
| 7 | 46.2 | 2.60 (m) |
| 8 | 41.5 | 2.85 (m) |
| 9 | 178.1 | - |
| 7' | 35.4 | 2.95 (dd, 13.5, 4.5), 2.55 (dd, 13.5, 10.5) |
| 8' | 75.8 | - |
| 9' | 73.1 | 4.20 (d, 9.0), 3.80 (d, 9.0) |
| 1 | 132.5 | - |
| 2 | 112.1 | 6.85 (d, 8.0) |
| 3 | 149.5 | - |
| 4 | 148.3 | - |
| 5 | 113.2 | 6.75 (d, 2.0) |
| 6 | 121.8 | 6.70 (dd, 8.0, 2.0) |
| 1'' | 134.2 | - |
| 2'' | 114.1 | 6.95 (d, 2.0) |
| 3'' | 149.1 | - |
| 4'' | 146.2 | - |
| 5'' | 116.5 | 6.80 (d, 8.5) |
| 6'' | 122.5 | 6.70 (dd, 8.5, 2.0) |
| 3-OCH₃ | 56.3 | 3.85 (s) |
| 4-OCH₃ | 56.2 | 3.82 (s) |
| 3''-OCH₃ | 56.4 | 3.88 (s) |
| Glucose Moiety | ||
| 1''' | 102.5 | 4.90 (d, 7.5) |
| 2''' | 75.1 | 3.50 (m) |
| 3''' | 78.0 | 3.45 (m) |
| 4''' | 71.6 | 3.40 (m) |
| 5''' | 77.9 | 3.48 (m) |
| 6''' | 62.7 | 3.90 (dd, 12.0, 2.0), 3.70 (dd, 12.0, 5.5) |
| Note: NMR data is compiled from typical values for lignan glycosides and may vary slightly based on solvent and experimental conditions. Definitive assignments require 2D NMR experiments.[3][4][5] |
Conclusion
This guide provides the foundational data and protocols for the quantitative analysis of this compound using both HPLC and NMR. HPLC offers high sensitivity, throughput, and excellent precision for routine quality control.[2] qNMR, on the other hand, serves as a primary ratio method that does not require an identical standard for calibration, making it invaluable for the certification of reference materials and for orthogonal validation of chromatographic methods. By employing both techniques, researchers can ensure the accuracy and integrity of their quantitative data, a cornerstone of robust scientific research and drug development.
References
- 1. chromatographic rp-hplc method: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Structure elucidation and NMR spectral assignments of three new lignan glycosides from Akebia trifoliata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of (-)-Tracheloside and Matairesinoside for Researchers
An objective guide for researchers, scientists, and drug development professionals on the comparative biological activities of (-)-Tracheloside and matairesinoside (B191803), supported by experimental data and detailed protocols.
This compound and matairesinoside are both naturally occurring lignans (B1203133) that have garnered significant interest in the scientific community for their potential therapeutic applications. As members of the lignan (B3055560) family, they share structural similarities but exhibit distinct biological activities and mechanisms of action. This guide provides a comprehensive comparison of their anti-inflammatory and antioxidant properties, supported by available quantitative data, detailed experimental methodologies, and visual representations of their molecular pathways.
Chemical Structure and Properties
This compound and matairesinoside belong to the dibenzylbutyrolactone lignan subclass. Their fundamental chemical properties are summarized below.
| Property | This compound | Matairesinoside |
| Chemical Formula | C₂₇H₃₄O₁₂ | C₂₆H₃₂O₁₁ |
| Molecular Weight | 550.55 g/mol | 520.53 g/mol |
| CAS Number | 33464-71-0[1] | 23202-85-9[2] |
| Appearance | Solid | Solid |
| General Class | Lignan Glycoside[1] | Lignan Glycoside[2] |
Comparative Biological Activity: A Data-Driven Overview
While direct comparative studies evaluating this compound and matairesinoside head-to-head are limited, existing research provides valuable insights into their individual bioactivities. The following tables summarize the quantitative data available for their anti-inflammatory and antioxidant effects.
Anti-inflammatory Activity
This compound: Inhibition of Inflammatory Mediators
| Assay | Cell Line | Concentration | Effect | Reference |
| IL-6 and IL-17 Release | MH7A (human rheumatoid arthritis synovial) cells | Not specified | Effective inhibition | [3] |
| COX-2, MMP2, MMP3, MMP9 | TNF-α induced MH7A cells | Not specified | Reduced production | [3] |
Matairesinoside: Inhibition of Inflammatory Mediators
| Assay | Cell Line/Model | Concentration | Effect | Reference |
| TNF-α, IL-1β, IL-6, IFN-γ, IL-8, MCP1 | LPS-stimulated microglia | 5, 10, 20 µg/mL | Concentration-dependent reduction | [4] |
| TNF-α, IL-1β, IL-6, IFN-γ, IL-8, MCP1 | Sepsis rat model (CLP) | Not specified | Hampered expression | [4] |
Antioxidant Activity
Due to a lack of directly comparable IC₅₀ values from single studies, the antioxidant capacities are presented from individual reports.
This compound: Antioxidant Potential
| Assay | Result | Conditions | Reference |
| Antioxidant Properties | Noted as a key mechanism for its anti-cancer effects | In vitro and in vivo models of colorectal cancer | [5][6] |
Matairesinoside: Antioxidant Potential
| Assay | Result | Conditions | Reference |
| GSH-Px and SOD levels | Sepsis rat model (CLP) and LPS-stimulated microglia | Not specified | Increased levels |
| Nrf2 and HO-1 expression | Sepsis rat model (CLP) and LPS-stimulated microglia | Not specified | Upregulated |
Mechanisms of Action: Signaling Pathways
This compound and matairesinoside exert their biological effects by modulating key signaling pathways involved in inflammation and cellular stress responses.
This compound is reported to inhibit the IL-17/MAPK signaling pathway.[3] This pathway is crucial in the pathogenesis of inflammatory diseases like rheumatoid arthritis. By downregulating key inflammatory mediators such as COX-2 and various matrix metalloproteinases (MMPs), this compound mitigates the inflammatory cascade.[3]
Matairesinoside has been shown to exert its anti-inflammatory and antioxidant effects by repressing the MAPK and NF-κB pathways through the upregulation of AMPK.[4][7] The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[4] By inhibiting this pathway, matairesinoside effectively dampens the inflammatory response.
Experimental Protocols
For researchers looking to validate or expand upon these findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxicity of the compounds on cell lines.
Protocol:
-
Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound or matairesinoside for a specified period (e.g., 24 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).
Nitric Oxide (NO) Inhibition Assay (Griess Test)
Objective: To evaluate the anti-inflammatory potential by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10⁵ cells/well and incubate for 12 hours.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Griess Reaction: Collect 100 µL of the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Absorbance Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm. The amount of nitrite (B80452) is calculated from a sodium nitrite standard curve.[8]
DPPH Radical Scavenging Assay
Objective: To determine the direct antioxidant activity of the compounds.
Protocol:
-
Sample Preparation: Prepare various concentrations of this compound or matairesinoside in methanol.
-
Reaction Mixture: Add 100 µL of the sample to 100 µL of a 0.1 mM methanolic solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Calculation: The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample. The IC₅₀ value is determined by plotting the percentage of scavenging activity against the compound concentration.
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams are provided.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchhub.com [researchhub.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Anti-Proliferative Efficacy: (-)-Tracheloside vs. Arctigenin
This guide provides a detailed comparison of the anti-proliferative properties of two natural compounds, (-)-Tracheloside (TCS) and Arctigenin (Atn). It is intended for researchers, scientists, and professionals in drug development, offering a side-by-side evaluation based on available experimental data. The guide covers quantitative efficacy, mechanisms of action through cellular signaling pathways, and detailed experimental protocols.
Data Presentation: Quantitative Anti-Proliferative Effects
The anti-proliferative activities of this compound and Arctigenin have been evaluated across various cancer cell lines. The following tables summarize their efficacy, primarily using the half-maximal inhibitory concentration (IC50) as a metric.
This compound (TCS)
This compound has demonstrated dose-dependent inhibitory effects on the proliferation of colorectal cancer cells.[1]
| Cell Line | Cancer Type | Incubation Time | Observed Effect | Citation |
| CT26 | Murine Colorectal Carcinoma | 48h | Dose-dependent inhibition (1-100 µM) | [1] |
| SW480 | Human Colorectal Adenocarcinoma | 72h | Significant dose-dependent inhibition | [1] |
| SW620 | Human Colorectal Adenocarcinoma | 72h | Significant dose-dependent inhibition | [1] |
Arctigenin (Atn)
Arctigenin has been extensively studied and shows potent anti-proliferative effects against a wide range of cancer types.[2][3]
| Cell Line | Cancer Type | Incubation Time | IC50 Value | Citation |
| HL-60 | Human Promyelocytic Leukemia | Not Specified | < 100 ng/mL | [2] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 24h | 0.787 µM | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 48h | 1.98 µM | [4] |
| MDA-MB-468 | Triple-Negative Breast Cancer | 24h | 0.285 - 3.756 µM | [4] |
| HCT-116 | Colorectal Carcinoma | Not Specified | ~3.27 - 6.10 µM* | [5] |
| U87MG / T98G | Glioblastoma | Not Specified | Dose-dependent inhibition | [3] |
| LAPC-4 / LNCaP | Prostate Cancer | 48h | 10- to 20-fold stronger than Quercetin (B1663063) | [6] |
| HepG2 | Hepatocellular Carcinoma | Not Specified | Dose-dependent inhibition | [2][7] |
*Note: IC50 values for HCT-116 are for novel derivatives of Arctigenin, indicating the parent compound's activity is in a comparable or higher micromolar range.[5]
Signaling Pathways and Mechanisms of Action
The anti-proliferative effects of both compounds are mediated through the modulation of key cellular signaling pathways that control cell cycle progression, apoptosis (programmed cell death), and other cancer-related processes.
This compound Signaling Pathway
This compound primarily induces cell cycle arrest and apoptosis in colorectal cancer cells. Its mechanism is linked to the upregulation of tumor suppressors and downregulation of cell cycle promoters.[1][8] It also appears to regulate the epithelial-mesenchymal transition (EMT), a process critical for metastasis.[1][8]
Arctigenin Signaling Pathway
Arctigenin modulates a broader range of signaling pathways, including PI3K/Akt/mTOR, STAT3, and MAPK, making it a multi-target agent.[2][3][4][9] It effectively induces cell cycle arrest, apoptosis, and autophagy while inhibiting metastasis.[2][9]
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of anti-proliferative effects. Below are detailed methodologies for key assays cited in the supporting literature.
Experimental Workflow Overview
The general workflow for assessing an anti-proliferative compound involves a series of in vitro assays to determine its effect on cell viability, long-term survival, and cell cycle progression.
MTT Cell Proliferation Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[10][11]
-
Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan (B1609692) product.[11] The amount of formazan is directly proportional to the number of living cells.
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound or Arctigenin. Include untreated and solvent-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[12][13]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.[13]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[10] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term survival and proliferative capacity of a single cell to form a colony.
-
Principle: It measures the ability of individual cells, after treatment with a cytotoxic agent, to undergo the multiple rounds of division necessary to form a visible colony (defined as ≥50 cells).
-
Procedure:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low, predetermined number of cells (e.g., 200-1000 cells) into 6-well plates.
-
Compound Treatment: Allow cells to attach for a few hours, then treat with the desired concentrations of the compound.
-
Incubation: Incubate the plates for 1-3 weeks in a 37°C CO2 incubator, allowing colonies to form.[14]
-
Fixation and Staining:
-
Colony Counting: Wash off excess stain with water and air-dry the plates. Count the number of visible colonies (≥50 cells) manually or using imaging software.
-
Data Analysis: Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) to quantify the effect of the treatment.[14]
-
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M).
-
Principle: A fluorescent dye, such as Propidium Iodide (PI), is used to stain cellular DNA. Since the amount of DNA doubles as cells progress from G1 to G2/M phase, the fluorescence intensity is proportional to the DNA content, allowing for cell cycle phase quantification.[15]
-
Procedure:
-
Cell Culture and Treatment: Culture cells to ~70-80% confluency and treat with the compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Fixation: Resuspend the cell pellet (1x10^6 cells) and fix by adding cold 70% ethanol (B145695) dropwise while vortexing gently. Incubate on ice for at least 30 minutes or at 4°C for longer storage.[16]
-
Staining:
-
Data Acquisition: Analyze the samples on a flow cytometer. Gate on single cells to exclude doublets and debris.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.[16]
-
Conclusion
This comparative guide highlights the distinct and overlapping anti-proliferative profiles of this compound and Arctigenin.
-
Arctigenin emerges as a broad-spectrum, multi-targeted agent with potent, often sub-micromolar to low-micromolar, activity against a wide variety of cancers. Its ability to inhibit several key oncogenic pathways (PI3K/Akt, STAT3, MAPK) underscores its potential as a versatile anti-cancer drug candidate.[2][3][4][17]
-
This compound shows clear anti-proliferative and pro-apoptotic activity, particularly against colorectal cancer.[1][8] Its mechanism is centered on inducing cell cycle arrest and apoptosis through the regulation of key cell cycle proteins and the Bcl-2 family.[1]
For researchers, Arctigenin presents a wider array of known molecular targets for investigation, while this compound offers a more focused mechanism that warrants further exploration, especially in the context of colorectal cancer and metastasis. The choice between these compounds for further study would depend on the specific cancer type and signaling pathways of interest. The provided protocols offer a standardized framework for conducting such comparative evaluations.
References
- 1. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arctigenin: pharmacology, total synthesis, and progress in structure modification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arctigenin Inhibits Glioblastoma Proliferation through the AKT/mTOR Pathway and Induces Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arctigenin inhibits STAT3 and exhibits anticancer potential in human triple-negative breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Arctigenin in combination with quercetin synergistically enhances the antiproliferative effect in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo and In Vitro Effects of Tracheloside on Colorectal Cancer Cell Proliferation and Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Arctigenin inhibits the progression of colorectal cancer through epithelial-mesenchymal transition via PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Clonogenic Assay [bio-protocol.org]
- 15. cancer.wisc.edu [cancer.wisc.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. Arctigenin, an anti-tumor agent; a cutting-edge topic and up-to-the-minute approach in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of (-)-Tracheloside's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the validated mechanisms of action of (-)-Tracheloside with alternative compounds, supported by experimental data and detailed protocols. This compound, a plant lignan (B3055560), has demonstrated dual activities: promoting keratinocyte proliferation for wound healing and inhibiting the growth of colorectal cancer cells. This document aims to serve as a resource for researchers investigating its therapeutic potential.
Core Mechanisms of Action of this compound
This compound's biological activities are context-dependent, primarily revolving around the modulation of key signaling pathways involved in cell proliferation and survival.
-
In Keratinocytes (Wound Healing): The principal mechanism of action in promoting wound healing is the stimulation of the Extracellular Signal-Regulated Kinase (ERK) 1/2 pathway.[1][2][3] Phosphorylation of ERK1/2 in HaCaT human keratinocyte cells leads to increased cell proliferation and migration, accelerating wound closure.[1][2][3][4] Studies have shown that treatment with this compound results in a dose-dependent increase in ERK1/2 phosphorylation.
-
In Colorectal Cancer (Anti-cancer): In contrast to its proliferative effect on keratinocytes, this compound exhibits anti-proliferative and pro-apoptotic effects in colorectal cancer (CRC) cells.[5][6] This is achieved through the induction of cell cycle arrest. The proposed mechanism involves the upregulation of the tumor suppressor protein p16 and the downregulation of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4).[6] This disrupts the cell cycle progression, leading to an inhibition of cancer cell growth. Additionally, it has been observed to suppress metastatic phenotypes by inhibiting matrix metalloproteinases (MMP-2 and MMP-9).[5]
Comparative Analysis with Alternative Compounds
The therapeutic potential of this compound can be better understood by comparing its mechanism and efficacy with other compounds that exhibit similar biological activities.
| Compound | Primary Mechanism of Action | Biological Effect | Relevance as an Alternative |
| This compound | Wound Healing: ERK1/2 PhosphorylationAnti-Cancer: ↑p16, ↓Cyclin D1/CDK4 | Promotes keratinocyte proliferation and migration.Induces cell cycle arrest and apoptosis in CRC cells. | The subject of this guide. |
| Allantoin | Varied, including stimulation of fibroblast proliferation and extracellular matrix synthesis. | Promotes wound healing. | A widely used positive control in wound healing assays; however, this compound has been shown to have greater healing activity in an in vitro scratch assay.[1][2][3] |
| Arctigenin | Inhibition of NF-κB, MAPK, and PI3K/Akt signaling pathways. | Anti-inflammatory and anti-cancer effects. | A related lignan with overlapping but broader anti-inflammatory and anti-cancer mechanisms. It does not specifically promote keratinocyte proliferation. |
| Matairesinol | Modulation of MAPK and NF-κB pathways. | Anti-inflammatory and anti-cancer effects. | Another related lignan with similar anti-inflammatory and anti-cancer pathway modulation. Its effects on wound healing are not as well-defined as this compound. |
Quantitative Data Summary
The following table summarizes the quantitative data from studies on this compound and its comparators.
| Compound | Assay | Cell Line | Concentration | Result | Reference |
| This compound | MTT Assay | HaCaT | 10 µg/ml | >45% increase in cell proliferation vs. control | [4] |
| Scratch Assay | HaCaT | 1 µg/ml | 38.14% increased healing activity vs. control | [4] | |
| Scratch Assay | HaCaT | 5 µg/ml | 106.13% increased healing activity vs. control | [4] | |
| Scratch Assay | HaCaT | 10 µg/ml | 72.83% increased healing activity vs. control | [4] | |
| Allantoin | Scratch Assay | HaCaT | Not specified | 1.2-fold increased healing activity after 24h vs. control | [1][2] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate independent validation and further research.
Cell Proliferation (MTT) Assay
-
Objective: To quantify the effect of this compound on the proliferation of HaCaT keratinocytes.
-
Protocol:
-
HaCaT cells are seeded in a 96-well plate at a density of 1 x 10³ cells per well in Dulbecco's Modified Eagle's Medium (DMEM).
-
After 24 hours of incubation, the medium is replaced with serum-free DMEM containing various concentrations of this compound (e.g., 0, 1, 5, 10, 50, and 100 µg/ml).
-
The cells are incubated for an additional 48 hours.
-
MTT (3-(4,5-dimethyl-thiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well to a final concentration of 0.5 mg/ml and incubated for 3 hours at 37°C.
-
The medium is removed, and the formazan (B1609692) crystals are dissolved in 100 µl of DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
In Vitro Scratch Wound Healing Assay
-
Objective: To assess the effect of this compound on the migration of HaCaT cells.
-
Protocol:
-
HaCaT cells are grown to confluence in a 6-well plate.
-
A sterile 200 µl pipette tip is used to create a linear scratch in the cell monolayer.
-
Cellular debris is removed by washing with phosphate-buffered saline (PBS).
-
Serum-free medium containing various concentrations of this compound (e.g., 1, 5, and 10 µg/ml) or a positive control (e.g., allantoin) is added.
-
Images of the scratch are captured at 0 and 24 hours post-treatment.
-
The percentage of wound closure is calculated to determine the rate of cell migration.
-
Western Blot Analysis for ERK1/2 Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in HaCaT cells.
-
Protocol:
-
HaCaT cells are treated with various concentrations of this compound for a specified time.
-
Cells are lysed, and total protein is extracted.
-
Protein concentration is determined using a BCA protein assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 and total ERK1/2.
-
After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified, and the ratio of phospho-ERK1/2 to total ERK1/2 is calculated.
-
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams are provided.
References
- 1. Arctigenin: Harnessing Nature’s Power as an Anti-Inflammatory Agent [gavinpublishers.com]
- 2. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 3. cellbiolabs.com [cellbiolabs.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Molecular mechanisms of the action of Arctigenin in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gavinpublishers.com [gavinpublishers.com]
Benchmarking (-)-Tracheloside's Antioxidant Capacity: A Comparative Guide Against Known Standards
For Researchers, Scientists, and Drug Development Professionals
In the quest for novel therapeutic agents, particularly those aimed at mitigating oxidative stress-related pathologies, rigorous evaluation of antioxidant capacity is paramount. This guide provides a comprehensive framework for benchmarking the antioxidant potential of the lignan (B3055560) glycoside, (-)-Tracheloside, against well-established industry standards such as Vitamin C (Ascorbic Acid) and Trolox.
While specific experimental data on the antioxidant capacity of this compound is not yet extensively available in published literature, this document outlines the standard methodologies, data presentation formats, and key mechanistic pathways essential for a thorough comparative analysis. This will enable researchers to design and execute the necessary experiments to elucidate the antioxidant profile of this compound.
Data Presentation: A Comparative Overview
A systematic comparison of antioxidant activity requires standardized assays and clear data representation. The following table illustrates how the antioxidant capacity of this compound would be presented alongside known standards. The data for Vitamin C and Trolox represent typical values found in scientific literature, while the values for this compound are hypothetical placeholders to demonstrate how results would be interpreted.
| Compound/Standard | Assay | Metric | Result | Interpretation |
| This compound | DPPH Radical Scavenging | IC₅₀ (µg/mL) | To be determined (e.g., 15.2) | Lower IC₅₀ indicates higher scavenging activity. |
| ABTS Radical Scavenging | TEAC | To be determined (e.g., 0.85) | TEAC (Trolox Equivalent Antioxidant Capacity) value indicates potency relative to Trolox. | |
| Ferric Reducing Antioxidant Power | FRAP Value (µM Fe(II)/µM) | To be determined (e.g., 1.2) | Higher FRAP value indicates greater reducing power. | |
| Cellular Antioxidant Activity | CAA Value (µmol QE/100 µmol) | To be determined (e.g., 25.5) | Measures antioxidant activity in a cellular context; QE = Quercetin Equivalents. | |
| Vitamin C (Ascorbic Acid) | DPPH Radical Scavenging | IC₅₀ (µg/mL) | Typically 2-8 | High radical scavenging activity. |
| ABTS Radical Scavenging | TEAC | ~1.0-1.5 | Potent radical scavenger. | |
| Ferric Reducing Antioxidant Power | FRAP Value (µM Fe(II)/µM) | High | Strong reducing agent. | |
| Cellular Antioxidant Activity | CAA Value (µmol QE/100 µmol) | Moderate | Good cellular antioxidant activity. | |
| Trolox | DPPH Radical Scavenging | IC₅₀ (µg/mL) | Typically 5-15 | Standard reference for antioxidant activity. |
| ABTS Radical Scavenging | TEAC | 1.0 (by definition) | The benchmark for TEAC values. | |
| Ferric Reducing Antioxidant Power | FRAP Value (µM Fe(II)/µM) | Moderate-High | Good reducing agent. | |
| Cellular Antioxidant Activity | CAA Value (µmol QE/100 µmol) | Moderate | Standard for cell-based antioxidant assays. |
Experimental Protocols
To ensure reproducibility and validity, standardized protocols for antioxidant assays are crucial. Below are detailed methodologies for the key experiments cited in the table.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[1][2][3]
Materials:
-
DPPH solution (0.1 mM in methanol)
-
This compound and standard antioxidants (Vitamin C, Trolox) of various concentrations
-
Methanol
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound and the standard antioxidants in methanol.
-
In a 96-well plate, add 100 µL of each sample dilution to respective wells.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm using a microplate reader.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.
-
The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the sample concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.[4][5][6]
Materials:
-
ABTS solution (7 mM)
-
Potassium persulfate solution (2.45 mM)
-
Ethanol (B145695) or phosphate-buffered saline (PBS)
-
This compound and standard antioxidant (Trolox) of various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.[4][5]
-
Dilute the ABTS•+ stock solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]
-
Prepare a series of dilutions for this compound and the Trolox standard.
-
In a 96-well plate, add 20 µL of each sample dilution to respective wells.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.[4]
-
Measure the absorbance at 734 nm.
-
The percentage of inhibition is calculated similarly to the DPPH assay.
-
The results are expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[7][8][9]
Materials:
-
FRAP reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 40 mM HCl
-
20 mM FeCl₃·6H₂O solution
-
Mix in a 10:1:1 ratio (v/v/v) and warm to 37°C before use.
-
-
This compound and standard (FeSO₄ or Trolox) of various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare the FRAP reagent fresh daily.[8]
-
Prepare a series of dilutions for this compound and the standard.
-
In a 96-well plate, add 20 µL of each sample dilution to respective wells.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 593 nm.
-
A standard curve is generated using a known concentration of FeSO₄ or Trolox. The antioxidant capacity of the sample is then determined from this curve and expressed as µM Fe(II) equivalents or Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
The CAA assay measures the antioxidant activity of a compound in a cell-based model, which provides more biologically relevant data by accounting for cellular uptake and metabolism.[10][11][12][13][14]
Materials:
-
Human hepatocarcinoma (HepG2) cells
-
96-well cell culture plate
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP) as a peroxyl radical initiator
-
Quercetin (as a standard)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate and culture until they reach 90-100% confluency.[10][11]
-
Wash the cells with PBS.
-
Treat the cells with various concentrations of this compound or Quercetin along with DCFH-DA for 1 hour at 37°C.[14]
-
Wash the cells with PBS to remove extracellular compounds.
-
Add the ABAP solution to the wells to induce oxidative stress.[14]
-
Immediately measure the fluorescence kinetically for 1 hour at an excitation wavelength of 485 nm and an emission wavelength of 538 nm.[10][14]
-
The area under the curve (AUC) is calculated from the fluorescence versus time plot.
-
The CAA value is calculated using the formula: CAA unit = 100 - (∫SA / ∫CA) * 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.
-
Results are expressed as micromoles of Quercetin Equivalents (QE) per 100 micromoles of the compound.[12]
Mandatory Visualizations
Experimental and Signaling Pathway Diagrams
To visually represent the logical flow of the experimental process and the underlying biological mechanisms, the following diagrams have been generated using Graphviz (DOT language).
Caption: Workflow for assessing antioxidant capacity.
Caption: The Keap1-Nrf2 antioxidant signaling pathway.
Chemical Structure of this compound
For reference, the chemical structure of this compound is provided below. Its polyphenolic nature, containing multiple hydroxyl groups, suggests potential antioxidant activity through the donation of hydrogen atoms to neutralize free radicals.
Source: PubChem CID 169511[15]
Conclusion
The comprehensive evaluation of this compound's antioxidant capacity requires a multi-assay approach, encompassing both chemical and cell-based methods. This guide provides the necessary framework, including detailed experimental protocols and a clear data presentation structure, to systematically benchmark this compound against established standards like Vitamin C and Trolox. By following these standardized procedures, researchers can generate robust and comparable data to fully elucidate the antioxidant potential of this compound and inform its potential development as a therapeutic agent for conditions associated with oxidative stress. Furthermore, investigating its ability to modulate key antioxidant signaling pathways, such as the Keap1-Nrf2 pathway, will provide deeper insights into its mechanism of action.[16][17][18][19][20]
References
- 1. researchgate.net [researchgate.net]
- 2. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]
- 3. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. content.abcam.com [content.abcam.com]
- 9. assaygenie.com [assaygenie.com]
- 10. zen-bio.com [zen-bio.com]
- 11. cellbiolabs.com [cellbiolabs.com]
- 12. US20110313672A1 - Cellular antioxidant activity (caa) assay - Google Patents [patents.google.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Tracheloside | C27H34O12 | CID 169511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. The Anti-Inflammatory and Anti-Oxidant Mechanisms of the Keap1/Nrf2/ARE Signaling Pathway in Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Metabolomic Analysis of (-)-Tracheloside and Other Lignans in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the metabolic effects of (-)-Tracheloside and other prominent lignans (B1203133), including Arctigenin, Matairesinol, and Pinoresinol, on various cell lines. While direct comparative metabolomic studies are limited, this document synthesizes available data from individual studies to offer insights into the distinct and overlapping metabolic reprogramming induced by these compounds. This guide is intended to support research and drug development efforts by providing a structured comparison of their cellular mechanisms of action at the metabolic level.
Lignans are a class of polyphenolic compounds found in various plants and are recognized for their potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. Understanding their comparative effects on the metabolome is crucial for elucidating their mechanisms of action and identifying potential therapeutic applications.
Comparative Metabolomic Profiles
The following tables summarize the known metabolomic alterations in cells following treatment with this compound and other selected lignans. The data is compiled from various studies to facilitate a comparative understanding. It is important to note that comprehensive metabolomic data for this compound is not as readily available as for other lignans.
Table 1: Comparative Effects of Lignans on Key Metabolic Pathways
| Metabolic Pathway | This compound | Arctigenin | Matairesinol | Pinoresinol |
| Amino Acid Metabolism | Data not available | Altered arginine and proline metabolism[1] | Data not available | Data not available |
| Lipid Metabolism | Data not available | Regulation of linoleic acid metabolism[1] | Rewired lipid metabolism, blunting ATP production[2] | Data not available |
| Energy Metabolism | Data not available | Inhibition of cellular energy metabolism, particularly under glucose deprivation[3] | Induces mitochondrial dysfunction[4][5][6] | Data not available |
| Nucleotide Metabolism | Data not available | Data not available | Data not available | Data not available |
| Redox Homeostasis | Potential antioxidant effects[3] | Reduces reactive oxygen species (ROS) production[1] | Induces oxidative stress in cancer cells[5] | Pro-oxidant activity in tumor cells[7] |
Table 2: Key Metabolites Altered by Lignan (B3055560) Treatment
| Lignan | Upregulated Metabolites | Downregulated Metabolites | Cellular Context |
| Arctigenin | - | Myristic acid, 4-hydroxyproline[1] | Silicosis model[1] |
| Matairesinol | Reactive Oxygen Species (ROS)[5] | ATP[2] | Pancreatic Cancer Cells[4][5][6] |
Signaling Pathways Modulated by Lignans
Lignans exert their effects on cellular metabolism by modulating key signaling pathways.
-
This compound: Promotes keratinocyte proliferation through the stimulation of the ERK1/2 signaling pathway.[8][9][10]
-
Arctigenin: Has been shown to suppress the activation of the NLRP3 inflammasome through the TLR-4/Myd88/NF-κB pathway.[1] It also inhibits the mTOR pathway in breast cancer cells.[11] In prostate cancer cells, it can induce apoptosis and autophagy via inhibition of the PI3K/Akt/mTOR pathway.
-
Matairesinol: Can repress the MAPK and NF-κB pathways.[10] It has also been shown to regulate the PI3K/Akt signaling pathway in pancreatic cancer cells.[5]
-
Pinoresinol: Has been found to upregulate the CDK inhibitor p21(WAF1/Cip1).[12] It can also stimulate the Akt/mTOR signaling pathway in mouse myoblasts[13] and is involved in the selective activation of the ATM-p53 cascade in colon cancer cells.[14]
Experimental Protocols
The following is a generalized protocol for the metabolomic analysis of adherent cells treated with lignans, based on common practices in the field.
Cell Culture and Lignan Treatment
-
Cell Lines: Select appropriate cell lines for the study (e.g., HaCaT for keratinocyte proliferation, cancer cell lines like MCF-7, PANC-1, etc.).
-
Culture Conditions: Culture cells in the appropriate medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Lignan Preparation: Dissolve this compound and other lignans in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Treatment: Seed cells in multi-well plates (e.g., 6-well plates) and allow them to adhere overnight. Treat the cells with various concentrations of the lignans or a vehicle control (DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
Metabolite Extraction
-
Quenching: After treatment, rapidly aspirate the culture medium. Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) or 0.9% NaCl solution to remove any remaining medium and quench metabolic activity.
-
Extraction Solvent: Add a pre-chilled extraction solvent to the cells. A common choice is a methanol/water mixture (e.g., 80% methanol). For broader metabolite coverage, a methanol/chloroform/water extraction can be used to separate polar and nonpolar metabolites.
-
Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.
LC-MS Based Metabolomic Analysis
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system (e.g., UPLC/UHPLC).
-
Chromatography: Separate metabolites using a suitable column, such as a HILIC column for polar metabolites or a C18 column for nonpolar metabolites.
-
Data Acquisition: Acquire data in both positive and negative ionization modes to cover a wider range of metabolites.
-
Data Analysis: Process the raw data using software such as MZmine or XCMS for peak picking, alignment, and quantification. Identify metabolites by comparing their mass-to-charge ratio (m/z) and retention times to a metabolite library or online databases. Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites.
-
Pathway Analysis: Use tools like MetaboAnalyst or KEGG to identify metabolic pathways that are significantly affected by the lignan treatment.
Visualizations
Caption: Experimental workflow for comparative metabolomics of lignan-treated cells.
References
- 1. The Ameliorative Effects of Arctiin and Arctigenin on the Oxidative Injury of Lung Induced by Silica via TLR-4/NLRP3/TGF-β Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matairesinol Nanoparticles Restore Chemosensitivity and Suppress Colorectal Cancer Progression in Preclinical Models: Role of Lipid Metabolism Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Arctigenin preferentially induces tumor cell death under glucose deprivation by inhibiting cellular energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells | MDPI [mdpi.com]
- 6. Matairesinol Induces Mitochondrial Dysfunction and Exerts Synergistic Anticancer Effects with 5-Fluorouracil in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jstage.jst.go.jp [jstage.jst.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. Pinoresinol from Ipomoea cairica cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Matairesinol exerts anti-inflammatory and antioxidant effects in sepsis-mediated brain injury by repressing the MAPK and NF-κB pathways through up-regulating AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Arctigenin inhibits the activation of the mTOR pathway, resulting in autophagic cell death and decreased ER expression in ER-positive human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pinoresinol inhibits proliferation and induces differentiation on human HL60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of Pinoresinol and Vanillic Acid Isolated from Catalpa bignonioides on Mouse Myoblast Proliferation via the Akt/mTOR Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemopreventive properties of pinoresinol-rich olive oil involve a selective activation of the ATM-p53 cascade in colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (-)-Tracheloside as a Biomarker in Plant Extracts: A Comparative Guide
For researchers, scientists, and professionals in drug development, the robust validation of biomarkers in plant extracts is paramount for ensuring product quality, consistency, and efficacy. This guide provides a comprehensive comparison of analytical methodologies for the validation of (-)-Tracheloside as a potential biomarker, with supporting experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Analytical Methods
The selection of an analytical method is critical for the accurate quantification of this compound. High-Performance Liquid Chromatography (HPLC) coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection is commonly employed. The following tables summarize the key performance parameters of these methods for the analysis of lignans (B1203133) like this compound.
Table 1: Comparison of HPLC-UV and LC-MS/MS for Lignan (B3055560) Quantification
| Validation Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity (Range) | 0.5 - 50 µg/mL (r² > 0.999) | 1 - 1000 ng/mL (r² > 0.99) |
| Limit of Detection (LOD) | ~0.15 µg/mL | ~0.2 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.7 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 97.9 - 103.5% |
| Precision (% RSD) | Intra-day: < 2.0%, Inter-day: < 3.0% | Intra-day: < 5.0%, Inter-day: < 7.0% |
| Specificity | Moderate; susceptible to co-eluting impurities | High; based on specific precursor-product ion transitions |
| Instrumentation Cost | Lower | Higher |
| Throughput | Moderate | High |
| Technical Expertise | Basic to Intermediate | Intermediate to Advanced |
This data is representative and may vary depending on the specific instrumentation, column, and mobile phase conditions.
Table 2: Comparative Data of Lignans in Carthamus tinctorius
| Lignan | IC50 (µM) for Tryptophan Breakdown Inhibition |
| This compound | Not reported in the reviewed literature |
| Arctigenin (B1665602) | 26.5[1] |
| Trachelogenin | 57.4[1] |
| Matairesinol | >200[1] |
Note: This data is from a study on the inhibition of indoleamine 2,3-dioxygenase and serves as an example of comparing the bioactivity of related lignans.
Experimental Protocols: A Step-by-Step Guide to Biomarker Validation
The validation of an analytical method for a phytochemical biomarker should follow established guidelines, such as those from the International Council for Harmonisation (ICH). The following protocols provide a detailed methodology for the validation of this compound as a biomarker in a plant extract.
Plant Material and Extraction
-
Authentication: Properly identify and authenticate the plant material (e.g., seeds of Carthamus tinctorius or stems of Trachelospermum jasminoides).
-
Powdering: Grind the dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material.
-
Perform ultrasonic-assisted extraction with 25 mL of 70% (v/v) methanol (B129727) in water for 40 minutes.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC analysis.
-
Chromatographic Conditions (HPLC-UV)
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Method Validation Protocol
The following parameters should be assessed according to ICH guidelines:
-
Specificity:
-
Analyze a blank matrix (plant extract without the analyte).
-
Analyze the this compound standard.
-
Analyze the spiked plant extract.
-
Acceptance Criteria: The blank should have no interfering peaks at the retention time of this compound.
-
-
Linearity:
-
Prepare a stock solution of this compound standard.
-
Prepare a series of at least five concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be > 0.999.
-
-
Range:
-
The range is determined from the linearity studies and should demonstrate acceptable accuracy and precision.
-
-
Accuracy (Recovery):
-
Prepare spiked samples by adding known amounts of this compound standard to the plant extract at three concentration levels (low, medium, high).
-
Analyze these samples in triplicate.
-
Calculate the percentage recovery.
-
Acceptance Criteria: Recovery should be within 98-102%.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a sample at 100% of the test concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The relative standard deviation (RSD) should be < 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine based on the signal-to-noise ratio (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min).
-
Acceptance Criteria: The method should remain unaffected by small, deliberate variations in parameters.
-
-
Stability-Indicating Assay:
-
Subject the plant extract to forced degradation conditions (acidic, basic, oxidative, thermal, and photolytic stress).
-
Analyze the stressed samples.
-
Acceptance Criteria: The method should be able to separate the degradation products from the intact this compound peak, demonstrating specificity.
-
Mandatory Visualizations
Experimental Workflow for Biomarker Validation
Caption: Workflow for the validation of a phytochemical biomarker.
This compound and the MAPK/ERK Signaling Pathway
This compound has been shown to promote the proliferation of keratinocytes, a process often mediated by the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) signaling pathway.[2]
Caption: Simplified diagram of the MAPK/ERK signaling pathway.
References
Assessing the Differential Gene Expression Induced by (-)-Tracheloside and its Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the differential gene expression induced by (-)-Tracheloside and its synthetic analogues. The information presented herein is intended to facilitate further research and drug development efforts by offering a structured overview of their potential molecular mechanisms and therapeutic implications. While direct comparative gene expression profiling data for this compound and a broad range of its analogues from a single study is not yet publicly available, this guide synthesizes known biological activities and presents a hypothetical framework for such a comparative analysis, supported by established experimental protocols.
I. Introduction to this compound and its Analogues
This compound is a lignan (B3055560) found in various plants, including Trachelospermum jasminoides and Carthamus tinctorius (safflower).[1] It has garnered scientific interest due to its diverse biological activities, including anti-tumor and antioxidant properties.[1][2] Studies have shown that this compound can inhibit the proliferation of colorectal cancer cells by inducing cell cycle arrest and apoptosis.[1][2] It has also been observed to promote keratinocyte proliferation, suggesting a role in wound healing.[3][4] The development of synthetic analogues of this compound aims to enhance its therapeutic properties, improve its pharmacokinetic profile, and explore its structure-activity relationships. This guide provides a template for assessing and comparing the impact of these compounds on global gene expression.
II. Hypothetical Differential Gene Expression Data
The following table summarizes hypothetical quantitative data from a simulated RNA sequencing (RNA-seq) experiment. This data illustrates the potential differential gene expression in a human colorectal cancer cell line (e.g., HCT116) following treatment with this compound and two of its hypothetical analogues (Analogue A and Analogue B). The log2 fold changes represent the upregulation or downregulation of genes involved in key cancer-related pathways.
Table 1: Hypothetical Differential Gene Expression in HCT116 Cells Treated with this compound and its Analogues
| Gene Symbol | Pathway | This compound (Log2 Fold Change) | Analogue A (Log2 Fold Change) | Analogue B (Log2 Fold Change) |
| Cell Cycle Regulation | ||||
| CDKN1A (p21) | Cell Cycle Arrest | 2.5 | 3.1 | 2.8 |
| CCND1 (Cyclin D1) | Cell Cycle Progression | -2.1 | -2.8 | -2.4 |
| CDK4 | Cell Cycle Progression | -1.8 | -2.5 | -2.0 |
| Apoptosis | ||||
| BAX | Pro-apoptotic | 2.2 | 2.9 | 2.5 |
| BCL2 | Anti-apoptotic | -1.9 | -2.6 | -2.1 |
| CASP3 | Apoptosis Execution | 1.7 | 2.3 | 1.9 |
| EMT & Metastasis | ||||
| CDH1 (E-cadherin) | Epithelial Marker | 1.5 | 2.0 | 1.7 |
| VIM (Vimentin) | Mesenchymal Marker | -1.8 | -2.4 | -2.0 |
| SNAI1 (Snail) | EMT Transcription Factor | -1.6 | -2.2 | -1.8 |
| ERK/MAPK Signaling | ||||
| DUSP6 | MAPK Phosphatase | 1.3 | 1.8 | 1.5 |
| FOS | Transcription Factor | 1.9 | 2.5 | 2.1 |
| EGR1 | Transcription Factor | 1.6 | 2.1 | 1.8 |
III. Signaling Pathways and Molecular Mechanisms
This compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and metastasis. The diagrams below illustrate these pathways and the experimental workflow for their investigation.
IV. Experimental Protocols
The following protocols provide a detailed methodology for conducting a differential gene expression analysis of this compound and its analogues.
A. Cell Culture and Treatment
-
Cell Line: Human colorectal cancer cells (e.g., HCT116) are cultured in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. The culture medium is then replaced with fresh medium containing this compound, its analogues, or a vehicle control (e.g., DMSO) at predetermined concentrations.
-
Incubation: Cells are incubated for a specified period (e.g., 24 or 48 hours) to allow for changes in gene expression.
B. RNA Isolation and Quality Control
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). A260/A280 ratios between 1.8 and 2.1 are considered acceptable.
-
RNA Integrity: The integrity of the RNA is assessed using an Agilent Bioanalyzer or a similar instrument. Samples with an RNA Integrity Number (RIN) of 8.0 or higher are used for downstream applications.
C. RNA Sequencing (RNA-seq)
-
Library Preparation: RNA-seq libraries are prepared from the high-quality RNA samples using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to generate a sufficient number of reads per sample (typically 20-30 million).
D. Bioinformatic Analysis of Differential Gene Expression
-
Quality Control of Raw Reads: The raw sequencing reads are assessed for quality using tools like FastQC. Adapter sequences and low-quality reads are trimmed.
-
Read Alignment: The cleaned reads are aligned to a reference human genome (e.g., GRCh38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.
-
Differential Expression Analysis: The gene counts are imported into R/Bioconductor and analyzed for differential expression using packages such as DESeq2 or edgeR. This analysis identifies genes that are significantly upregulated or downregulated in the treated samples compared to the control.
-
Functional Enrichment Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed on the list of differentially expressed genes to identify enriched biological processes and signaling pathways.
V. Conclusion
This guide outlines a comprehensive framework for assessing the differential gene expression induced by this compound and its analogues. While the presented quantitative data is hypothetical, it is based on the known biological effects of this compound and serves as a valuable template for future research. The detailed experimental protocols and visual representations of signaling pathways provide a solid foundation for scientists and drug developers to design and execute studies aimed at elucidating the molecular mechanisms of these promising compounds. Further research employing these methodologies is crucial to validate these hypothetical findings and to accelerate the development of novel therapeutics based on the this compound scaffold.
References
Safety Operating Guide
Navigating the Disposal of (-)-Tracheloside: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory work, the proper disposal of chemical compounds is a critical component of maintaining a safe and compliant workspace. While specific disposal protocols for every compound are not always readily available, a foundational understanding of chemical waste management principles ensures the safe handling of substances like (-)-Tracheloside. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general laboratory safety and environmental regulations.
Core Principles of Chemical Waste Disposal
The disposal of any chemical, including this compound, must adhere to local, state, and federal regulations. Laboratory personnel are responsible for the safe and ethical disposal of all waste generated during their work. The primary goal is to minimize waste whenever possible by planning experiments to use smaller quantities of chemicals.
Given the absence of specific disposal instructions for this compound in its safety data sheet, the following general procedures for chemical waste should be strictly followed.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before handling this compound for disposal, it is crucial to wear appropriate personal protective equipment to minimize exposure.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.[1]
-
Lab Coat: A standard laboratory coat should be worn.
General Handling Precautions:
-
Wash hands thoroughly after handling.[1]
-
Avoid contact with eyes and skin.[1]
-
Do not eat, drink, or smoke when using this product.[1]
-
Work under a chemical fume hood to avoid inhalation of any dust or aerosols.
II. Step-by-Step Disposal Procedures for this compound
All waste containing this compound, including the pure compound, solutions, contaminated labware, and PPE, should be treated as hazardous chemical waste.
Step 1: Waste Identification and Segregation
-
Identify: All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Unused or expired this compound powder.
-
Solutions containing this compound.
-
Contaminated consumables (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated PPE (e.g., gloves).
-
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[2] Improper mixing can lead to dangerous chemical reactions.
Step 2: Waste Collection and Containerization
-
Use a designated, compatible, and properly labeled hazardous waste container.[2] The container should be in good condition and have a secure lid.
-
For liquid waste, use a container that is resistant to the solvent used to dissolve the this compound.
-
For solid waste, a securely sealed bag or a wide-mouth container is appropriate.
Step 3: Labeling
-
Clearly label the waste container with the words "Hazardous Waste".[2]
-
Include the full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2]
-
Indicate the approximate concentration and quantity of the waste.[2]
-
Include the date when the waste was first added to the container.[2]
Step 4: Storage
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.[2]
-
Ensure the storage area is away from ignition sources and incompatible materials.[2]
-
It is good practice to use secondary containment for liquid waste containers to prevent spills.
Step 5: Disposal of Empty Containers
-
An empty container that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
-
After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but confirm this with your institution's EHS guidelines.
Step 6: Spill Cleanup
-
In the event of a spill, wear appropriate PPE.
-
For a solid spill, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid creating dust.
-
For a liquid spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a hazardous waste container.
-
Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Step 7: Final Disposal
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. Do not attempt to dispose of the waste yourself.
III. Quantitative Data on Disposal
Specific quantitative data regarding disposal limits for this compound were not available in the provided search results. In the absence of such data, all quantities of this compound waste should be treated as hazardous chemical waste.
| Parameter | Guideline |
| Regulatory Disposal Limit | Not specified. Treat all quantities as hazardous. |
| RCRA "Empty" Threshold | For trace waste, less than 3% of the original volume can remain.[3][4] |
IV. Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling chemical waste as outlined above should be followed. The key principle is to contain, label, and store the waste safely until it can be collected by trained professionals.
V. Disposal Workflow
The logical flow for making decisions regarding the disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary safety and regulatory steps are considered.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a secure and compliant laboratory environment. Always consult your institution's specific guidelines and EHS office for any additional requirements.
References
Personal protective equipment for handling (-)-Tracheloside
Essential Safety and Handling Guide for (-)-Tracheloside
This guide provides crucial safety and logistical information for the handling and disposal of this compound in a laboratory setting. As detailed safety data for this compound is limited, a conservative approach, treating it as a potentially hazardous substance, is recommended. The following procedures are based on established best practices for handling research chemicals with unknown toxicity.
Hazard Assessment
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. Since this compound is a solid and may be handled in solution[2], PPE recommendations address both scenarios.
| Equipment | Specification | Purpose |
| Hand Protection | Nitrile gloves (double gloving recommended) | To prevent skin contact. Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[4] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust particles and splashes. |
| Body Protection | Laboratory coat or gown with a solid front, long sleeves, and tight-fitting cuffs | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | Not generally required if handled in a well-ventilated area or a chemical fume hood. A NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or dust. | To prevent inhalation of fine particles. |
| Foot Protection | Closed-toe shoes | To protect feet from spills. |
Safe Handling Procedures
Adherence to the following step-by-step procedures will help minimize risk during the handling of this compound.
3.1. Engineering Controls:
-
Always handle solid this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.
-
Ensure safety showers and eyewash stations are readily accessible.
3.2. Procedural Steps for Handling Solid Compound:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by covering the surface with absorbent, disposable bench paper.
-
Weighing: Carefully weigh the required amount of this compound in a chemical fume hood. Avoid creating dust.
-
Dissolving: If preparing a solution, add the solvent to the solid slowly to prevent splashing.
-
Cleanup: After handling, decontaminate the work surface and any equipment used.
3.3. Procedural Steps for Handling Solutions:
-
Preparation: Wear appropriate PPE, including double gloves and eye protection.
-
Handling: Use a pipette bulb or other mechanical device for any transfers; never pipette by mouth.[5]
-
Storage: Store solutions in tightly sealed, clearly labeled containers. For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and potential exposure to others.
4.1. Waste Segregation:
-
Trace Chemotherapy Waste: Items with minimal residual amounts of the compound, such as empty vials, used gloves, gowns, and bench paper, should be considered trace chemotherapy waste.[6]
-
Bulk Chemotherapy Waste: This includes any significant quantity of unused this compound or solutions containing the compound.[6]
4.2. Disposal Procedures:
-
Trace Waste:
-
Collect all "soft" trace waste (gloves, gowns, wipes) in a designated, leak-proof, and puncture-resistant container lined with a yellow chemotherapy waste bag.[7]
-
Sharps (needles, scalpels) must be disposed of in a designated chemotherapy sharps container.[7]
-
Label the container clearly as "Trace Chemotherapy Waste" and "Incinerate Only".[7]
-
-
Bulk Waste:
-
Unused or unwanted this compound and solutions should be collected in a sealed, compatible waste container.
-
Label the container with the chemical name and "Hazardous Waste".
-
-
Final Disposal:
-
All waste must be disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
-
Emergency Procedures
5.1. Spills:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.
-
For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean the area with soap and water.
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Decontaminate the spill area thoroughly.
5.2. Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tracheloside | CAS:33464-71-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. tracheloside, 33464-71-0 [thegoodscentscompany.com]
- 4. ehs.washington.edu [ehs.washington.edu]
- 5. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. danielshealth.com [danielshealth.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
